Product packaging for Calcium (S)-3-methyl-2-oxovalerate(Cat. No.:CAS No. 51828-96-7)

Calcium (S)-3-methyl-2-oxovalerate

Cat. No.: B1591927
CAS No.: 51828-96-7
M. Wt: 298.35 g/mol
InChI Key: PTFSVYLXDCGPFY-SCGRZTRASA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Calcium (S)-3-methyl-2-oxovalerate is a useful research compound. Its molecular formula is C12H18CaO6 and its molecular weight is 298.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18CaO6 B1591927 Calcium (S)-3-methyl-2-oxovalerate CAS No. 51828-96-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;(3S)-3-methyl-2-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10O3.Ca/c2*1-3-4(2)5(7)6(8)9;/h2*4H,3H2,1-2H3,(H,8,9);/q;;+2/p-2/t2*4-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFSVYLXDCGPFY-SCGRZTRASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C(=O)[O-].CCC(C)C(=O)C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)C(=O)[O-].CC[C@H](C)C(=O)C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18CaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199788
Record name alpha-Keto-isoleucine calcium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51828-96-7
Record name alpha-Keto-isoleucine calcium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051828967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Keto-isoleucine calcium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium (S)-3-methyl-2-oxovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.218
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM 3-METHYL-2-OXO-PENTANOATE, (3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85RJ2N890T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Pivotal Role of Calcium (S)-3-methyl-2-oxovalerate in Isoleucine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of Calcium (S)-3-methyl-2-oxovalerate in isoleucine metabolism. As the calcium salt of the α-keto acid analogue of isoleucine, this compound stands at a critical juncture in the catabolism of this essential branched-chain amino acid (BCAA). This document details the enzymatic reactions governing its formation and degradation, presents quantitative data on enzyme kinetics and metabolite concentrations, and outlines detailed experimental protocols for the study of these processes. Furthermore, it elucidates the intricate signaling pathways, particularly the mTOR pathway, that are influenced by isoleucine and its metabolites, offering insights for researchers in metabolic diseases and drug development.

Introduction

(S)-3-methyl-2-oxovaleric acid, and its stable calcium salt, is the α-keto acid produced from the essential amino acid L-isoleucine in the initial step of its catabolism.[1][2][3] This process is a reversible transamination, making (S)-3-methyl-2-oxovalerate a key metabolic intermediate that can either be reaminated back to isoleucine or committed to irreversible degradation for energy production.[1] Its central position in the BCAA metabolic pathway makes it a crucial molecule for understanding the regulation of protein synthesis, energy homeostasis, and cellular signaling. Dysregulation of its metabolism is implicated in serious metabolic disorders, most notably Maple Syrup Urine Disease (MSUD).[2] This guide will provide an in-depth exploration of the biochemistry, regulation, and experimental investigation of this compound.

Isoleucine Catabolic Pathway

The breakdown of isoleucine is a multi-step process that begins in the mitochondria of various tissues, with skeletal muscle being a primary site for the initial transamination step due to high activity of the necessary enzyme.[4]

Formation of (S)-3-methyl-2-oxovalerate

The first and reversible step in isoleucine catabolism is the transfer of its amino group to α-ketoglutarate, yielding (S)-3-methyl-2-oxovalerate and glutamate.[1][4] This reaction is catalyzed by the enzyme branched-chain aminotransferase (BCAT) .[1][4] There are two isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[5]

Oxidative Decarboxylation

Following its formation, (S)-3-methyl-2-oxovalerate is irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex .[5][6] This multi-enzyme complex is the rate-limiting step in BCAA catabolism and converts (S)-3-methyl-2-oxovalerate into 2-methylbutanoyl-CoA, releasing CO2 and reducing NAD+ to NADH.[6][7] The resulting acyl-CoA derivative then enters subsequent pathways to ultimately produce acetyl-CoA and propionyl-CoA, which can be utilized in the citric acid cycle for energy production.[7]

Quantitative Data

Enzyme Kinetic Parameters

The efficiency and substrate affinity of the key enzymes in isoleucine metabolism are critical for maintaining metabolic homeostasis. The following table summarizes available kinetic data for BCAT and BCKDH.

EnzymeSubstrateOrganism/TissueKm (mM)Vmax (units)Reference
Branched-Chain AminotransferaseL-IsoleucineRat Heart0.68 ± 0.03Not Specified[8]
Branched-Chain α-Keto Acid Dehydrogenaseα-keto-β-methylvalerate (KMV)Rat LiverNot SpecifiedNot Specified[9]

Note: Specific Vmax values are often dependent on the specific experimental conditions and enzyme preparation purity, hence they are not always reported in a standardized manner.

Metabolite Concentrations

The physiological concentrations of isoleucine and its keto acid can vary depending on the tissue and nutritional state. The following table provides an overview of reported concentrations.

MetaboliteTissue/FluidConditionConcentration (µM)Reference
IsoleucineHuman PlasmaHealthy48.1 ± 9.2 (female) - 63.6 ± 13.0 (male)[10]
IsoleucineHuman Muscle (intracellular)Healthy~102 (calculated from vegetarian plasma levels)[11][12]
α-keto-β-methylvalerate (KMV)Rat PlasmaControl Diet~15[13]

Experimental Protocols

Spectrophotometric Assay for Branched-Chain Aminotransferase (BCAT) Activity

This protocol is adapted from a method that measures the rate of NADH consumption in a coupled enzymatic reaction.[14]

Principle: The formation of (S)-3-methyl-2-oxovalerate from isoleucine is coupled to the reduction of this keto acid by a specific dehydrogenase, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm is monitored.[14][15]

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5

  • L-Isoleucine solution: 50 mM in Assay Buffer

  • α-Ketoglutarate solution: 20 mM in Assay Buffer

  • NADH solution: 10 mM in Assay Buffer

  • D-2-hydroxyisocaproate dehydrogenase (coupling enzyme)

  • Sample containing BCAT activity (e.g., tissue homogenate)

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, L-isoleucine, α-ketoglutarate, and NADH in a cuvette.

  • Add the coupling enzyme to the mixture.

  • Initiate the reaction by adding the BCAT-containing sample.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes at a constant temperature (e.g., 37°C).

  • Calculate the rate of NADH consumption, which is proportional to the BCAT activity.

Radiochemical Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity

This protocol is based on the measurement of 14CO2 released from a radiolabeled substrate.[16]

Principle: The BCKDH complex catalyzes the decarboxylation of (S)-3-methyl-2-oxo[1-14C]valerate. The released 14CO2 is trapped and quantified by liquid scintillation counting.[16]

Reagents:

  • Assay Buffer: 30 mM potassium phosphate buffer, pH 7.4, containing 5 mM MgCl2, 2 mM thiamine pyrophosphate, 1 mM NAD+, 0.2 mM Coenzyme A, and 2 mM dithiothreitol.

  • (S)-3-methyl-2-oxo[1-14C]valerate solution.

  • 2 M Perchloric acid (to stop the reaction).

  • CO2 trapping solution (e.g., hyamine hydroxide).

  • Scintillation cocktail.

Procedure:

  • In a sealed reaction vessel, combine the Assay Buffer and the BCKDH-containing sample (e.g., isolated mitochondria).

  • Initiate the reaction by injecting the radiolabeled substrate.

  • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by injecting perchloric acid.

  • Allow the released 14CO2 to be trapped in the collection well for 60 minutes.

  • Transfer the trapping solution to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

Signaling Pathways

The metabolism of branched-chain amino acids is intricately linked to cellular signaling pathways that control cell growth, proliferation, and protein synthesis. The mammalian target of rapamycin (mTOR) signaling pathway is a key player in this regulation.[17][18][19]

mTOR Signaling Pathway

BCAAs, particularly leucine, are potent activators of the mTOR complex 1 (mTORC1).[17] This activation is crucial for initiating protein synthesis. The availability of isoleucine and its metabolites can influence this pathway, thereby impacting cellular growth and function.[20]

mTOR_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Isoleucine Isoleucine BCAT1 BCAT1 Isoleucine->BCAT1 mTORC1 mTORC1 Isoleucine->mTORC1 Activates BCAT2 BCAT2 Isoleucine->BCAT2 KMV_cyto (S)-3-methyl-2-oxovalerate BCAT1->KMV_cyto S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Inhibits by Phosphorylation Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis KMV_mito (S)-3-methyl-2-oxovalerate BCAT2->KMV_mito BCKDH BCKDH KMV_mito->BCKDH Energy Energy Production (TCA Cycle) BCKDH->Energy

Caption: Isoleucine metabolism and its influence on the mTOR signaling pathway.

Experimental Workflow for Studying Isoleucine Metabolism

A typical workflow for investigating the effects of a compound on isoleucine metabolism involves a combination of in vitro and in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis and Interpretation Enzyme_Assays Enzyme Assays (BCAT & BCKDH) Kinetic_Analysis Enzyme Kinetic Analysis Enzyme_Assays->Kinetic_Analysis Cell_Culture Cell Culture Experiments (e.g., Hepatocytes, Myocytes) Metabolite_Analysis Metabolite Analysis (LC-MS/MS) Cell_Culture->Metabolite_Analysis Signaling_Analysis Western Blotting for Signaling Proteins (e.g., p-mTOR) Cell_Culture->Signaling_Analysis Pathway_Analysis Metabolic Pathway Flux Analysis Metabolite_Analysis->Pathway_Analysis Animal_Models Animal Models (e.g., Rodent studies) Isotope_Tracing Stable Isotope Tracing Animal_Models->Isotope_Tracing Animal_Models->Signaling_Analysis Tissue_Analysis Tissue and Plasma Metabolite Analysis Isotope_Tracing->Tissue_Analysis Tissue_Analysis->Pathway_Analysis

Caption: A generalized experimental workflow for studying isoleucine metabolism.

Conclusion

This compound is a linchpin in isoleucine metabolism, connecting the reversible transamination of this essential amino acid to its irreversible catabolic fate. A thorough understanding of its biochemical transformations, the kinetics of the enzymes involved, and its influence on critical signaling pathways like mTOR is paramount for researchers in the fields of metabolic diseases, nutrition, and pharmacology. The experimental protocols and data presented in this guide offer a solid foundation for further investigations into the multifaceted role of this key metabolite and its potential as a therapeutic target or nutritional supplement.

References

mechanism of action of Calcium (S)-3-methyl-2-oxovalerate in cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Cellular Mechanism of Action of Calcium (S)-3-methyl-2-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the calcium salt of the α-keto analogue of L-isoleucine, is a critical intermediate in the catabolism of branched-chain amino acids (BCAAs). Its mechanism of action is intrinsically linked to cellular nitrogen and energy metabolism. In therapeutic applications, particularly in nephrology, it serves as a nitrogen-free precursor to an essential amino acid, helping to mitigate the nitrogenous waste burden in patients with chronic kidney disease. In diagnostics, its accumulation is a hallmark of the inherited metabolic disorder Maple Syrup Urine Disease (MSUD). This guide provides a detailed examination of its cellular and molecular functions, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism: Integration into BCAA Catabolism

The primary mechanism of action of (S)-3-methyl-2-oxovalerate, also known as α-keto-β-methylvaleric acid (KMV), is its participation in the catabolic pathway of the essential amino acid L-isoleucine. This process involves two principal enzymatic steps that bridge amino acid metabolism with central energy production.

Step 1: Reversible Transamination

The first step is a reversible transamination reaction where L-isoleucine is converted to (S)-3-methyl-2-oxovalerate. This reaction is catalyzed by the enzyme Branched-Chain Aminotransferase (BCAT) .[1] During this process, the amino group from isoleucine is transferred to α-ketoglutarate, yielding glutamate.[1]

This reversibility is key to its therapeutic action; when supplied exogenously, (S)-3-methyl-2-oxovalerate can be reaminated to form L-isoleucine, utilizing available nitrogen from other sources, such as non-essential amino acids.[2] This process effectively recycles nitrogen, reducing the synthesis of urea.[2]

Two major isoforms of BCAT exist, distributing this metabolic step between different cellular compartments:

  • BCATc (Cytosolic isoform) [1]

  • BCATm (Mitochondrial isoform) [1]

Step 2: Irreversible Oxidative Decarboxylation

Following its formation, (S)-3-methyl-2-oxovalerate is transported into the mitochondria, where it undergoes irreversible oxidative decarboxylation. This reaction is catalyzed by the Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) , a multi-enzyme complex located on the inner mitochondrial membrane.[3][4]

This step is the rate-limiting and committed step in BCAA catabolism.[5] The BCKDC complex converts (S)-3-methyl-2-oxovalerate into its corresponding acyl-CoA derivative, which then proceeds through several more steps before its carbon skeleton enters the Tricarboxylic Acid (TCA) cycle.[6]

The activity of the BCKDC complex is tightly regulated, primarily through a phosphorylation/dephosphorylation cycle, making it a critical control point in BCAA metabolism.[5][7]

BCAA_Catabolism cluster_cytosol Cytosol cluster_mito Mitochondrion Isoleucine_c L-Isoleucine BCATc BCATc Isoleucine_c->BCATc KMV_c (S)-3-methyl-2-oxovalerate (KMV) KMV_c->Isoleucine_c KMV_m (S)-3-methyl-2-oxovalerate (KMV) KMV_c->KMV_m Transport aKG_c α-Ketoglutarate aKG_c->BCATc Glu_c Glutamate Glu_c->aKG_c BCATc->KMV_c Transamination BCATc->Glu_c BCKDC BCKDC KMV_m->BCKDC Irreversible Decarboxylation AcylCoA Acyl-CoA Derivatives BCKDC->AcylCoA TCA TCA Cycle AcylCoA->TCA ATP ATP (Energy) TCA->ATP

Caption: Cellular pathway of (S)-3-methyl-2-oxovalerate metabolism.

Clinical Significance and Pathophysiology

Chronic Kidney Disease (CKD)

In patients with CKD, limiting dietary protein is crucial to reduce the accumulation of nitrogenous waste products. Ketoanalogues, including this compound, are prescribed alongside a low-protein diet.[2] They provide the essential carbon skeleton of isoleucine without the amino group.[8] Through the reversible BCAT-mediated reaction, the body synthesizes L-isoleucine from the ketoacid, consuming excess nitrogen and thereby lowering the production of urea.[2] This approach helps maintain nutrition while minimizing uremic toxin buildup.[2]

Maple Syrup Urine Disease (MSUD)

MSUD is an inherited metabolic disorder caused by a deficiency in the BCKDC enzyme complex.[9] This deficiency blocks the catabolism of all three BCAAs, leading to the accumulation of both BCAAs and their respective α-keto acids, including (S)-3-methyl-2-oxovalerate, in the blood, urine, and cerebrospinal fluid.[9] High levels of these metabolites are neurotoxic and cause severe neurological damage if untreated.[9] Therefore, (S)-3-methyl-2-oxovalerate is a key biomarker for the diagnosis and monitoring of MSUD.

MSUD_Pathway cluster_block Isoleucine L-Isoleucine BCAT BCAT Isoleucine->BCAT KMV (S)-3-methyl-2-oxovalerate (KMV) BCAT->KMV Transamination BCKDC BCKDC (Deficient in MSUD) KMV->BCKDC Accumulation Accumulation & Neurotoxicity KMV->Accumulation BCKDC->Block Metabolites Further Metabolism Block_X X MFA_Workflow Start Start: Cell Culture or Animal Model Tracer Administer ¹³C-labeled (S)-3-methyl-2-oxovalerate Start->Tracer Incubate Incubate until Isotopic Steady State Tracer->Incubate Harvest Harvest Cells/Tissues & Quench Metabolism Incubate->Harvest Extract Extract Metabolites Harvest->Extract Analyze Analyze ¹³C Labeling (e.g., LC-MS/MS) Extract->Analyze Model Computational Flux Modeling Analyze->Model Result Result: Quantitative Flux Map Model->Result

References

An In-depth Technical Guide to 3-Methyl-2-Oxovaleric Acid Calcium Salt: Discovery, History, and Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methyl-2-oxovaleric acid calcium salt, a key intermediate in the metabolism of the essential amino acid isoleucine. The history of this alpha-keto acid is intrinsically linked to the elucidation of branched-chain amino acid catabolism and the understanding of the rare metabolic disorder, Maple Syrup Urine Disease (MSUD). This document details the discovery, synthesis, and physicochemical properties of 3-methyl-2-oxovaleric acid calcium salt. It further explores its central role in metabolic pathways, the pathophysiology of MSUD, and its applications in scientific research. Detailed experimental protocols for its synthesis and analysis, along with visualizations of relevant biological pathways and experimental workflows, are provided to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic disease research.

Discovery and History

The discovery of 3-methyl-2-oxovaleric acid is interwoven with the study of amino acid metabolism and the investigation of inherited metabolic disorders. While a definitive, isolated discovery of the compound is not prominently documented, its identification and characterization were pivotal in understanding the catabolic pathway of isoleucine.

The historical timeline is largely associated with the research into Maple Syrup Urine Disease (MSUD), a rare autosomal recessive disorder. In the mid-20th century, the characteristic sweet odor of the urine of affected infants led to the investigation of the accumulating metabolites. Through the application of early analytical techniques such as paper chromatography, researchers were able to identify the buildup of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – and their corresponding α-keto acids in the biological fluids of MSUD patients[1][2]. 3-methyl-2-oxovaleric acid was identified as the α-keto acid derived from isoleucine[3][4].

The elucidation of the enzymatic defect in MSUD, a deficiency in the branched-chain α-keto acid dehydrogenase (BCKAD) complex, further solidified the role of 3-methyl-2-oxovaleric acid as a key metabolic intermediate[5][6][7]. The accumulation of this and other branched-chain keto acids was established as the primary cause of the severe neurological damage observed in untreated MSUD patients[3][8].

The synthesis of 3-methyl-2-oxovaleric acid and its salts, including the calcium salt, was subsequently developed for research purposes, enabling more detailed studies of its biochemical properties, metabolic fate, and pathological effects. A notable synthesis method for the calcium salt was detailed in a Chinese patent, providing a scalable process for its preparation[9].

Physicochemical Properties

The calcium salt of 3-methyl-2-oxovaleric acid is a stable, crystalline powder, making it a suitable form for research and potential therapeutic applications. Its properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₁₂H₁₈CaO₆[10][11]
Molecular Weight 298.35 g/mol [10][11]
Appearance White to off-white solid[12]
Melting Point >270°C (decomposes)[12]
Solubility Soluble in water, slightly soluble in methanol (with heating)[12][13]
Storage Hygroscopic, store at -20°C under inert atmosphere[12]
CAS Number 66872-75-1[10][11]

Experimental Protocols

Synthesis of 3-Methyl-2-Oxovaleric Acid Calcium Salt

The following protocol is based on the method described in Chinese patent CN103044238A[9]. This process involves the reaction of diethyl oxalate with 2-methyl butyraldehyde in the presence of a sodium alkoxide, followed by hydrolysis, extraction, and salt formation with calcium chloride.

Materials:

  • Diethyl oxalate

  • 2-Methyl butyraldehyde

  • Sodium methoxide solution (28% in methanol)

  • Sodium hydroxide solution (30% aqueous)

  • Hydrochloric acid

  • Methyl isobutyl ketone (MIBK)

  • Calcium chloride

  • Purified water

  • Organic solvent for refining (e.g., ethanol)

Procedure:

  • Reaction Setup: In a suitable reaction vessel under an inert atmosphere, add the sodium methoxide solution in methanol.

  • Addition of Reactants: While maintaining the temperature at approximately 25°C, slowly drip in diethyl oxalate. Stir the mixture for 30 minutes.

  • Aldol Condensation: Slowly add 2-methyl butyraldehyde to the reaction mixture and continue stirring for another 30 minutes.

  • Hydrolysis: Add the 30% sodium hydroxide solution to the mixture, ensuring the temperature does not exceed 25°C. Continue stirring for 5 hours.

  • Acidification and Extraction: Acidify the reaction mixture by adding hydrochloric acid. Extract the aqueous phase three times with methyl isobutyl ketone (MIBK).

  • Washing and pH Adjustment: Combine the organic extracts and wash with purified water. Adjust the pH of the aqueous layer to 5.8 with 30% sodium hydroxide solution and separate the layers. Repeat the washing and pH adjustment of the organic phase.

  • Salt Formation: Combine the aqueous layers and adjust the pH to 8.8 with 30% sodium hydroxide solution. Slowly add an aqueous solution of calcium chloride at a temperature not less than 20°C. Stir for 2 hours.

  • Isolation of Crude Product: Cool the mixture to 5°C and allow it to stand for 1 hour. Collect the precipitated crude 3-methyl-2-oxovaleric acid calcium salt by centrifugation or filtration.

  • Refining: Dissolve the crude product in 7-15 times its weight of purified water. Add an organic solvent (0-0.8 times the weight of the purified water) to induce recrystallization. Collect the refined product.

Expected Outcome: A white to off-white crystalline powder of racemic 3-methyl-2-oxovaleric acid calcium salt with a purity of >99% (as determined by HPLC).

Quantitative Analysis in Biological Samples

The quantification of 3-methyl-2-oxovaleric acid in biological fluids like plasma and urine is crucial for the diagnosis and monitoring of MSUD. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a common and sensitive method.

General Procedure Outline:

  • Sample Preparation:

    • Deproteinize plasma or serum samples using a suitable agent (e.g., methanol or tungstic acid).

    • Urine samples may require dilution.

    • Add an internal standard (e.g., an isotopically labeled analog of the analyte).

  • Derivatization (Optional but common for improved sensitivity and chromatography):

    • React the α-keto acids with a derivatizing agent to form a more stable and readily detectable product. Common derivatizing agents include o-phenylenediamine and 1,2-diamino-4,5-methylenedioxybenzene (DMB)[14][15].

  • Chromatographic Separation:

    • Separate the derivatized analytes using a reversed-phase HPLC column.

  • Detection:

    • Detect and quantify the analyte using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Metabolic Pathways and Biological Significance

3-Methyl-2-oxovaleric acid is a central metabolite in the catabolism of the branched-chain amino acid isoleucine.

Isoleucine Catabolic Pathway

The breakdown of isoleucine occurs primarily in the mitochondria of various tissues, with the liver being a major site.

Isoleucine_Catabolism Isoleucine Isoleucine KMV 3-Methyl-2-oxovaleric acid Isoleucine->KMV Branched-chain aminotransferase (BCAT) MethylbutyrylCoA α-Methylbutyryl-CoA KMV->MethylbutyrylCoA Branched-chain α-keto acid dehydrogenase (BCKAD) complex AcetylCoA Acetyl-CoA MethylbutyrylCoA->AcetylCoA PropionylCoA Propionyl-CoA MethylbutyrylCoA->PropionylCoA TCA TCA Cycle AcetylCoA->TCA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA SuccinylCoA->TCA

Caption: The catabolic pathway of isoleucine.

The Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex

The BCKAD complex is a large, multi-enzyme complex located in the inner mitochondrial membrane. It catalyzes the irreversible oxidative decarboxylation of the α-keto acids derived from all three branched-chain amino acids[5][6][7]. The complex consists of three catalytic components:

  • E1 (α2β2 tetramer): A decarboxylase that requires thiamine pyrophosphate (TPP) as a cofactor.

  • E2 (transacylase): Contains a lipoic acid cofactor and transfers the acyl group to coenzyme A.

  • E3 (dihydrolipoamide dehydrogenase): A flavoprotein that reoxidizes the reduced lipoamide cofactor.

The activity of the BCKAD complex is tightly regulated by a phosphorylation/dephosphorylation cycle, controlled by a specific kinase (BCKDK) and phosphatase (PPM1K)[5].

Role in Pathophysiology: Maple Syrup Urine Disease (MSUD)

In individuals with MSUD, a genetic deficiency in any of the subunits of the BCKAD complex leads to its dysfunction[5][7]. This results in the accumulation of branched-chain amino acids and their corresponding α-keto acids, including 3-methyl-2-oxovaleric acid, in blood, urine, and cerebrospinal fluid[8][16].

The accumulation of these metabolites is highly neurotoxic and is responsible for the severe neurological symptoms of MSUD, which include lethargy, poor feeding, seizures, and developmental delay[1][3]. The exact mechanisms of neurotoxicity are multifactorial and are thought to involve:

  • Disruption of energy metabolism: The accumulated keto acids can interfere with mitochondrial function and the Krebs cycle[8].

  • Neurotransmitter imbalance: High levels of branched-chain amino acids can compete with the transport of other large neutral amino acids (like tryptophan and tyrosine) across the blood-brain barrier, leading to a deficiency of precursors for neurotransmitter synthesis[8].

  • Oxidative stress: The buildup of these metabolites can lead to the generation of reactive oxygen species, causing cellular damage.

The concentration of 3-methyl-2-oxovaleric acid and other branched-chain keto acids can increase 10- to 20-fold in the brains of MSUD patients[1].

Quantitative Data in MSUD Patients:

AnalyteConditionConcentration Range (μmol/L)Reference(s)
Leucine MSUD (at diagnosis)463 - 3962
Isoleucine MSUD (at diagnosis)454 (average)
Valine MSUD (at diagnosis)550 (average)
Alloisoleucine MSUDUndetectable to 254[17]
3-Methyl-2-oxovaleric acid MSUDSignificantly elevated[18][19]

Signaling Pathways and Future Research Directions

While the primary role of 3-methyl-2-oxovaleric acid is as a metabolic intermediate, emerging research suggests that metabolites can also act as signaling molecules. The direct signaling roles of 3-methyl-2-oxovaleric acid are still an active area of investigation.

The accumulation of this and other keto acids in MSUD clearly has profound effects on cellular function, suggesting that they may modulate various signaling pathways, although these are likely to be pathological consequences of high concentrations rather than physiological signaling roles at normal levels.

The calcium salt formulation of 3-methyl-2-oxovaleric acid is primarily for stability and ease of handling in research settings. There is currently no direct evidence to suggest a specific role for the calcium ion in the biological activity of the molecule beyond its function as a counter-ion.

Future research should focus on:

  • Elucidating the precise molecular mechanisms of neurotoxicity in MSUD.

  • Investigating potential direct signaling roles of 3-methyl-2-oxovaleric acid at physiological concentrations.

  • Exploring the therapeutic potential of modulating the isoleucine catabolic pathway in various diseases.

Experimental and Logical Workflow Diagrams

Synthesis_Workflow Reactants Diethyl oxalate + 2-Methyl butyraldehyde Condensation Aldol Condensation (Sodium Methoxide) Reactants->Condensation Hydrolysis Hydrolysis (NaOH) Condensation->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Extraction Extraction (MIBK) Acidification->Extraction Washing Washing & pH Adjustment Extraction->Washing Salt_Formation Salt Formation (CaCl2) Washing->Salt_Formation Isolation Isolation (Centrifugation) Salt_Formation->Isolation Refining Refining (Recrystallization) Isolation->Refining Final_Product 3-Methyl-2-oxovaleric acid calcium salt Refining->Final_Product

Caption: General workflow for the synthesis of 3-methyl-2-oxovaleric acid calcium salt.

Conclusion

3-Methyl-2-oxovaleric acid calcium salt is a compound of significant interest in the fields of biochemistry and medicine. Its history is a testament to the progress in our understanding of metabolic pathways and the genetic basis of disease. As a key metabolite in isoleucine catabolism, its accumulation serves as a critical biomarker for Maple Syrup Urine Disease. The availability of its stable calcium salt form facilitates further research into the pathophysiology of MSUD and the broader roles of branched-chain amino acid metabolism in health and disease. This technical guide provides a foundational resource for scientists and researchers, offering insights into the discovery, properties, and experimental considerations of this important molecule.

References

The Role of Calcium (S)-3-methyl-2-oxovalerate in Maple Syrup Urine Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Maple Syrup Urine Disease (MSUD) is an inherited metabolic disorder characterized by the deficiency of the branched-chain α-ketoacid dehydrogenase (BCKD) complex. This enzymatic deficiency disrupts the normal metabolism of the branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – leading to their accumulation and the accumulation of their corresponding branched-chain α-ketoacids (BCKAs) in bodily fluids.[1] The buildup of these compounds, particularly leucine and its ketoacid, is neurotoxic and can lead to severe neurological damage, developmental delay, and a characteristic sweet odor of the urine, reminiscent of maple syrup.[1][2] One of the key metabolites that accumulates in MSUD is (S)-3-methyl-2-oxovalerate, the α-ketoacid derived from isoleucine. This technical guide provides an in-depth exploration of the relationship between Calcium (S)-3-methyl-2-oxovalerate and MSUD, targeting researchers, scientists, and drug development professionals.

Biochemical Pathway of Branched-Chain Amino Acid Catabolism

The catabolism of BCAAs is a multi-step mitochondrial process. The initial step for all three BCAAs is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts them into their respective α-ketoacids. The second, and rate-limiting, step is the irreversible oxidative decarboxylation of the BCKAs, catalyzed by the BCKD complex. A deficiency in this complex is the underlying cause of MSUD.

Below is a diagram illustrating the BCAA catabolic pathway and the point of disruption in MSUD.

BCAA_Catabolism cluster_block Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC Transamination BCAT Branched-Chain Aminotransferase (BCAT) Isoleucine Isoleucine KMV (S)-3-methyl-2-oxovalerate (KMV) Isoleucine->KMV Transamination Valine Valine KIV α-Ketoisovalerate (KIV) Valine->KIV Transamination BCKD Branched-Chain α-Ketoacid Dehydrogenase (BCKD) Complex KIC->BCKD KMV->BCKD KIV->BCKD Metabolites_Leu Acetyl-CoA + Acetoacetate BCKD->Metabolites_Leu Oxidative Decarboxylation Metabolites_Ile Acetyl-CoA + Succinyl-CoA BCKD->Metabolites_Ile Metabolites_Val Succinyl-CoA BCKD->Metabolites_Val MSUD_block MSUD Metabolic Block BCKD->block_line LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis DBS Dried Blood Spot (DBS) Punch (3.2 mm) Extraction Extraction with Methanol containing internal standards (e.g., d8-Val, d3-Leu, d10-Allo-Ile) DBS->Extraction Evaporation Evaporation of Supernatant Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into UPLC System Reconstitution->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection Tandem Mass Spectrometry (MRM mode) Separation->Detection Quantification Quantification using Isotope Dilution Detection->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Urine Urine Sample Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Urine->Extraction Derivatization Derivatization to form volatile compounds (e.g., silylation) Extraction->Derivatization Injection Injection into GC System Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Detection Mass Spectrometry (Scan or SIM mode) Separation->Detection Identification Compound Identification (Mass Spectral Library) Detection->Identification Quantification Quantification using Internal Standards Identification->Quantification

References

Stereospecificity of (S)-3-Methyl-2-Oxovalerate in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-3-methyl-2-oxovalerate, a branched-chain α-keto acid (BCKA) derived from the essential amino acid L-isoleucine, plays a critical role in cellular metabolism. Its stereospecific interactions with key enzymes govern its metabolic fate and biological activity. Dysregulation of (S)-3-methyl-2-oxovalerate metabolism, particularly its accumulation, is a hallmark of the inherited metabolic disorder Maple Syrup Urine Disease (MSUD), leading to severe neurological damage. This technical guide provides a comprehensive overview of the stereospecificity of (S)-3-methyl-2-oxovalerate in biological systems, focusing on its metabolic pathways, enzymatic interactions, and implications in health and disease. We present quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for its analysis, and an exploration of the signaling pathways affected by its accumulation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolism, neurobiology, and therapeutic development.

Metabolic Pathway of (S)-3-Methyl-2-Oxovalerate

(S)-3-methyl-2-oxovalerate is an intermediate in the catabolism of L-isoleucine. The initial and reversible step is the transamination of L-isoleucine, catalyzed by branched-chain aminotransferases (BCATs), to form (S)-3-methyl-2-oxovalerate. Subsequently, the branched-chain α-keto acid dehydrogenase complex (BCKDC), a multi-enzyme complex located in the inner mitochondrial membrane, catalyzes the irreversible oxidative decarboxylation of (S)-3-methyl-2-oxovalerate.

Metabolic_Pathway L-Isoleucine L-Isoleucine S_3_methyl_2_oxovalerate (S)-3-Methyl-2-oxovalerate L-Isoleucine->S_3_methyl_2_oxovalerate BCAT alpha-Ketoglutarate alpha-Ketoglutarate Glutamate Glutamate alpha-Ketoglutarate->Glutamate BCAT BCKDC Branched-chain α-keto acid dehydrogenase complex S_3_methyl_2_oxovalerate->BCKDC CoA_NAD CoA + NAD+ CoA_NAD->BCKDC Acyl_CoA_derivatives Downstream Acyl-CoA Derivatives BCKDC->Acyl_CoA_derivatives CO2_NADH CO2 + NADH + H+ BCKDC->CO2_NADH

Figure 1: Metabolic pathway of (S)-3-methyl-2-oxovalerate.

Quantitative Data

Enzyme Kinetics

The stereospecificity of the enzymes involved in (S)-3-methyl-2-oxovalerate metabolism is critical. While comprehensive kinetic data for the human enzymes with specific stereoisomers are not fully available in all literature, the following tables summarize the known quantitative information.

EnzymeSubstrateOrganism/TissueKm (µM)Vmax (nmol/min/mg protein)Reference(s)
Branched-chain Aminotransferase (BCAT)L-IsoleucineTomato160 ± 201.3 ± 0.1[1]
L-LeucineTomato130 ± 102.3 ± 0.1[1]
L-ValineTomato430 ± 401.0 ± 0.1[1]

Table 1: Kinetic Parameters of Branched-chain Aminotransferase (BCAT).

EnzymeSubstrateOrganism/TissueKm (mM)NotesReference(s)
Branched-chain α-keto acid Dehydrogenase Complex (BCKDC)α-Ketoisovalerate (from Valine)Rat Heart0.25Concentration needed to activate BCKDC to 50% of total activity.[2]
α-Ketoisocaproate (from Leucine)Rat Heart0.07Concentration needed to activate BCKDC to 50% of total activity.[2]
α-Keto-β-methylvalerate (from Isoleucine)Rat Heart0.10Concentration needed to activate BCKDC to 50% of total activity.[2]
α-KetoisovalerateThiamin-responsive MSUD fibroblasts7 (without TPP)The apparent Km for the substrate is significantly higher in this disease state, indicating lower enzyme affinity. The addition of the cofactor thiamin pyrophosphate (TPP) lowers the Km to 4 mM.[3][3]
α-KetoisovalerateNormal fibroblasts0.05[3]
Metabolite Concentrations

The concentration of (S)-3-methyl-2-oxovalerate is significantly elevated in individuals with MSUD.

MetaboliteConditionFluidConcentration Range (µmol/L)Reference(s)
3-Methyl-2-oxovaleric acidHealthyPlasmaNot typically detected or very low[4]
MSUD (treated)PlasmaVariable, can be elevated[4][5]
MSUD (untreated)PlasmaSignificantly elevated[4][5]
3-Methyl-2-oxovaleric acidHealthyUrine2.2 (0.4–4.8) mmol/mol creatinine[1]
MSUD (untreated)UrineSignificantly elevated[6][7]
AlloisoleucineHealthyPlasmaNot detected[5]
MSUDPlasmaSignificantly elevated[5]

Table 3: Concentrations of 3-Methyl-2-oxovaleric Acid and Alloisoleucine in Health and Disease. Note: The presence of alloisoleucine, a diastereomer of isoleucine, is a pathognomonic marker for MSUD, arising from the transamination of the (R)-enantiomer of 3-methyl-2-oxovalerate.[4]

Experimental Protocols

Spectrophotometric Assay for Branched-chain Aminotransferase (BCAT) Activity

This continuous 96-well plate assay measures the transamination of L-leucine to α-ketoisocaproate, which is then reduced back to L-leucine by leucine dehydrogenase, leading to the oxidation of NADH.[8]

Reagents:

  • Assay Buffer: 100 mM Tris/HCl, pH 8.5

  • L-Leucine solution

  • α-Ketoglutarate solution

  • NADH solution

  • Leucine Dehydrogenase

  • Ammonium Chloride solution

  • GTP solution (to inhibit glutamate dehydrogenase interference)

  • Enzyme extract or purified BCAT

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, α-ketoglutarate, NADH, leucine dehydrogenase, ammonium chloride, and GTP.

  • Add the enzyme sample (tissue homogenate or purified enzyme) to the wells of a 96-well plate.

  • Initiate the reaction by adding L-leucine.

  • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

  • Calculate the rate of NADH oxidation, which is proportional to the BCAT activity. A blank reaction without leucine dehydrogenase can be used to correct for any background NADH oxidation.[8]

Branched-chain α-keto acid Dehydrogenase (BCKDC) Activity Assay using a 13C-labeled Substrate

This highly sensitive method measures the release of 13CO2 from a 13C-labeled BCKA substrate.[9]

Reagents:

  • Assay Buffer: 30 mM potassium phosphate buffer (pH 7.4), 5 mM MgCl2, 2 mM TPP, 1 mM NAD+, 0.2 mM CoA, 2 mM DTT.

  • α-Keto[1-13C]isocaproate solution (or other 13C-labeled BCKA).

  • Enzyme extract (e.g., mitochondrial preparation).

  • Stopping Solution: 2 M Perchloric acid.

  • Internal Standard: K213CO3 solution of known concentration.

Procedure:

  • Prepare the reaction mixture in a sealed vial containing the Assay Buffer and the enzyme extract.

  • Initiate the reaction by adding the α-keto[1-13C]isocaproate solution.

  • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by injecting the Stopping Solution.

  • Add a known amount of the K213CO3 internal standard.

  • Analyze the headspace gas for the ratio of 13CO2 to 12CO2 using gas chromatography-isotope ratio mass spectrometry (GC-IRMS).

  • Calculate the amount of 13CO2 produced, which is directly proportional to the BCKDC activity.[9]

Chiral Separation of 3-Methyl-2-Oxovalerate Enantiomers by HPLC

This method allows for the separation and quantification of the (S) and (R) enantiomers of 3-methyl-2-oxovalerate. The keto acids are often derivatized to enhance detection.

Sample Preparation:

  • Deproteinize plasma or urine samples with an acid (e.g., perchloric acid).

  • Separate the α-keto acids from amino acids using cation-exchange chromatography.[10]

  • Derivatize the α-keto acids with a fluorescent labeling agent such as 1,2-diamino-4,5-methylenedioxybenzene (DMB).

HPLC Conditions:

  • Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC V) are commonly used.[11][12][13]

  • Mobile Phase: The mobile phase composition is crucial for achieving separation and depends on the column used.

    • Normal Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier like 2-propanol or ethanol.[12] Additives such as trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) may be required.[14]

    • Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol.[11]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV or fluorescence detection, depending on the derivatization agent used.

Workflow for Method Development: A systematic screening of different chiral columns and mobile phase compositions is often necessary to achieve optimal separation.

Chiral_HPLC_Workflow cluster_0 Method Development Start Start Select_CSP Select Chiral Stationary Phase (CSP) Start->Select_CSP Select_MP Select Mobile Phase Mode (Normal, Reversed, Polar Organic) Select_CSP->Select_MP Screen Screen with different mobile phase compositions Select_MP->Screen Optimize Optimize separation by adjusting modifier, additive, flow rate, and temperature Screen->Optimize Validate Validate Method (linearity, precision, accuracy) Optimize->Validate End End Validate->End

Figure 2: Workflow for chiral HPLC method development.

Signaling Pathways and Neurotoxicity

The accumulation of (S)-3-methyl-2-oxovalerate and other BCKAs in MSUD is neurotoxic. The primary mechanisms of this neurotoxicity involve excitotoxicity mediated by glutamate receptors and oxidative stress.

Disruption of Glutamate Signaling

High concentrations of BCKAs can interfere with glutamate metabolism and signaling in the brain.[15] This can lead to an imbalance in excitatory neurotransmission. While direct interaction studies with (S)-3-methyl-2-oxovalerate are limited, other α-keto acids have been shown to modulate the activity of NMDA and AMPA receptors, key players in glutamatergic signaling.[15][16]

  • NMDA Receptors: Activation of NMDA receptors is crucial for synaptic plasticity, but overactivation can lead to excitotoxicity and neuronal cell death. Some studies suggest that α-keto acids can potentiate NMDA receptor activity, contributing to neuronal damage.[16]

  • AMPA Receptors: These receptors mediate fast excitatory synaptic transmission. Modulation of AMPA receptor function by auxiliary subunits and other molecules is critical for normal brain function.[17][18] Alterations in the cellular environment due to high BCKA levels could indirectly affect AMPA receptor trafficking and function.

Glutamate_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamine Glutamine Glutamate_pre Glutamate_pre Glutamine->Glutamate_pre Glutaminase Glutamate_synapse Glutamate Glutamate_pre->Glutamate_synapse Release NMDA_R NMDA Receptor Ca_influx Ca2+ Influx NMDA_R->Ca_influx AMPA_R AMPA Receptor Depolarization Depolarization AMPA_R->Depolarization Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity Depolarization->NMDA_R Removes Mg2+ block S_3_methyl_2_oxovalerate (S)-3-Methyl-2-oxovalerate (accumulated) S_3_methyl_2_oxovalerate->NMDA_R Potential Modulation S_3_methyl_2_oxovalerate->AMPA_R Potential Modulation Glutamate_synapse->NMDA_R Glutamate_synapse->AMPA_R

Figure 3: Potential disruption of glutamate signaling by (S)-3-methyl-2-oxovalerate.

Induction of Oxidative Stress

The accumulation of BCKAs can lead to mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS), resulting in oxidative stress.[15] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and activate cell death pathways.

The precise molecular mechanisms by which (S)-3-methyl-2-oxovalerate induces ROS production are still under investigation but may involve:

  • Inhibition of mitochondrial respiratory chain complexes.

  • Depletion of cellular antioxidants such as glutathione.

Oxidative_Stress_Pathway S_3_methyl_2_oxovalerate (S)-3-Methyl-2-oxovalerate (accumulated) Mitochondrion Mitochondrion S_3_methyl_2_oxovalerate->Mitochondrion Dysfunction Antioxidant_Depletion Depletion of Antioxidants (e.g., Glutathione) S_3_methyl_2_oxovalerate->Antioxidant_Depletion ROS Increased Reactive Oxygen Species (ROS) Mitochondrion->ROS Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Cell_Death Neuronal Cell Death Oxidative_Damage->Cell_Death Antioxidant_Depletion->ROS Exacerbates

Figure 4: Induction of oxidative stress by (S)-3-methyl-2-oxovalerate.

Impact on mTOR and Insulin Signaling

Emerging evidence suggests that branched-chain amino acids and their metabolites can modulate the mTOR (mammalian target of rapamycin) and insulin signaling pathways. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[4] Dysregulation of BCAA metabolism has been linked to insulin resistance. While the specific stereospecific effects of (S)-3-methyl-2-oxovalerate on these pathways are an active area of research, it is plausible that its accumulation contributes to the broader metabolic dysregulation seen in conditions like MSUD.

Conclusion and Future Directions

The stereospecificity of (S)-3-methyl-2-oxovalerate is a critical determinant of its biological activity and metabolic fate. The stereoselective nature of the enzymes involved in its metabolism, particularly BCAT and BCKDC, ensures the proper flow of metabolites through the isoleucine catabolic pathway. The accumulation of (S)-3-methyl-2-oxovalerate, as seen in MSUD, has profound pathological consequences, primarily due to its neurotoxic effects.

Future research should focus on:

  • Elucidating the precise kinetic parameters of human BCKDC for the (S) and (R) enantiomers of 3-methyl-2-oxovalerate.

  • Identifying the specific molecular targets of (S)-3-methyl-2-oxovalerate within the glutamate receptor and oxidative stress signaling pathways.

  • Developing stereospecific therapeutic strategies for MSUD that target the metabolism or neurotoxic effects of (S)-3-methyl-2-oxovalerate.

A deeper understanding of the stereospecific aspects of (S)-3-methyl-2-oxovalerate metabolism will be instrumental in the development of novel diagnostic and therapeutic approaches for MSUD and other related metabolic disorders. This knowledge is also crucial for drug development professionals, as off-target effects on BCAA metabolism can have significant physiological consequences.

References

Enzymatic Synthesis of (S)-3-Methyl-2-Oxovalerate from Isoleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of L-isoleucine to (S)-3-methyl-2-oxovalerate, a key intermediate in various metabolic pathways and a valuable chiral building block in the synthesis of pharmaceuticals. This document details the core enzymatic reaction, presents quantitative data from various microbial sources, outlines detailed experimental protocols, and provides visual representations of the biochemical pathway and experimental workflows.

Core Reaction: Transamination of L-Isoleucine

The enzymatic conversion of L-isoleucine to (S)-3-methyl-2-oxovalerate is primarily catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT) , also systematically known as L-isoleucine:2-oxoglutarate aminotransferase (EC 2.6.1.42).[1][2][3] This reversible reaction involves the transfer of an amino group from L-isoleucine to an α-keto acid acceptor, most commonly α-ketoglutarate (2-oxoglutarate). The reaction yields (S)-3-methyl-2-oxovalerate and L-glutamate.[1][3] This transamination is the initial step in the catabolism of branched-chain amino acids (BCAAs), which include isoleucine, leucine, and valine.[4][5][6]

The reaction can be summarized as follows:

L-Isoleucine + 2-Oxoglutarate ⇌ (S)-3-Methyl-2-oxovalerate + L-Glutamate

This enzymatic transformation is a crucial step in both the biosynthesis and degradation of branched-chain amino acids.[1][7] The enzyme utilizes pyridoxal 5'-phosphate (PLP) as a cofactor to facilitate the amino group transfer.[1]

Quantitative Data on Branched-Chain Amino Acid Aminotransferases (BCATs)

The kinetic properties and optimal conditions for BCATs vary depending on the microbial source. Below is a summary of key quantitative data from studies on BCATs from different microorganisms.

OrganismSubstrateKm (mM)Vmax (µmol/min/mg)Optimal pHOptimal Temperature (°C)Reference
Helicobacter pylori NCTC 11637L-Isoleucine0.3427.38.037[8]
2-Oxoglutarate0.085[8]
Lactobacillus paracasei subsp. paracasei CHCC 2115L-IsoleucineNot specifiedNot specified7.343[9][10]
Lactococcus lactisL-IsoleucineNot specifiedNot specifiedNot specifiedNot specified[11]
Thermoproteus tenaxL-AlanineNot specifiedNot specified8.0 (at 55°C)55[12]

Note: The Vmax for Helicobacter pylori BCAT was exceptionally high, indicating a very active enzyme.[8] The enzyme from Lactobacillus paracasei demonstrated activity under conditions relevant to cheese ripening (pH 5.2, 4% NaCl).[9][10] The Lactococcus lactis BcaT is responsible for 90% of the total isoleucine aminotransferase activity in the cell.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic conversion of isoleucine to (S)-3-methyl-2-oxovalerate.

Purification of Branched-Chain Amino Acid Aminotransferase

The following is a general protocol for the purification of BCAT from bacterial sources, based on methods described for Helicobacter pylori and Lactobacillus paracasei.[8][9][10]

Materials:

  • Bacterial cell pellet

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 1 mM β-mercaptoethanol, and protease inhibitors)

  • Lysozyme

  • DNase I

  • Chromatography resins (e.g., Anion exchange, Affinity, Hydrophobic interaction)

  • Chromatography system (e.g., FPLC or HPLC)

  • Bradford reagent for protein quantification

  • SDS-PAGE reagents and equipment

Procedure:

  • Cell Lysis: Resuspend the bacterial cell pellet in lysis buffer. Add lysozyme and incubate on ice to facilitate cell wall breakdown. Sonicate the suspension to complete cell disruption. Add DNase I to reduce viscosity from released DNA.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove cell debris. Collect the supernatant containing the soluble proteins.

  • Anion Exchange Chromatography: Load the clarified supernatant onto an anion exchange column (e.g., Q-Sepharose) pre-equilibrated with a low-salt buffer. Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl). Collect fractions and assay for BCAT activity.

  • Affinity Chromatography: Pool the active fractions and apply them to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or a specific ligand-based resin). Wash the column to remove non-specifically bound proteins. Elute the target enzyme using a specific eluent (e.g., imidazole for His-tagged proteins).

  • Hydrophobic Interaction Chromatography: Further purify the enzyme by applying the eluted fractions to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Load the sample in a high-salt buffer and elute with a decreasing salt gradient.

  • Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE. A single band corresponding to the expected molecular weight of BCAT indicates successful purification.

  • Protein Quantification: Determine the protein concentration of the purified enzyme using the Bradford assay or by measuring absorbance at 280 nm.

Enzymatic Activity Assay

The activity of BCAT can be determined using various methods, including spectrophotometric and radioisotope-based assays.

3.2.1. Spectrophotometric Assay

This continuous assay couples the formation of the branched-chain 2-oxo acid to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[12][13]

Materials:

  • Purified BCAT enzyme

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • L-Isoleucine solution

  • 2-Oxoglutarate solution

  • Pyridoxal 5'-phosphate (PLP) solution

  • NADH solution

  • Coupling enzyme: D-2-hydroxyisocaproate dehydrogenase

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, L-isoleucine, 2-oxoglutarate, PLP, and NADH.

  • Add the coupling enzyme, D-2-hydroxyisocaproate dehydrogenase.

  • Initiate the reaction by adding a small amount of the purified BCAT enzyme.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

3.2.2. Radioisotope Assay

This highly sensitive method uses radiolabeled isoleucine to track the formation of the corresponding α-keto acid.[14]

Materials:

  • Purified BCAT enzyme

  • Assay buffer

  • Radioactively labeled L-isoleucine (e.g., 14C-isoleucine)

  • 2-Oxoglutarate solution

  • p-Nitrophenylhydrazine solution

  • Toluene-based scintillation liquid

  • Liquid scintillation counter

Procedure:

  • Set up a reaction mixture containing assay buffer, 2-oxoglutarate, and radioactively labeled L-isoleucine.

  • Start the reaction by adding the BCAT enzyme and incubate at the optimal temperature.

  • Stop the reaction at various time points.

  • Convert the radioactive oxoacid product to its p-nitrophenylhydrazone derivative by adding p-nitrophenylhydrazine.

  • Extract the hydrazone derivative into a toluene-based scintillation liquid.

  • Measure the radioactivity in the toluene layer using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of product formed.

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Conversion Isoleucine L-Isoleucine Enzyme Branched-Chain Amino Acid Aminotransferase (BCAT) EC 2.6.1.42 Isoleucine->Enzyme + AlphaKG 2-Oxoglutarate AlphaKG->Enzyme Product (S)-3-Methyl-2-oxovalerate Glutamate L-Glutamate Enzyme->Product + Enzyme->Glutamate

Caption: Enzymatic conversion of L-isoleucine to (S)-3-methyl-2-oxovalerate.

Experimental Workflow for BCAT Purification and Analysis

Experimental_Workflow cluster_purification Enzyme Purification cluster_analysis Enzyme Analysis Start Bacterial Cell Culture Lysis Cell Lysis & Clarification Start->Lysis AnionExchange Anion Exchange Chromatography Lysis->AnionExchange Affinity Affinity Chromatography AnionExchange->Affinity HIC Hydrophobic Interaction Chromatography Affinity->HIC PurifiedEnzyme Purified BCAT HIC->PurifiedEnzyme SDSPAGE SDS-PAGE Analysis PurifiedEnzyme->SDSPAGE ActivityAssay Enzyme Activity Assay PurifiedEnzyme->ActivityAssay KineticAnalysis Kinetic Parameter Determination (Km, Vmax) ActivityAssay->KineticAnalysis

Caption: General workflow for purification and analysis of BCAT.

References

An In-depth Technical Guide on Calcium (S)-3-methyl-2-oxovalerate and its Interplay with Mitochondrial Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of Calcium (S)-3-methyl-2-oxovalerate and its intricate relationship with mitochondrial function. (S)-3-methyl-2-oxovalerate, the alpha-keto acid analog of the essential amino acid isoleucine, plays a pivotal role in cellular energy metabolism. This document consolidates available data on its metabolic fate, its influence on mitochondrial respiration, reactive oxygen species (ROS) production, and relevant signaling pathways. Detailed experimental protocols for assessing these mitochondrial parameters are provided, alongside quantitative data from relevant studies. Visual diagrams of key pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter. This guide is intended to serve as a valuable resource for researchers and professionals in drug development investigating the therapeutic potential and metabolic implications of this compound.

Introduction

This compound, also known as the calcium salt of α-keto-β-methylvaleric acid, is a key metabolic intermediate in the catabolism of the branched-chain amino acid (BCAA) isoleucine[1]. BCAAs and their corresponding branched-chain α-keto acids (BCKAs) are not only essential building blocks for proteins but also act as significant signaling molecules, particularly in the context of metabolic health and disease[1]. The metabolism of (S)-3-methyl-2-oxovalerate is intrinsically linked to mitochondrial function, as its oxidative decarboxylation occurs within the mitochondrial matrix, feeding into the tricarboxylic acid (TCA) cycle[1].

Disruptions in BCAA and BCKA metabolism are implicated in several metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), which is caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKD) complex[1]. This leads to the accumulation of BCKAs, including (S)-3-methyl-2-oxovalerate, with resulting neurotoxicity and metabolic disturbances. Conversely, there is growing interest in the therapeutic potential of BCKAs, including their role in nitrogen-sparing therapies for chronic kidney disease.

Understanding the precise effects of this compound on mitochondrial bioenergetics is crucial for elucidating its physiological roles and pathological implications. This guide aims to provide a detailed examination of these effects, supported by experimental evidence and methodologies.

Metabolic Pathway of (S)-3-methyl-2-oxovalerate

The catabolism of isoleucine to propionyl-CoA and acetyl-CoA involves a series of enzymatic reactions, with (S)-3-methyl-2-oxovalerate as a key intermediate. The initial step is a reversible transamination, followed by an irreversible oxidative decarboxylation within the mitochondria.

Metabolic Pathway of (S)-3-methyl-2-oxovalerate cluster_mito Mitochondrial Matrix Isoleucine Isoleucine KMV (S)-3-methyl-2-oxovalerate (KMV) Isoleucine->KMV Transamination BCAT Branched-Chain Aminotransferase (BCAT) (Cytosolic & Mitochondrial) aKG α-Ketoglutarate Glutamate Glutamate BCKDC Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Metabolites Acetyl-CoA + Propionyl-CoA KMV->Metabolites Oxidative Decarboxylation TCA TCA Cycle Metabolites->TCA

Figure 1: Metabolic pathway of (S)-3-methyl-2-oxovalerate.

Effects on Mitochondrial Respiration

Branched-chain keto acids have been shown to modulate mitochondrial oxygen consumption. Studies on isolated mitochondria suggest that BCKAs can inhibit respiration when pyruvate is the substrate, pointing towards an interaction with the mitochondrial pyruvate carrier (MPC).

Quantitative Data on Mitochondrial Oxygen Consumption

The following table summarizes data from a study investigating the effect of a branched-chain keto acid mixture (BCKA-Na), which includes the sodium salt of (S)-3-methyl-2-oxovalerate, on the oxygen consumption rate (OCR) of isolated liver mitochondria.

SubstrateTreatmentMaximum Respiration (pmol O2/min/µg protein)% of ControlReference
Pyruvate (10 mM) + Malate (2 mM)NaCl (Control)100 ± 10100%[2]
Pyruvate (10 mM) + Malate (2 mM)BCKA-Na (100 µM)60 ± 860%[2]
Glutamate (10 mM) + Malate (2 mM)NaCl (Control)95 ± 9100%[2]
Glutamate (10 mM) + Malate (2 mM)BCKA-Na (100 µM)93 ± 11~98%[2]

Data are presented as mean ± SEM. BCKA-Na represents a mixture of the sodium salts of α-ketoisocaproate, α-keto-β-methylvalerate, and α-ketoisovalerate.

The data indicates that BCKAs significantly suppress mitochondrial respiration supported by pyruvate, but not by glutamate. This suggests that the inhibitory effect is not on the electron transport chain itself, but rather on the transport of pyruvate into the mitochondria via the MPC.

BCKA Effect on Pyruvate-supported Respiration cluster_mito Mitochondrial Matrix Pyruvate_cyto Pyruvate (Cytosol) MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_cyto->MPC Pyruvate_mito Pyruvate MPC->Pyruvate_mito PDH Pyruvate Dehydrogenase (PDH) Pyruvate_mito->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ETC Electron Transport Chain (ETC) TCA->ETC NADH, FADH₂ O2 O₂ H2O H₂O O2->H2O Respiration BCKA (S)-3-methyl-2-oxovalerate & other BCKAs BCKA->MPC Inhibits

Figure 2: Inhibition of mitochondrial pyruvate carrier by BCKAs.

Role in Reactive Oxygen Species (ROS) Modulation

(S)-3-methyl-2-oxovalerate has demonstrated antioxidant properties by reducing the levels of reactive oxygen species. This effect has been observed in various cell types under conditions of oxidative stress.

Studies have shown that α-keto-β-methyl-n-valeric acid can diminish ROS induced by hydrogen peroxide (H₂O₂), oxygen/glucose deprivation, or 3-morpholinosydnonimine (SIN-1) in PC12 cells, primary neuronal cultures, and fibroblasts[3]. This suggests a direct ROS scavenging activity or an indirect effect on ROS-producing enzymes.

ROS Scavenging by KMV Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Cellular_Damage Cellular Damage ROS->Cellular_Damage KMV (S)-3-methyl-2-oxovalerate (KMV) KMV->ROS Scavenges / Reduces

Figure 3: Antioxidant effect of (S)-3-methyl-2-oxovalerate.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial function.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol is adapted for the analysis of isolated mitochondria.

Materials:

  • Seahorse XF24 or XF96 Extracellular Flux Analyzer

  • Seahorse XF Cell Culture Microplates

  • Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, and 0.2% fatty acid-free BSA, pH 7.2

  • Substrates: Pyruvate, Malate, Glutamate

  • This compound stock solution

  • Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone, Antimycin A

  • Isolated mitochondria

Procedure:

  • Preparation:

    • Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight at 37°C in a non-CO₂ incubator.

    • Prepare fresh MAS and substrate solutions on the day of the experiment.

  • Mitochondria Plating:

    • Thaw isolated mitochondria on ice.

    • Resuspend mitochondria in cold MAS at the desired concentration (e.g., 10 µg of mitochondrial protein per well).

    • Add the mitochondrial suspension to each well of the Seahorse XF microplate.

    • Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.

    • Add warm (37°C) MAS containing the desired substrates (e.g., 10 mM pyruvate and 2 mM malate) to each well.

  • Treatment:

    • Prepare different concentrations of this compound in MAS.

    • Load the compound into the appropriate ports of the sensor cartridge.

  • Seahorse Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Load the cell plate into the analyzer and initiate the protocol.

    • The protocol typically involves sequential injections of:

      • This compound or vehicle control.

      • ADP to stimulate State 3 respiration.

      • Oligomycin to inhibit ATP synthase and measure State 4o respiration (proton leak).

      • FCCP to uncouple respiration and measure maximal respiratory capacity.

      • Rotenone and Antimycin A to inhibit Complex I and III, respectively, and measure non-mitochondrial oxygen consumption.

  • Data Analysis:

    • Normalize OCR data to the amount of mitochondrial protein per well.

    • Calculate basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and proton leak.

Seahorse XF Mito Stress Test Workflow cluster_injections Sequential Injections Start Start Plate_Mito Plate Isolated Mitochondria Start->Plate_Mito Add_Substrates Add Substrates (e.g., Pyruvate + Malate) Plate_Mito->Add_Substrates Run_Assay Run Seahorse XF Assay Add_Substrates->Run_Assay Load_Cartridge Load Sensor Cartridge with Inhibitors & Compound Load_Cartridge->Run_Assay Inject_Compound Compound/ Vehicle Analyze_Data Analyze OCR Data Run_Assay->Analyze_Data Inject_ADP ADP Inject_Oligo Oligomycin Inject_FCCP FCCP Inject_Rot_AA Rotenone/ Antimycin A End End Analyze_Data->End

Figure 4: Workflow for Seahorse XF Mito Stress Test.
Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the fluorescent dye JC-1.

Materials:

  • Fluorescence microscope or plate reader

  • JC-1 dye

  • Cell culture medium

  • This compound

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

  • Cultured cells of interest

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a suitable format (e.g., 96-well plate or chamber slides).

    • Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control (CCCP).

  • JC-1 Staining:

    • Prepare a working solution of JC-1 in pre-warmed cell culture medium (typically 1-10 µM).

    • Remove the treatment medium from the cells and add the JC-1 staining solution.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution and wash the cells once or twice with pre-warmed phosphate-buffered saline (PBS) or cell culture medium.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope with filters for green (monomeric JC-1, indicating low ΔΨm) and red (J-aggregates, indicating high ΔΨm) fluorescence.

    • Alternatively, measure the fluorescence intensity in a plate reader.

    • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Drug Development Implications

The dual role of (S)-3-methyl-2-oxovalerate as a key metabolite and a potential modulator of mitochondrial function presents several avenues for drug development.

  • Metabolic Disorders: For conditions like MSUD where BCKAs accumulate, understanding their inhibitory effects on mitochondrial targets such as the MPC is crucial for developing therapeutic strategies aimed at mitigating cellular energy deficits.

  • Neurodegenerative Diseases: The antioxidant properties of (S)-3-methyl-2-oxovalerate suggest its potential as a neuroprotective agent in diseases characterized by oxidative stress.

  • Chronic Kidney Disease: The use of keto analogues of essential amino acids, including (S)-3-methyl-2-oxovalerate, in low-protein diets for patients with chronic kidney disease is an established therapeutic approach. A deeper understanding of their mitochondrial effects could lead to improved formulations and patient outcomes.

Conclusion

This compound is a multifaceted molecule with significant implications for mitochondrial function. While its role in isoleucine catabolism is well-established, emerging evidence highlights its ability to modulate mitochondrial respiration and act as an antioxidant. Further research is warranted to fully elucidate the dose-dependent effects of this compound on mitochondrial bioenergetics and to explore its therapeutic potential in a range of metabolic and neurodegenerative diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of this important metabolic intermediate.

References

An In-depth Technical Guide on the Cellular Uptake and Transport of Calcium (S)-3-methyl-2-oxovalerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (S)-3-methyl-2-oxovalerate, the calcium salt of the branched-chain keto acid (BCKA) (S)-3-methyl-2-oxovaleric acid (also known as α-keto-β-methylvalerate), is a key metabolic intermediate in the catabolism of the essential amino acid isoleucine.[1] Its role in cellular metabolism and its therapeutic applications, particularly in the management of chronic kidney disease, have garnered significant interest. Understanding the mechanisms governing its entry into cells is paramount for elucidating its physiological functions and optimizing its therapeutic efficacy. This technical guide provides a comprehensive overview of the current knowledge on the cellular uptake and transport of (S)-3-methyl-2-oxovalerate, with a focus on the transporters involved, kinetic parameters, and detailed experimental protocols for its study.

Core Concepts: Cellular Transport of (S)-3-methyl-2-oxovalerate

The cellular uptake of (S)-3-methyl-2-oxovalerate is primarily mediated by a family of proton-coupled monocarboxylate transporters (MCTs). These transporters facilitate the movement of monocarboxylates, such as lactate, pyruvate, and ketone bodies, across biological membranes. The transport of (S)-3-methyl-2-oxovaleric acid is, therefore, intrinsically linked to the expression and activity of MCT isoforms in different cell types.

The Monocarboxylate Transporter (MCT) Family

The MCT family, encoded by the SLC16A gene family, consists of 14 members. Of these, MCT1 (SLC16A1), MCT2 (SLC16A7), and MCT4 (SLC16A3) are the most well-characterized in the context of monocarboxylate transport.[2][3] These transporters exhibit distinct substrate affinities and tissue distribution, which dictates their specific physiological roles.

  • MCT1: A ubiquitously expressed transporter with a moderate affinity for monocarboxylates. It is involved in both the uptake and efflux of substrates depending on the concentration gradients.

  • MCT2: A high-affinity transporter, particularly for pyruvate. Its expression is more restricted, with notable levels in neurons, testes, and kidney tubules.[4][5]

  • MCT4: A low-affinity, high-capacity transporter primarily responsible for the efflux of lactate from highly glycolytic cells, such as white muscle fibers and cancer cells.

Research on the transport of branched-chain α-keto acids (BCKAs) like α-ketoisocaproate (KIC) and α-ketoisovalerate, which are structurally similar to (S)-3-methyl-2-oxovalerate, strongly implicates MCT1 and MCT2 as the primary transporters. The uptake of these BCKAs is sensitive to the classical MCT inhibitor, α-cyano-4-hydroxycinnamate.

Quantitative Data on Transporter Kinetics

Direct kinetic data for the transport of (S)-3-methyl-2-oxovalerate by specific MCT isoforms is limited in the current literature. However, data from related branched-chain α-keto acids provide valuable insights into the potential transport kinetics. The following table summarizes the available kinetic parameters for the transport of relevant monocarboxylates by MCT isoforms.

TransporterSubstrateCell Type/SystemK_m (mM)K_i (µM)Reference
Hepatocyte MCTα-ketoisocaproateRat Hepatocytes-270[1]
Hepatocyte MCTα-ketoisovalerateRat Hepatocytes-340[1]
MCT1L-LactateRat Hepatocytes4.7-[1]
MCT1PyruvateRat Hepatocytes1.3-[1]
MCT2PyruvateHuman (cloned)0.025-[6]
MCT1L-LactateEhrlich Lettré tumor cells~3.5-5-
MCT2L-LactateXenopus oocytes~0.7-
MCT4L-LactateVarious~28-34-

Signaling Pathways and Metabolic Fate

Upon cellular entry, (S)-3-methyl-2-oxovalerate is rapidly transaminated to L-isoleucine, a reaction catalyzed by branched-chain aminotransferases (BCATs). This conversion is a crucial step in branched-chain amino acid metabolism and contributes to the cellular pool of essential amino acids. The subsequent catabolism of isoleucine generates acetyl-CoA and succinyl-CoA, which enter the citric acid cycle for energy production.

extracellular (S)-3-methyl-2-oxovalerate (extracellular) mct MCT1 / MCT2 extracellular->mct Transport membrane intracellular (S)-3-methyl-2-oxovalerate (intracellular) mct->intracellular bcat BCAT intracellular->bcat isoleucine L-Isoleucine tca TCA Cycle (Energy Production) isoleucine->tca Catabolism bcat->isoleucine Transamination

Cellular uptake and initial metabolism of (S)-3-methyl-2-oxovalerate.

Experimental Protocols

Radiolabeled Uptake Assay for (S)-3-methyl-2-oxovalerate

This protocol describes a method to measure the uptake of radiolabeled (S)-3-methyl-2-oxovalerate into cultured cells.

Materials:

  • Cell line of interest (e.g., Caco-2, HepG2, or a cell line overexpressing a specific MCT isoform)

  • Cell culture medium and supplements

  • [1-14C]-(S)-3-methyl-2-oxovalerate (or other suitable radiolabeled form)

  • Unlabeled this compound

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)

  • Ice-cold stop solution (e.g., PBS with 0.5% BSA)

  • Scintillation cocktail and vials

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.

  • Preparation of Uptake Solution: Prepare the uptake solution containing a known concentration of [1-14C]-(S)-3-methyl-2-oxovalerate in uptake buffer. For competition assays, also prepare uptake solutions containing an excess of unlabeled (S)-3-methyl-2-oxovalerate or known MCT inhibitors (e.g., α-cyano-4-hydroxycinnamate).

  • Uptake Initiation:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with pre-warmed uptake buffer.

    • Add the prepared uptake solution to each well to initiate the transport assay.

  • Incubation: Incubate the plates at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes).

  • Uptake Termination:

    • To stop the uptake, rapidly aspirate the uptake solution.

    • Immediately wash the cells three times with ice-cold stop solution.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of each well using a standard protein assay (e.g., BCA assay).

    • Calculate the uptake rate as picomoles of substrate per milligram of protein per minute.

    • For kinetic analysis, perform the assay with varying concentrations of radiolabeled substrate to determine K_m and V_max values by fitting the data to the Michaelis-Menten equation.

start Start seed_cells Seed Cells in 24-well Plates start->seed_cells culture_cells Culture to Confluency seed_cells->culture_cells wash_cells Wash Cells with Uptake Buffer culture_cells->wash_cells prepare_uptake_sol Prepare Radiolabeled Uptake Solution initiate_uptake Add Uptake Solution & Incubate prepare_uptake_sol->initiate_uptake wash_cells->initiate_uptake terminate_uptake Stop Uptake with Ice-Cold Solution initiate_uptake->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells scintillation Scintillation Counting lyse_cells->scintillation data_analysis Data Analysis (K_m, V_max) scintillation->data_analysis end End data_analysis->end

Workflow for a radiolabeled uptake assay.
Inhibition of (S)-3-methyl-2-oxovalerate Transport

This protocol outlines a method to assess the inhibition of (S)-3-methyl-2-oxovalerate transport by known MCT inhibitors.

Materials:

  • Same as for the radiolabeled uptake assay.

  • MCT inhibitors (e.g., α-cyano-4-hydroxycinnamate, AR-C155858 for MCT1/MCT2).

Procedure:

  • Follow the procedure for the radiolabeled uptake assay (steps 1-4).

  • Pre-incubation with Inhibitor: Before adding the radiolabeled uptake solution, pre-incubate the cells with various concentrations of the MCT inhibitor in uptake buffer for a specified time (e.g., 15-30 minutes) at 37°C.

  • Uptake Assay: Perform the radiolabeled uptake assay in the continued presence of the inhibitor.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of uptake) by plotting the percentage of inhibition against the inhibitor concentration.

substrate (S)-3-methyl-2-oxovalerate mct MCT Transporter substrate->mct Binds to active site inhibitor MCT Inhibitor (e.g., α-CHC) inhibitor->mct Competitively Inhibits cell Cell Interior mct->cell Transport

Competitive inhibition of MCT-mediated transport.

Conclusion

The cellular uptake of this compound is a critical determinant of its metabolic and therapeutic effects. Evidence strongly points to the involvement of monocarboxylate transporters, particularly MCT1 and MCT2, in mediating its entry into cells. While direct kinetic data for (S)-3-methyl-2-oxovalerate remains an area for further investigation, the information available for structurally related branched-chain α-keto acids provides a solid foundation for understanding its transport dynamics. The experimental protocols detailed in this guide offer a framework for researchers to further probe the mechanisms of (S)-3-methyl-2-oxovalerate transport, which will be instrumental in advancing its applications in both basic research and clinical settings.

References

The Emerging Role of Calcium (S)-3-methyl-2-oxovalerate in Cellular Nutrient Sensing Pathways: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium (S)-3-methyl-2-oxovalerate, the calcium salt of a key intermediate in isoleucine catabolism, is increasingly recognized for its potential influence on fundamental cellular nutrient sensing pathways. As a metabolic byproduct of branched-chain amino acid (BCAA) breakdown, its presence is intrinsically linked to the metabolic state of the cell. This technical guide synthesizes the current understanding of (S)-3-methyl-2-oxovalerate's role, with a focus on its indirect connections to the central nutrient-sensing mTOR and AMPK signaling cascades. We will delve into its metabolic context, explore potential signaling mechanisms, and provide detailed experimental methodologies for further investigation. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the intersection of BCAA metabolism and cellular signaling.

Introduction: The Metabolic Context of (S)-3-methyl-2-oxovalerate

(S)-3-methyl-2-oxovalerate, also known as α-keto-β-methylvaleric acid, is a critical intermediate in the catabolic pathway of the essential amino acid isoleucine.[1][2] The initial and reversible step of isoleucine breakdown is its transamination by branched-chain aminotransferase (BCAT), which yields (S)-3-methyl-2-oxovalerate.[3] This α-keto acid is then irreversibly decarboxylated by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[2] The activity of the BCKDH complex is a rate-limiting step in BCAA catabolism and is tightly regulated. Deficiencies in this complex lead to the accumulation of BCAAs and their respective α-keto acids, resulting in the metabolic disorder known as Maple Syrup Urine Disease (MSUD).[4]

While primarily viewed as a metabolic intermediate, emerging research suggests that the accumulation or flux of branched-chain α-keto acids (BCKAs) may have broader implications for cellular signaling, particularly in the context of nutrient sensing.

Interplay with the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism, primarily in response to nutrient availability, including amino acids.[5][6] While direct evidence for (S)-3-methyl-2-oxovalerate as a signaling molecule to mTOR is limited, the broader context of BCAA metabolism strongly implicates its involvement.

Elevated levels of BCAAs and their corresponding BCKAs have been associated with the activation of mTOR complex 1 (mTORC1).[7] This is particularly relevant in metabolic disorders such as insulin resistance, where impaired BCAA catabolism leads to the accumulation of these metabolites.[1] The activation of mTORC1 by BCAAs, especially leucine, is a well-established mechanism for stimulating protein synthesis.[7] It is plausible that the intracellular concentration of (S)-3-methyl-2-oxovalerate, as a direct downstream metabolite of isoleucine, contributes to the overall "BCAA signal" that is sensed by the mTORC1 pathway.

Furthermore, studies have shown that mTORC1 itself can regulate BCAA catabolism by influencing the activity of the BCKDH complex, suggesting a feedback loop where mTORC1 activity and BCAA metabolite levels are interconnected.[8]

mTOR_Pathway Isoleucine Isoleucine BCAT BCAT Isoleucine->BCAT SMOV (S)-3-methyl-2-oxovalerate BCAT->SMOV BCKDH BCKDH Complex SMOV->BCKDH mTORC1 mTORC1 SMOV->mTORC1 Contributes to BCAA Signal Metabolites Further Metabolites BCKDH->Metabolites mTORC1->BCKDH Inhibitory Feedback Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Feedback_Inhibition Feedback Regulation

Figure 1: Hypothetical involvement of (S)-3-methyl-2-oxovalerate in the mTORC1 pathway.

Connection to the AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) acts as a cellular energy sensor, activated during periods of low energy (high AMP:ATP ratio) to promote catabolic processes and inhibit anabolic pathways.[9][10] A direct regulatory role for (S)-3-methyl-2-oxovalerate on AMPK has not been established. However, indirect connections can be postulated through its influence on cellular redox state and calcium signaling.

One study has demonstrated that α-keto-β-methylvaleric acid can diminish reactive oxygen species (ROS) and modulate endoplasmic reticulum Ca2+ stores.[11] Both ROS and intracellular calcium are known modulators of AMPK activity. For instance, a rise in intracellular calcium can activate AMPK via Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ).[9] Therefore, by influencing these second messengers, (S)-3-methyl-2-oxovalerate could indirectly impact AMPK signaling.

AMPK_Pathway SMOV This compound ROS Reactive Oxygen Species (ROS) SMOV->ROS Reduces Ca_Stores ER Ca2+ Stores SMOV->Ca_Stores Modulates CaMKKb CaMKKβ Ca_Stores->CaMKKb Ca2+ release AMPK AMPK CaMKKb->AMPK Catabolism Catabolic Processes (e.g., Fatty Acid Oxidation) AMPK->Catabolism Anabolism Anabolic Processes (e.g., Protein Synthesis) AMPK->Anabolism

Figure 2: Potential indirect influence of (S)-3-methyl-2-oxovalerate on the AMPK pathway.

Quantitative Data Summary

Currently, there is a paucity of direct quantitative data on the specific effects of this compound on mTOR and AMPK signaling. The available data primarily relates to the broader context of BCAA metabolism and its dysregulation.

ParameterOrganism/SystemObservationReference
BCKDH Activity Rat LiverConsumption of a diet containing α-keto-β-methylvalerate resulted in complete activation of liver BCKDH.[12]
BCKDH Activity Rat MuscleA diet with α-keto-β-methylvalerate led to a 15-fold increase in muscle BCKDH activation.[12]
p70S6K Phosphorylation Mouse Brain (Ketogenic Diet)A ketogenic diet led to a 40% downregulation of the pP70S6K/P70S6K ratio, a downstream target of mTOR.[13]
p70S6K Phosphorylation Mouse Liver (Ketogenic Diet)A ketogenic diet resulted in a 20% downregulation of the pP70S6K/P70S6K ratio.[13]
AMPK Phosphorylation Mouse Brain (Ketogenic Diet)A ketogenic diet led to a 40% higher pAMPK/AMPK ratio.[13]
AMPK Phosphorylation Mouse Liver (Ketogenic Diet)No significant effect on the pAMPK/AMPK ratio was observed with a ketogenic diet.[13]

Detailed Experimental Protocols

Further research is necessary to elucidate the direct role of this compound in nutrient sensing. Below are detailed protocols for key experiments to investigate these potential connections.

Western Blot Analysis of mTORC1 and AMPK Activation

This protocol is designed to assess the phosphorylation status of key proteins in the mTORC1 and AMPK pathways in response to treatment with this compound.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • This compound (sterile, stock solution)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) and grow to desired confluency. Serum-starve cells for 4-6 hours prior to treatment. Treat cells with varying concentrations of this compound for different time points (e.g., 15, 30, 60 minutes). Include positive controls (e.g., leucine for mTORC1, AICAR for AMPK) and a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and apply ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment (with Ca (S)-3-methyl-2-oxovalerate) Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Figure 3: Experimental workflow for Western blot analysis.
In Vitro Kinase Assay

To determine if this compound directly affects the kinase activity of mTOR or AMPK, an in vitro kinase assay can be performed.

Materials:

  • Recombinant active mTORC1 or AMPK enzyme

  • Substrate for the respective kinase (e.g., recombinant 4E-BP1 for mTORC1, "SAMS" peptide for AMPK)

  • Kinase assay buffer

  • [γ-32P]ATP

  • This compound

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase, its substrate, and varying concentrations of this compound in the kinase assay buffer.

  • Initiate Reaction: Start the reaction by adding [γ-32P]ATP. Incubate at 30°C for a specified time (e.g., 20 minutes).

  • Stop Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the kinase activity in the presence of this compound to the vehicle control.

Conclusion and Future Directions

The role of this compound in nutrient sensing is an emerging area of research with significant potential. While direct evidence of a signaling function is currently lacking, its position as a key metabolite in isoleucine catabolism and its potential to influence cellular redox state and calcium homeostasis provide compelling reasons for further investigation. Future research should focus on:

  • Directly assessing the signaling properties of this compound on mTOR and AMPK using the protocols outlined above.

  • Investigating the effects of this metabolite in in vivo models of metabolic disease.

  • Exploring its potential as a therapeutic modulator of nutrient-sensing pathways in conditions such as insulin resistance and certain cancers.

A deeper understanding of how metabolic intermediates like this compound participate in cellular signaling will undoubtedly open new avenues for therapeutic intervention in a range of metabolic diseases.

References

The Impact of Calcium (S)-3-methyl-2-oxovalerate on Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium (S)-3-methyl-2-oxovalerate, the calcium salt of the alpha-keto acid of isoleucine, is a key metabolic intermediate in the catabolism of branched-chain amino acids (BCAAs). While its direct effects on protein synthesis are not extensively documented in dedicated studies, its role as a precursor to isoleucine and its position within the broader context of BCAA metabolism suggest a potential influence on protein turnover. This technical guide synthesizes the available information on this compound, its metabolic fate, and its putative connections to protein synthesis, drawing inferences from related branched-chain keto acids (BCKAs) and their known signaling pathways. This document aims to provide a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound, particularly in conditions characterized by muscle wasting.

Introduction to this compound

This compound, also known by synonyms such as Calcium alpha-keto-beta-methylvalerate and alpha-ketoisoleucine calcium salt, is the calcium salt of (S)-3-methyl-2-oxovaleric acid.[1][][3] It is a crucial intermediate in the metabolic pathway of the essential amino acid isoleucine.[1][4][5]

Chemical Properties:

PropertyValue
Molecular FormulaC12H18CaO6
Molecular Weight298.35 g/mol [1][][3]
IUPAC Namecalcium;3-methyl-2-oxopentanoate[]
CAS Number51828-96-7[1][3]

Metabolic Role and Link to Isoleucine Metabolism

The primary biological significance of (S)-3-methyl-2-oxovaleric acid lies in its position as the immediate keto acid analog of isoleucine. Its formation is the first and reversible step in isoleucine catabolism, a process known as transamination. This reaction is catalyzed by the enzyme branched-chain aminotransferase (BCAT).[1]

Isoleucine_Metabolism cluster_transamination Reversible Transamination Isoleucine Isoleucine KMV (S)-3-methyl-2-oxovalerate Isoleucine->KMV Transamination BCAT BCAT aKG α-ketoglutarate Glu Glutamate aKG->Glu

Caption: Reversible transamination of isoleucine to (S)-3-methyl-2-oxovalerate.

This reversibility is critical. Under conditions of isoleucine scarcity, (S)-3-methyl-2-oxovalerate can be reaminated to form isoleucine, thereby acting as an isoleucine-sparing compound. Conversely, during periods of excess isoleucine, its catabolism proceeds through the formation of this keto acid.

Following its formation, (S)-3-methyl-2-oxovalerate is typically decarboxylated by the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex.[1] A deficiency in this enzyme complex leads to the accumulation of branched-chain amino and keto acids, resulting in the metabolic disorder known as Maple Syrup Urine Disease (MSUD).[1][5]

Putative Impact on Protein Synthesis

Direct experimental evidence quantifying the impact of this compound on protein synthesis is limited in the current scientific literature. However, its metabolic relationship with isoleucine and the known effects of other BCKAs, particularly the leucine-derived alpha-ketoisocaproate (KIC), allow for informed hypotheses.

Role as an Isoleucine Precursor

The most direct way this compound can support protein synthesis is by providing a substrate for the synthesis of isoleucine. Isoleucine, as an essential amino acid, is a fundamental building block for protein synthesis. In states of isoleucine deficiency or in clinical situations where nitrogen intake is restricted (e.g., chronic kidney disease), providing the keto acid can help maintain the intracellular pool of isoleucine, thereby supporting ongoing protein synthesis.

Potential Activation of mTORC1 Signaling

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis.[6][7] The leucine metabolite, alpha-ketoisocaproate (KIC), has been shown to activate mTORC1, which in turn promotes the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately leading to an increase in translation initiation and protein synthesis.[8][9]

While the direct effect of (S)-3-methyl-2-oxovalerate on mTORC1 has not been explicitly demonstrated, it is plausible that as a fellow BCKA, it may share some signaling properties with KIC. However, it is also possible that any observed effects could be due to its conversion back to isoleucine, which itself can contribute to mTORC1 activation, albeit to a lesser extent than leucine.

mTOR_Pathway BCKAs Branched-Chain Keto Acids (e.g., KIC, potentially KMV) mTORC1 mTORC1 BCKAs->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Translation Translation Initiation (Protein Synthesis) S6K1->Translation fourEBP1->Translation Inhibits when unphosphorylated In_Vitro_Workflow start C2C12 Myotube Culture treatment Treatment with This compound start->treatment protein_synthesis Measure Protein Synthesis (SUnSET or Radiolabeling) treatment->protein_synthesis signaling Analyze Signaling Pathways (Western Blot for p-mTOR, etc.) treatment->signaling data_analysis Data Analysis and Interpretation protein_synthesis->data_analysis signaling->data_analysis

References

An In-depth Technical Guide on the Foundational Research of Branched-Chain Amino Acid Catabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of branched-chain amino acid (BCAA) catabolism. It is designed to serve as a foundational resource for researchers, scientists, and professionals involved in drug development who are focused on metabolic pathways and their implications in health and disease. This document details the primary catabolic pathways, key enzymatic regulation, and the intricate signaling roles of BCAAs. Furthermore, it presents quantitative data in a structured format, outlines detailed experimental protocols for key assays, and provides visualizations of the critical pathways and workflows to facilitate a deeper understanding of BCAA metabolism.

The Core BCAA Catabolic Pathway

The catabolism of the three essential branched-chain amino acids—leucine, isoleucine, and valine—is a critical metabolic process that occurs primarily in the skeletal muscle, rather than the liver, due to the low activity of the initial catabolizing enzyme in hepatocytes.[1][2] This pathway is not only crucial for energy production, especially during times of fasting or exercise, but also for providing metabolic intermediates for other physiological processes.[3] The initial two steps of BCAA catabolism are common for all three amino acids.

Step 1: Reversible Transamination

The first step is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCAT).[4][5] This reaction involves the transfer of the amino group from the BCAA to α-ketoglutarate, resulting in the formation of a branched-chain α-keto acid (BCKA) and glutamate.[4][6] There are two isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2), with BCAT2 being the dominant enzyme in skeletal muscle.[4]

The specific BCKAs formed are:

  • From Leucine: α-ketoisocaproate (KIC)[4]

  • From Isoleucine: α-keto-β-methylvalerate (KMV)[4]

  • From Valine: α-ketoisovalerate (KIV)[4]

Step 2: Irreversible Oxidative Decarboxylation

The second step is the irreversible oxidative decarboxylation of the BCKAs, which is the rate-limiting step in BCAA catabolism.[5] This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme complex located in the inner mitochondrial membrane.[5][7] The BCKDH complex converts the BCKAs into their respective acyl-CoA derivatives, releasing carbon dioxide and reducing NAD+ to NADH.[1]

The products of this reaction are:

  • From KIC (Leucine): Isovaleryl-CoA[5]

  • From KMV (Isoleucine): α-methylbutyryl-CoA[5]

  • From KIV (Valine): Isobutyryl-CoA[5]

Subsequent Catabolic Steps

Following the BCKDH reaction, the acyl-CoA derivatives enter separate, distinct pathways to be further metabolized, ultimately yielding intermediates for the tricarboxylic acid (TCA) cycle and ketone body synthesis.[1][5]

  • Leucine: Its catabolism is purely ketogenic, yielding acetyl-CoA and acetoacetate.[1][3]

  • Isoleucine: Its breakdown is both ketogenic and glucogenic, producing acetyl-CoA and propionyl-CoA (which is converted to succinyl-CoA).[1][3]

  • Valine: Its catabolism is strictly glucogenic, leading to the formation of propionyl-CoA, which then enters the TCA cycle as succinyl-CoA.[1][3]

Caption: Overview of the initial steps in BCAA catabolism.

Regulation of BCAA Catabolism

The catabolism of BCAAs is tightly regulated, primarily at the BCKDH complex, to meet the body's metabolic needs.

Regulation of the BCKDH Complex

The activity of the BCKDH complex is controlled by a phosphorylation/dephosphorylation cycle.[1]

  • Inactivation: The complex is inactivated by phosphorylation of its E1α subunit, a reaction catalyzed by a specific kinase, BCKD kinase (BCKDK).[1]

  • Activation: The complex is activated by dephosphorylation, a reaction catalyzed by a specific phosphatase, protein phosphatase 2Cm (PP2Cm).[1]

BCKDK itself is allosterically regulated. It is inhibited by the branched-chain α-keto acids, particularly KIC derived from leucine.[1] This means that an accumulation of BCKAs (due to high BCAA levels) will inhibit BCKDK, leading to less phosphorylation and thus activation of the BCKDH complex, promoting BCAA breakdown. Conversely, factors like an increased NADH/NAD+ ratio or ATP can inhibit the BCKDH complex directly.[1]

BCKDH_Regulation BCKDH_active Active BCKDH (dephosphorylated) BCKDH_inactive Inactive BCKDH (phosphorylated) BCKDH_active->BCKDH_inactive Phosphorylation BCKDH_inactive->BCKDH_active Dephosphorylation BCKDK BCKD Kinase (BCKDK) BCKDK->BCKDH_active PP2Cm PP2Cm Phosphatase PP2Cm->BCKDH_inactive BCKAs BCKAs (esp. KIC) BCKAs->BCKDK Inhibits

Caption: Regulation of the BCKDH complex by phosphorylation.

Signaling Roles of BCAAs

Beyond their role as substrates for protein synthesis and energy, BCAAs, particularly leucine, act as important signaling molecules.

mTORC1 Signaling

Leucine is a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[1][8] The mTORC1 pathway is a central regulator of cell growth, proliferation, and protein synthesis.[1] Leucine-mediated activation of mTORC1 promotes muscle protein synthesis, making it a key player in muscle anabolism.[1] However, chronic hyperactivation of mTORC1 by persistently elevated BCAA levels, as seen in obesity and insulin resistance, can have detrimental effects, including the impairment of insulin signaling.[9][10]

mTOR_Signaling Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates Protein_Synthesis ↑ Muscle Protein Synthesis mTORC1->Protein_Synthesis Promotes Insulin_Signaling ↓ Insulin Signaling (Chronic) mTORC1->Insulin_Signaling Contributes to

Caption: Leucine's role in activating the mTORC1 pathway.

Quantitative Data Summary

The following tables summarize quantitative data related to BCAA catabolism, including plasma concentrations and enzyme activity.

Table 1: Typical Fasting Plasma BCAA Concentrations in Healthy Humans

Amino AcidConcentration Range (μM)
Leucine100 - 150
Isoleucine50 - 80
Valine200 - 300
Note: These values can vary based on diet, age, and physiological state.

Table 2: Tissue Distribution and Activity of Key BCAA Catabolic Enzymes

EnzymePredominant Tissue(s) for ActivityRelative Activity (General)Regulation Notes
BCATSkeletal Muscle, Heart, Kidney[8]High in muscle, low in liverReversible reaction, influenced by substrate/product concentrations.[11]
BCKDHLiver, Kidney, Heart[1]High in liver, low in muscleRate-limiting step, regulated by BCKDK/PP2Cm phosphorylation cycle.[5]

Experimental Protocols

This section provides an overview of methodologies for key experiments in BCAA catabolism research.

Quantification of BCAAs and BCKAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying BCAAs and their corresponding BCKAs in biological samples.[12][13]

Objective: To measure the absolute concentration of leucine, isoleucine, valine, KIC, KMV, and KIV in plasma or tissue homogenates.

Methodology Overview:

  • Sample Preparation:

    • Plasma/Serum: Mix sample with an internal standard solution (stable isotope-labeled BCAAs/BCKAs).[12] Precipitate proteins using a solvent like acetonitrile or methanol. Centrifuge to pellet the protein, and collect the supernatant.

    • Tissue: Homogenize the tissue in a suitable buffer, add internal standards, and then perform protein precipitation as above.

  • Chromatographic Separation:

    • System: Use a UHPLC system.[13]

    • Column: A reverse-phase C18 column is typically used for separation.[12]

    • Mobile Phases: A gradient of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile with formic acid) is used to elute the analytes.[13]

  • Mass Spectrometry Detection:

    • System: A triple quadrupole mass spectrometer.[13]

    • Ionization: Use electrospray ionization in positive mode (ESI+).[13]

    • Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are pre-defined for each analyte and its corresponding internal standard to ensure specificity and sensitivity.[13]

  • Quantification:

    • Generate a standard curve using known concentrations of analytes.

    • Calculate the analyte concentration in the unknown samples by comparing the ratio of the analyte peak area to the internal standard peak area against the standard curve.

LCMS_Workflow Sample Biological Sample (Plasma, Tissue) Prep Sample Preparation (Protein Precipitation) Sample->Prep Add Internal Std UHPLC UHPLC Separation (C18 Column) Prep->UHPLC MS Tandem Mass Spec (MRM Detection) UHPLC->MS Data Data Analysis (Quantification) MS->Data

Caption: Experimental workflow for BCAA analysis by LC-MS/MS.

BCAA Catabolic Flux Analysis using Stable Isotope Tracers

Stable isotope tracing allows for the dynamic measurement of BCAA metabolic flux through catabolic pathways in cells, tissues, or whole organisms.[7][14]

Objective: To determine the rate of BCAA oxidation and their contribution to TCA cycle intermediates.

Methodology Overview:

  • Tracer Administration:

    • Introduce a stable isotope-labeled BCAA (e.g., ¹³C-leucine) to the biological system (e.g., cell culture media, intravenous infusion in an animal model).[14]

  • Sample Collection:

    • Collect samples (cells, tissues, plasma) at various time points after tracer administration.[14]

  • Metabolite Extraction and Analysis:

    • Extract metabolites from the collected samples.

    • Analyze the extracts using LC-MS/MS or GC-MS to measure the isotopic enrichment (the fraction of molecules that are labeled) in downstream metabolites (e.g., TCA cycle intermediates like citrate, succinate).

  • Metabolic Flux Analysis (MFA):

    • Use the isotopic enrichment data in computational models to calculate the rate of BCAA catabolism (flux) and the relative contribution of BCAAs to the carbon pools of downstream metabolites.[7] This provides a dynamic view of the pathway's activity under specific conditions.

BCKDH Activity Assay

Measuring the activity of the BCKDH complex is crucial for understanding the regulation of BCAA catabolism.

Objective: To determine the rate of oxidative decarboxylation of a BCKA substrate by the BCKDH complex in tissue or cell extracts.

Methodology Overview:

  • Sample Preparation:

    • Isolate mitochondria from tissue homogenates or cell lysates, as the BCKDH complex is located within the mitochondria.

  • Reaction Mixture:

    • Prepare a reaction buffer containing the mitochondrial extract, a specific BCKA substrate (e.g., α-ketoisocaproate), and necessary cofactors such as NAD+, CoA, and thiamine pyrophosphate (TPP).

  • Activity Measurement:

    • The activity of the BCKDH complex is typically measured by monitoring the rate of NADH production, which can be detected spectrophotometrically at 340 nm.

    • Alternatively, radiolabeled BCKAs can be used, and the release of radiolabeled CO₂ can be quantified.

  • Data Analysis:

    • Calculate the enzyme activity, often expressed as nmol of NADH produced per minute per mg of protein. The proportion of the active (dephosphorylated) form of BCKDH can be determined by measuring the activity before and after treatment with a phosphatase (like PP2Cm) to fully activate the complex.[8]

References

Toxicological Profile of Calcium (S)-3-Methyl-2-Oxovalerate at High Concentrations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical Identity

Identifier Information
Chemical Name Calcium (S)-3-methyl-2-oxovalerate
Synonyms Calcium (S)-3-methyl-2-oxopentanoate, alpha-Keto-isoleucine calcium salt
CAS Number 51828-96-7
Molecular Formula C₁₂H₁₈CaO₆
Molecular Weight 298.35 g/mol
Structure Two molecules of (S)-3-methyl-2-oxovalerate ionically bonded to a calcium ion.

Metabolic Fate and Physiological Role

(S)-3-methyl-2-oxovalerate is a key intermediate in the catabolism of the essential amino acid isoleucine. The metabolic pathway involves the transamination of isoleucine to form (S)-3-methyl-2-oxovalerate, which is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

Isoleucine Isoleucine KMV (S)-3-methyl-2-oxovalerate Isoleucine->KMV Branched-Chain Aminotransferase (BCAT) Metabolites Further Metabolites for Energy Production (TCA Cycle) KMV->Metabolites Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

Caption: Metabolic pathway of isoleucine to (S)-3-methyl-2-oxovalerate.

Toxicological Profile at High Concentrations

While Safety Data Sheets (SDS) for this compound do not classify it as a hazardous substance, the toxicological effects of high concentrations of the (S)-3-methyl-2-oxovalerate anion can be inferred from the pathophysiology of Maple Syrup Urine Disease (MSUD). MSUD is an inherited metabolic disorder caused by a deficiency in the BCKDH complex, leading to the accumulation of branched-chain amino acids and their corresponding α-keto acids.

Neurotoxicity

The accumulation of branched-chain α-keto acids, including (S)-3-methyl-2-oxovalerate, is neurotoxic.[1][2][3] High concentrations can lead to a range of neurological symptoms. The pathophysiology of brain damage in MSUD is thought to involve an imbalance of brain amino acids, which in turn leads to deficient synthesis of cerebral proteins and neurotransmitters.[3]

Potential Neurological Effects at High Concentrations:

Effect Description
Encephalopathy Acute episodes of encephalopathy are a hallmark of MSUD, characterized by seizures and coma.[3]
Cerebral Edema Life-threatening cerebral edema can occur due to high levels of BCKAs.[3]
Progressive Neurological Deterioration Chronic exposure to high levels can lead to motor delay, ataxia, and intellectual disability.[3]
Neurotransmitter Imbalance High levels of BCKAs can interfere with the transport of other large neutral amino acids across the blood-brain barrier, affecting neurotransmitter synthesis.
Metabolic Acidosis

(S)-3-methyl-2-oxovaleric acid is an organic acid. At high concentrations, the accumulation of this and other BCKAs can overwhelm the body's buffering capacity, leading to metabolic acidosis.[4][5][6]

High_KMV High Concentration of (S)-3-methyl-2-oxovalerate H_ion Increased H+ ions High_KMV->H_ion Dissociation Bicarbonate Depletion of Bicarbonate (HCO3-) H_ion->Bicarbonate Buffering pH Decreased Blood pH Bicarbonate->pH Acidosis Metabolic Acidosis pH->Acidosis

Caption: Logical flow of metabolic acidosis development from high (S)-3-methyl-2-oxovalerate.

Quantitative Toxicological Data

Direct quantitative toxicological data for this compound is not available in the public domain. The table below summarizes the lack of available data.

Parameter Value Species Route Source
LD50 (Acute Oral) Not available---
LD50 (Acute Dermal) Not available---
LC50 (Acute Inhalation) Not available---
NOAEL Not available---
Teratogenicity Not expected to be a teratogen at therapeutic doses.---
Genotoxicity No evidence of genotoxicity.---

Safety in Clinical Use

In contrast to the toxic effects at high concentrations, α-keto acid analogues, including this compound, have a well-established safety profile when used therapeutically in patients with chronic kidney disease. Clinical studies have shown that supplementation with these compounds, in conjunction with a low-protein diet, is safe and effective in managing the progression of CKD.

A typical therapeutic dosage is in the range of a few grams per day, divided into multiple doses. For example, a common dosage for a mixture of keto-analogues is one tablet per 5 kg of body weight per day. These dosages do not lead to the high systemic concentrations associated with toxic effects.

Experimental Protocols (Hypothetical)

As no specific toxicological studies for this compound were found, this section provides a hypothetical experimental workflow for an acute oral toxicity study based on OECD Guideline 423.

cluster_0 Phase 1: Sighting Study cluster_1 Phase 2: Main Study Dose1 Administer Dose 1 (e.g., 300 mg/kg) to 1 animal Observe1 Observe for 24h Dose1->Observe1 Outcome1 Toxicity or Survival Observe1->Outcome1 Dose2 Administer Selected Dose (e.g., 2000 mg/kg) to 3 animals Outcome1->Dose2 If survival, proceed to higher dose Observe2 Observe for 14 days (Clinical signs, body weight) Dose2->Observe2 Necropsy Gross Necropsy Observe2->Necropsy

Caption: Hypothetical workflow for an acute oral toxicity study.

Conclusion

The toxicological profile of this compound at high concentrations is primarily characterized by the potential for neurotoxicity and metabolic acidosis, driven by the accumulation of the (S)-3-methyl-2-oxovalerate anion. While direct quantitative toxicity data for the calcium salt is lacking, the well-documented pathophysiology of Maple Syrup Urine Disease provides a strong basis for understanding these potential risks. At therapeutic dosages used in clinical practice for the management of chronic kidney disease, this compound is considered safe and is not associated with these toxic effects. Further toxicological studies on the compound itself would be necessary to establish definitive LD50 and NOAEL values.

References

The Emerging Role of Calcium (S)-3-methyl-2-oxovalerate in Metabolic Syndrome Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome, a constellation of cardiometabolic risk factors including insulin resistance, central obesity, dyslipidemia, and hypertension, represents a significant global health challenge. Emerging evidence has implicated dysregulation of branched-chain amino acid (BCAA) metabolism in the pathophysiology of this complex disorder. (S)-3-methyl-2-oxovalerate, the alpha-ketoacid analogue of the essential amino acid isoleucine, is a key intermediate in BCAA catabolism. Elevated circulating levels of (S)-3-methyl-2-oxovalerate and other BCAA-derived metabolites have been consistently associated with insulin resistance and an increased risk of developing type 2 diabetes. This technical guide provides an in-depth review of the current understanding of Calcium (S)-3-methyl-2-oxovalerate in the context of metabolic syndrome research. It summarizes the quantitative data linking this metabolite to components of the metabolic syndrome, details relevant experimental protocols for its study, and visualizes the key signaling pathways involved. While direct intervention studies evaluating the therapeutic administration of this compound for metabolic syndrome are currently lacking, this guide explores its potential as a biomarker and a therapeutic target for novel drug development strategies.

Introduction: The Link Between BCAA Metabolism and Metabolic Syndrome

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play crucial roles in protein synthesis and energy homeostasis.[1] Their catabolism is a multi-step enzymatic process, with the initial reversible transamination yielding their respective branched-chain alpha-ketoacids (BCKAs): α-ketoisocaproate (KIC) from leucine, α-ketoisovalerate (KIV) from valine, and (S)-3-methyl-2-oxovalerate (KMV) from isoleucine.[2]

A growing body of literature has identified a strong association between elevated circulating concentrations of BCAAs and BCKAs and the prevalence of metabolic syndrome and its individual components.[3] This dysregulation of BCAA metabolism is thought to contribute to the development of insulin resistance, a cornerstone of metabolic syndrome, through various mechanisms including the hyperactivation of the mammalian target of rapamycin (mTOR) signaling pathway and the accumulation of toxic metabolic intermediates that impair mitochondrial function.[1][4]

(S)-3-methyl-2-oxovalerate, as a direct catabolite of isoleucine, has emerged as a significant biomarker and a potential mediator in the pathogenesis of metabolic disturbances.[5] This guide will focus on the calcium salt of this ketoacid, this compound, a stable form suitable for research and potential therapeutic exploration.[]

Quantitative Data Summary

While no intervention studies administering this compound to subjects with metabolic syndrome have been identified, a substantial body of observational and mechanistic research has quantified the association between endogenous levels of (S)-3-methyl-2-oxovalerate and related metabolites with various cardiometabolic risk factors. The following tables summarize key findings from these studies.

Table 1: Association of (S)-3-methyl-2-oxovalerate and Related Metabolites with Insulin Resistance and Type 2 Diabetes

Metabolite(s)Study PopulationKey FindingsReference(s)
3-Methyl-2-oxovalerateIndividuals with Impaired Fasting Glucose (IFG)Strongest predictive biomarker for IFG after glucose.
Isoleucine, Leucine, Valine, Proline, 3-Methyl-2-oxovalerate, 4-Methyl-2-oxopentanoateGeneral PopulationIncreased risk of Type 2 Diabetes.[7]
BCAAsObese SubjectsStrong association with HOMA-IR.[8]
BCAAsPatients with Liver CirrhosisDecreased BCAA levels are common in hyperammonemic states.[9]

Table 2: Pharmacokinetic Properties of Orally Administered Ketoacids

Ketoacid FormulationSubjectsTmax (Peak Plasma Levels)Fold Increase from BaselineObservationsReference(s)
Ketoacid preparation containing Calcium-3-methyl-2-oxo-valerateHealthy Individuals20-60 minutesUp to 5-foldRapid gastrointestinal absorption and transamination to the corresponding amino acid.[10][11]

Signaling Pathways and Mechanisms of Action

The metabolic fate of (S)-3-methyl-2-oxovalerate is intricately linked to central energy metabolism. Understanding these pathways is crucial for elucidating its role in metabolic syndrome.

BCAA Catabolic Pathway

The initial and rate-limiting step in BCAA catabolism is the reversible transamination catalyzed by branched-chain aminotransferases (BCATs), which are present in both cytosolic and mitochondrial forms.[2] This step produces the corresponding BCKAs. The subsequent irreversible oxidative decarboxylation is catalyzed by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[2] The activity of the BCKDH complex is tightly regulated by the BCKDH kinase (BCKDK), which phosphorylates and inactivates the complex.[12] In states of insulin resistance, it is hypothesized that impaired BCKDH activity leads to the accumulation of BCAAs and BCKAs.

BCAA_Catabolism cluster_0 Mitochondrion cluster_1 Cytosol Isoleucine_mito Isoleucine KMV (S)-3-methyl-2-oxovalerate (KMV) Isoleucine_mito->KMV BCATm aKG_mito α-Ketoglutarate PropionylCoA Propionyl-CoA KMV->PropionylCoA BCKDH AcetylCoA Acetyl-CoA KMV->AcetylCoA BCKDH Glu_mito Glutamate TCA_Cycle TCA Cycle PropionylCoA->TCA_Cycle ... AcetylCoA->TCA_Cycle ... BCATm BCATm BCKDH BCKDH Complex aKG_mito->Glu_mito Transamination Isoleucine_cyto Isoleucine Isoleucine_cyto->Isoleucine_mito Transport

Caption: Simplified pathway of isoleucine catabolism.
Impact on Insulin Signaling and Glucose Metabolism

Elevated levels of BCAAs and their metabolites, including (S)-3-methyl-2-oxovalerate, are thought to contribute to insulin resistance through several mechanisms:

  • mTORC1 Activation: Leucine, and to a lesser extent other BCAAs, can activate the mTORC1 signaling pathway, which can lead to inhibitory phosphorylation of insulin receptor substrate 1 (IRS-1), thereby impairing downstream insulin signaling.[7]

  • Mitochondrial Dysfunction: The accumulation of BCKAs and their subsequent metabolites, such as propionyl-CoA, can lead to mitochondrial stress by overloading the tricarboxylic acid (TCA) cycle and inhibiting key enzymes like pyruvate dehydrogenase.[13] This can result in incomplete fatty acid oxidation and the generation of reactive oxygen species (ROS), further exacerbating insulin resistance.

  • Competition for Substrate Oxidation: Increased BCAA catabolism can compete with glucose and fatty acids for oxidation, leading to impaired glucose uptake and utilization in peripheral tissues.

Insulin_Signaling_Impact BCAA Elevated BCAAs & (S)-3-methyl-2-oxovalerate mTORC1 mTORC1 Activation BCAA->mTORC1 Mito_Stress Mitochondrial Stress (e.g., Propionyl-CoA accumulation) BCAA->Mito_Stress Substrate_Comp Substrate Competition (vs. Glucose/Fatty Acids) BCAA->Substrate_Comp IRS1_inhibition IRS-1 Inhibition (Serine Phosphorylation) mTORC1->IRS1_inhibition Insulin_Signaling Impaired Insulin Signaling IRS1_inhibition->Insulin_Signaling Glucose_Uptake Decreased Glucose Uptake Insulin_Signaling->Glucose_Uptake leads to ROS Increased ROS Mito_Stress->ROS ROS->Insulin_Signaling Substrate_Comp->Glucose_Uptake Experimental_Workflow cluster_assessment Phenotypic Assessment start Rodent Model (e.g., C57BL/6 Mice) diet High-Fat Diet (8-16 weeks) start->diet gtt Glucose Tolerance Test (GTT) diet->gtt Assess Insulin Resistance itt Insulin Tolerance Test (ITT) diet->itt Assess Insulin Sensitivity lipids Lipid Profile Analysis diet->lipids Assess Dyslipidemia bp Blood Pressure Measurement diet->bp Assess Hypertension end Metabolic Syndrome Phenotype gtt->end itt->end lipids->end bp->end

References

Methodological & Application

Application Notes and Protocols: Calcium (S)-3-methyl-2-oxovalerate as a Substrate for Branched-chain α-keto acid Dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (S)-3-methyl-2-oxovalerate, the calcium salt of the α-keto acid analog of isoleucine, serves as a critical substrate for the mitochondrial enzyme complex, branched-chain α-keto acid dehydrogenase (BCKDH). The BCKDH complex catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids (BCKAs), a rate-limiting step in the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[1][2][3] Dysregulation of BCKDH activity is implicated in various metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder characterized by the accumulation of BCAAs and their corresponding α-keto acids.[4] Therefore, understanding the kinetics and regulation of BCKDH with its specific substrates, including (S)-3-methyl-2-oxovalerate, is of paramount importance for the development of therapeutic strategies for these conditions.

These application notes provide a comprehensive overview of this compound as a substrate for BCKDH, including comparative kinetic data, detailed experimental protocols for enzyme activity assays, and a summary of the key signaling pathways that regulate BCKDH activity.

Data Presentation: Kinetic Parameters of BCKDH for Branched-Chain α-Keto Acids

The following tables summarize the kinetic parameters of the branched-chain α-keto acid dehydrogenase complex for its three primary substrates: α-ketoisocaproate (KIC, from leucine), α-ketoisovalerate (KIV, from valine), and (S)-3-methyl-2-oxovalerate (KMV, from isoleucine), also referred to as α-keto-β-methylvalerate. Data from different species are presented to provide a comparative perspective.

SubstrateApparent Km (mM)Source OrganismReference
α-Ketoisovalerate21Saccharomyces cerevisiae[5]
α-Ketoisocaproate22Saccharomyces cerevisiae[5]
(S)-3-methyl-2-oxovalerate20Saccharomyces cerevisiae[5]

Table 1: Apparent Michaelis Constants (Km) of BCKDH from Saccharomyces cerevisiae

SubstrateApparent Km (µM)Relative Specific ActivitySource OrganismReference
α-Ketoisovalerate402.0Bovine Kidney[6]
α-Ketoisocaproate501.5Bovine Kidney[6]
(S)-3-methyl-2-oxovalerate371.0Bovine Kidney[6]

Table 2: Apparent Michaelis Constants (Km) and Relative Specific Activities of BCKDH from Bovine Kidney. The specific activity for α-keto-β-methylvalerate was set to 1.0 for comparison.

Branched-Chain α-Keto AcidConcentration for 50% Activation of BCKDH (mM)SourceReference
α-Ketoisocaproate0.07Perfused Rat Heart[7]
(S)-3-methyl-2-oxovalerate0.10Perfused Rat Heart[7]
α-Ketoisovalerate0.25Perfused Rat Heart[7]

Table 3: Concentration of Branched-Chain α-Keto Acids Required for Half-Maximal Activation of BCKDH in Perfused Rat Heart. This activation is achieved through the inhibition of BCKDH kinase.

Signaling Pathways and Experimental Workflows

Branched-Chain Amino Acid Catabolism and BCKDH Regulation

The catabolism of branched-chain amino acids is a multi-step process, with the BCKDH complex playing a pivotal regulatory role. The activity of the BCKDH complex is tightly controlled by a phosphorylation/dephosphorylation cycle.

BCAA_Catabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids (KIC, KMV, KIV) BCAA->BCKA BCATc BCAA_mito Branched-Chain Amino Acids BCAA->BCAA_mito BCKA->BCAA BCATc BCKA_mito Branched-Chain α-Keto Acids BCKA->BCKA_mito BCAA_mito->BCKA_mito BCATm BCKA_mito->BCAA_mito BCATm BCKDH BCKDH Complex BCKA_mito->BCKDH BCKDK BCKDH Kinase (BCKDK) BCKA_mito->BCKDK Inhibition Acyl_CoA Branched-Chain Acyl-CoA Derivatives TCA TCA Cycle Acyl_CoA->TCA BCKDH->Acyl_CoA Oxidative Decarboxylation BCKDH->BCKDK Phosphorylation (Inactive) PPM1K PPM1K (Phosphatase) BCKDH->PPM1K Dephosphorylation (Active)

Caption: BCAA Catabolism and BCKDH Regulation.

Experimental Workflow for Spectrophotometric BCKDH Activity Assay

This workflow outlines the key steps for determining BCKDH activity by measuring the rate of NADH production.

Spectrophotometric_Workflow start Start prep_sample Prepare Tissue/Cell Lysate (e.g., mitochondrial fraction) start->prep_sample add_reagents Add Lysate and Reagents to Cuvette prep_sample->add_reagents prep_reagents Prepare Assay Buffer and Reagents (NAD+, Coenzyme A, Thiamine Pyrophosphate) prep_reagents->add_reagents equilibrate Equilibrate at 37°C add_reagents->equilibrate initiate_reaction Initiate Reaction with This compound equilibrate->initiate_reaction measure_abs Measure Absorbance at 340 nm (kinetic read) initiate_reaction->measure_abs calculate Calculate Rate of NADH Production (BCKDH Activity) measure_abs->calculate end End calculate->end

Caption: Spectrophotometric BCKDH Assay Workflow.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Branched-Chain α-Keto Acid Dehydrogenase Activity

This protocol is adapted from established methods for measuring BCKDH activity by monitoring the production of NADH, which absorbs light at 340 nm.[8][9]

Materials:

  • This compound

  • Purified BCKDH or mitochondrial extract

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 2 mM MgCl2 and 0.2 mM EDTA.

  • Cofactors:

    • 100 mM NAD+ stock solution

    • 10 mM Coenzyme A (CoA) stock solution

    • 10 mM Thiamine pyrophosphate (TPP) stock solution

  • UV-transparent cuvettes

  • Spectrophotometer capable of kinetic measurements at 340 nm and maintaining a constant temperature (37°C).

Procedure:

  • Preparation of Reagents: Prepare fresh working solutions of cofactors in the Assay Buffer.

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture as follows:

    • 850 µL Assay Buffer

    • 50 µL of 100 mM NAD+ (final concentration 5 mM)

    • 20 µL of 10 mM CoA (final concentration 0.2 mM)

    • 20 µL of 10 mM TPP (final concentration 0.2 mM)

    • X µL of purified enzyme or mitochondrial extract (the amount should be optimized to yield a linear rate of absorbance change).

    • Add distilled water to a final volume of 980 µL.

  • Equilibration: Mix the contents of the cuvette gently and incubate at 37°C for 5 minutes to allow the temperature to equilibrate and to record a baseline absorbance.

  • Initiation of Reaction: Initiate the reaction by adding 20 µL of a stock solution of this compound to achieve the desired final concentration (e.g., starting with a concentration around the Km value).

  • Measurement: Immediately start recording the increase in absorbance at 340 nm for 5-10 minutes. Ensure the rate is linear during the measurement period.

  • Calculation of Activity: Calculate the rate of NADH production using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M-1cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Protocol 2: Radiolabeled Assay for Branched-Chain α-Keto Acid Dehydrogenase Activity

This protocol is based on the measurement of 14CO2 released from [1-14C]-labeled (S)-3-methyl-2-oxovalerate.[10]

Materials:

  • [1-14C]-(S)-3-methyl-2-oxovalerate (custom synthesis may be required)

  • Purified BCKDH or mitochondrial extract

  • Reaction Buffer: 30 mM potassium phosphate buffer, pH 7.4, containing 5 mM MgCl2, 2 mM dithiothreitol (DTT).

  • Cofactors:

    • 100 mM NAD+ stock solution

    • 10 mM Coenzyme A (CoA) stock solution

    • 10 mM Thiamine pyrophosphate (TPP) stock solution

  • Stopping Solution: 10% (w/v) trichloroacetic acid (TCA)

  • 14CO2 trapping agent (e.g., hyamine hydroxide or a filter paper soaked in a trapping solution)

  • Scintillation vials and scintillation cocktail

  • Incubation vials with a center well for the trapping agent.

Procedure:

  • Preparation of Reaction Vials: Place a small piece of filter paper soaked in the CO2 trapping agent into the center well of each incubation vial.

  • Reaction Mixture Preparation: In the bottom of the incubation vial, prepare the reaction mixture as follows:

    • Reaction Buffer

    • NAD+ (final concentration 2 mM)

    • CoA (final concentration 0.4 mM)

    • TPP (final concentration 0.4 mM)

    • Purified enzyme or mitochondrial extract

    • [1-14C]-(S)-3-methyl-2-oxovalerate (e.g., 0.1-1 mM, with a known specific activity in dpm/nmol).

  • Incubation: Seal the vials and incubate at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction is linear.

  • Stopping the Reaction: Stop the reaction by injecting the stopping solution (TCA) into the reaction mixture, being careful not to touch the center well. The acidification will release the 14CO2 from the bicarbonate in the solution.

  • Trapping of 14CO2: Continue to incubate the vials for an additional 60 minutes at room temperature with gentle shaking to ensure complete trapping of the released 14CO2.

  • Measurement: Carefully remove the center well containing the trapped 14CO2 and place it in a scintillation vial with an appropriate scintillation cocktail.

  • Quantification: Measure the radioactivity in a scintillation counter.

  • Calculation of Activity: Calculate the amount of 14CO2 produced based on the specific activity of the radiolabeled substrate and express the enzyme activity as nmol of substrate consumed per minute per mg of protein.

Conclusion

The provided application notes and protocols offer a detailed guide for researchers studying the interaction of this compound with the branched-chain α-keto acid dehydrogenase complex. The quantitative data and experimental methodologies are essential for investigating the role of BCKDH in health and disease, and for the development and screening of potential therapeutic modulators of its activity. The visualization of the signaling pathway and experimental workflows provides a clear and concise understanding of the complex processes involved.

References

Application Note: Quantification of (S)-3-methyl-2-oxovalerate in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and selective quantification of (S)-3-methyl-2-oxovalerate, a branched-chain keto acid, in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Introduction

(S)-3-methyl-2-oxovalerate, also known as α-keto-β-methylvalerate (KMV) or ketoisoleucine, is a key intermediate in the catabolism of the essential branched-chain amino acid, isoleucine.[1] Accurate measurement of its concentration in plasma is crucial for clinical research, particularly in studies related to metabolic disorders such as Maple Syrup Urine Disease (MSUD) and diabetes.[2][3] High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) offers a highly sensitive, specific, and robust platform for the reliable quantification of this and other keto acids in complex biological matrices like plasma.[1][2]

This application note details a complete workflow, including a straightforward protein precipitation method for sample preparation, optimized HPLC-MS/MS conditions, and a summary of method validation parameters.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Spike Spike with Internal Standard (IS) Solution Plasma->Spike Precipitate Add Cold Acetonitrile (150 µL) to Precipitate Proteins Spike->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge at 12,000 rpm Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MS MS/MS Detection (ESI-, MRM Mode) HPLC->MS Quant Quantification (Peak Area Ratio vs. Conc.) MS->Quant

Caption: Workflow for (S)-3-methyl-2-oxovalerate analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Standards: (S)-3-methyl-2-oxovalerate and a suitable stable isotope-labeled internal standard (e.g., (S)-3-methyl-2-oxovalerate-¹³C₅, ¹⁵N).

  • Solvents: HPLC-grade acetonitrile and methanol.

  • Reagents: Formic acid (LC-MS grade) and ammonium acetate.

  • Water: Deionized water (18.2 MΩ·cm).

  • Plasma: Human plasma with K₂EDTA as an anticoagulant, stored at -80°C.

Sample Preparation Protocol

The protein precipitation method is a common and effective technique for preparing plasma samples.[4][5]

  • Thaw frozen plasma samples on ice.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 150 µL of cold acetonitrile to precipitate the plasma proteins.[4]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to an HPLC vial for analysis.

  • Inject an appropriate volume (e.g., 5 µL) into the HPLC-MS/MS system.

HPLC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point for method development.

Parameter Condition
HPLC System Shimadzu Nexera X2 or equivalent[7]
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[1][8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-10 min (5% B)
Mass Spectrometer SCIEX 5500 QTRAP® or equivalent[9]
Ionization Source Electrospray Ionization (ESI), Negative Mode
Ion Spray Voltage -4500 V
Source Temperature 500°C
Detection Mode Multiple Reaction Monitoring (MRM)

Table 1: HPLC-MS/MS Parameters. This table outlines the recommended starting conditions for the chromatographic separation and mass spectrometric detection of (S)-3-methyl-2-oxovalerate.

MRM Transitions

For high selectivity, specific precursor-to-product ion transitions are monitored for the analyte and its internal standard.

Compound Precursor Ion (Q1) m/z Product Ion (Q2) m/z
(S)-3-methyl-2-oxovalerate129.185.1
Internal Standard (¹³C₅, ¹⁵N)135.190.1

Table 2: MRM Transitions. The specified transitions are for the deprotonated molecule [M-H]⁻ and a characteristic fragment ion. These values should be optimized for the specific instrument used.

Method Validation Summary

The analytical method should be validated according to established bioanalytical method validation guidelines.[5][7] The following table summarizes typical performance characteristics expected from this method.

Validation Parameter Typical Acceptance Criteria Example Result
Linearity Range Correlation coefficient (r²) ≥ 0.990.1 - 50 µmol/L
Correlation Coefficient (r²) ≥ 0.990.998
Lower Limit of Quantification (LOQ) S/N > 10; Accuracy within ±20%; Precision ≤20% CV0.1 µmol/L[1]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LOQ)3.5% - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LOQ)4.1% - 9.5%
Intra-day Accuracy (% Bias) Within ±15% (±20% at LOQ)-5.5% to 6.8%
Inter-day Accuracy (% Bias) Within ±15% (±20% at LOQ)-7.2% to 8.1%
Extraction Recovery (%) Consistent and reproducible> 85%[5]
Matrix Effect IS-normalized factor between 0.85 and 1.15Consistent across low, mid, and high QCs
Stability (Freeze-Thaw, 3 cycles) % Change within ±15%< 10% change[5]

Table 3: Summary of Method Validation Parameters. This table presents common validation metrics and their typical acceptance criteria for bioanalytical methods, along with expected results for the quantification of (S)-3-methyl-2-oxovalerate.

Conclusion

The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of (S)-3-methyl-2-oxovalerate in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for clinical research and drug development applications where accurate measurement of this important metabolic biomarker is required.

References

Application Notes & Protocols: 13C-Labeled (S)-3-Methyl-2-Oxovalerate for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of intracellular metabolic reactions, providing a detailed snapshot of cellular physiology.[1] 13C-Metabolic Flux Analysis (13C-MFA) is the gold standard, utilizing substrates labeled with the stable isotope 13C to trace the flow of carbon atoms through metabolic networks.[2][3] The resulting distribution of 13C in downstream metabolites, known as mass isotopomer distributions (MIDs), is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][4] This data, combined with a stoichiometric model of metabolism, allows for the precise calculation of metabolic fluxes.

(S)-3-methyl-2-oxovalerate, also known as α-keto-β-methylvaleric acid, is the α-keto acid analog of the essential branched-chain amino acid (BCAA) L-isoleucine. The catabolism of BCAAs is initiated by a transamination step that converts them into their respective branched-chain keto acids (BCKAs). Therefore, 13C-labeled (S)-3-methyl-2-oxovalerate serves as a powerful tracer to directly probe the metabolic fate of the isoleucine carbon skeleton, bypassing the initial transamination step and offering a focused view of its entry into central carbon metabolism. This is particularly relevant in fields like oncology, where cancer cells exhibit rewired metabolism, and in studying metabolic disorders such as Maple Syrup Urine Disease (MSUD), which involves defects in BCKA degradation.

This document provides detailed application notes and a comprehensive protocol for conducting 13C-MFA studies using 13C-labeled (S)-3-methyl-2-oxovalerate to investigate BCAA catabolism and its contribution to central energy metabolism.

Principle of the Method

When cells are cultured in a medium containing a 13C-labeled substrate, the labeled carbon atoms are incorporated into various downstream metabolites. In the case of uniformly labeled [U-13C6]-(S)-3-methyl-2-oxovalerate, the six carbon atoms of the keto acid will be traced as it is metabolized. The primary catabolic pathway for (S)-3-methyl-2-oxovalerate involves its oxidative decarboxylation to form 2-methylbutyryl-CoA, which is further metabolized to yield one molecule of acetyl-CoA (a two-carbon unit) and one molecule of propionyl-CoA (a three-carbon unit).

These products serve as key entry points into the Tricarboxylic Acid (TCA) cycle. Acetyl-CoA condenses with oxaloacetate to form citrate, while propionyl-CoA is converted to succinyl-CoA, another TCA cycle intermediate. By measuring the specific mass shifts in TCA cycle intermediates and related metabolites (e.g., amino acids, fatty acids), the contribution of isoleucine catabolism to cellular energy and biosynthetic pathways can be quantitatively determined.

Metabolic Pathway

The catabolism of (S)-3-methyl-2-oxovalerate proceeds through a series of enzymatic reactions that ultimately feed its carbon backbone into the TCA cycle. The diagram below illustrates the key steps in this pathway.

Caption: Catabolic pathway of (S)-3-methyl-2-oxovalerate into the TCA cycle.

Quantitative Data Presentation

Metabolic flux analysis allows for the quantification of nutrient uptake and release across different organs or tissues. The following table summarizes net flux data for 3-methyl-2-oxovaleric acid (KMV), the target metabolite, measured across various organs in a porcine model. This data illustrates how MFA can reveal inter-organ metabolism of branched-chain keto acids.

Table 1: Net Flux of 3-Methyl-2-Oxovaleric Acid (KMV) Across Organs. [5][6]

Organ SystemMetabolic StateNet Flux (nmol/kg body wt/min)Interpretation
Portal-drained viscera (PDV) Postabsorptive144 (uptake)Significant uptake by the gut region.
Liver Postprandial200 (uptake)Major site of BCKA clearance after a meal.
Hindquarter (HQ) Postprandial46.2 (release)Release from muscle tissue after feeding.
Kidney Postprandial10.0 (release)Release from renal tissue after feeding.

Data adapted from van den Heuvel et al., 2021. Fluxes are presented as median values. Postprandial fluxes represent total net flux over 4 hours, converted to a comparable rate for illustrative purposes.

Experimental Workflow

A typical 13C-MFA experiment involves several key stages, from initial experimental design to final data analysis. The workflow ensures that high-quality, reproducible data is collected for accurate flux determination.

Caption: General workflow for a 13C-Metabolic Flux Analysis experiment.

Detailed Experimental Protocol

This protocol provides a representative method for using [U-13C6]-(S)-3-methyl-2-oxovalerate as a tracer in cultured mammalian cells. It is essential to optimize parameters such as cell seeding density, tracer concentration, and labeling time for each specific cell line and experimental condition.

1. Materials and Reagents

  • Cell Line: e.g., HeLa, HCT116, or other relevant cell line.

  • Culture Medium: Custom DMEM or RPMI-1640 medium lacking isoleucine.

  • [U-13C6]-(S)-3-methyl-2-oxovalerate sodium salt: (Cambridge Isotope Laboratories, Inc. or equivalent).

  • Dialyzed Fetal Bovine Serum (dFBS).

  • Phosphate-Buffered Saline (PBS): Cold (4°C).

  • Quenching Solution: 80% Methanol in water, chilled to -80°C.

  • Extraction Solvent: 80% Methanol in water, chilled to -20°C.

  • Derivatization Reagents:

    • Methoxyamine hydrochloride in pyridine (20 mg/mL).

    • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS).

  • GC-MS system with appropriate column (e.g., DB-35MS).

2. Procedure

2.1. Cell Culture and Isotopic Labeling

  • Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of harvest (e.g., 200,000 cells/well). Culture overnight in standard complete medium.

  • Prepare the labeling medium: Supplement the custom isoleucine-free medium with 10% dFBS, other essential amino acids, and the desired concentration of [U-13C6]-(S)-3-methyl-2-oxovalerate (e.g., 100-200 µM).

  • Aspirate the standard medium from the cells, wash once with PBS, and add 2 mL of the pre-warmed labeling medium.

  • Incubate the cells for a duration sufficient to reach isotopic steady state. This should be determined empirically but is typically between 8 to 24 hours for central carbon metabolites.[3]

2.2. Metabolite Quenching and Extraction

  • To rapidly halt metabolic activity, place the 6-well plate on a metal block pre-chilled on dry ice.

  • Aspirate the labeling medium.

  • Immediately add 1 mL of ice-cold (-80°C) 80% methanol quenching solution to each well.

  • Incubate at -80°C for 15 minutes.

  • Scrape the cells in the quenching solution and transfer the cell slurry to a microcentrifuge tube.

  • Centrifuge at >13,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant (containing metabolites) to a new tube. The cell pellet can be used for protein or DNA normalization.

  • Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac). Store dried extracts at -80°C until derivatization.

2.3. Sample Derivatization for GC-MS

  • Resuspend the dried metabolite extract in 25 µL of 2% methoxyamine hydrochloride in pyridine. Vortex and incubate at 37°C for 90 minutes. This step protects carbonyl groups.

  • Add 35 µL of MTBSTFA + 1% TBDMCS to the sample. Vortex and incubate at 60°C for 30 minutes. This step silylates hydroxyl and amine groups, making the metabolites volatile for GC analysis.

  • Centrifuge briefly to collect the liquid and transfer the supernatant to a GC-MS vial with an insert.

2.4. GC-MS Analysis

  • Inject 1 µL of the derivatized sample into the GC-MS.

  • Use a temperature program suitable for separating organic and amino acids. For example: start at 100°C for 3 min, ramp to 300°C at 3.5°C/min, and hold for 5 min.

  • Operate the MS in electron impact (EI) ionization mode and collect data in either scan mode (to identify metabolites) or selected ion monitoring (SIM) mode (for targeted quantification of mass isotopomers).

3. Data Analysis

  • Correct for Natural Abundance: The raw mass isotopomer distributions obtained from the GC-MS must be corrected for the natural abundance of heavy isotopes (e.g., 13C, 29Si, 18O) in both the metabolite and the derivatization agent.[4]

  • Flux Calculation: Use a software package designed for 13C-MFA (e.g., INCA, Metran, WUFLUX) to calculate the intracellular fluxes.[3] This involves providing the software with:

    • The corrected mass isotopomer distributions.

    • A stoichiometric model of the relevant metabolic network.

    • Measured extracellular fluxes (e.g., tracer uptake rate).

  • Statistical Analysis: Perform a goodness-of-fit analysis (e.g., chi-squared test) to ensure the model accurately represents the data. Calculate confidence intervals for the estimated fluxes to assess their precision.

Conclusion

Using 13C-labeled (S)-3-methyl-2-oxovalerate as a tracer provides a direct and powerful method for investigating the catabolism of the isoleucine carbon skeleton. This approach enables researchers to quantify the contribution of this key BCAA to the TCA cycle, anaplerosis, and other connected pathways. The detailed protocols and workflows provided herein serve as a comprehensive guide for scientists and drug development professionals aiming to apply this technique to better understand cellular metabolism in health and disease.

References

Application Notes and Protocols: In Vitro Enzyme Assay of Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC) using Calcium (S)-3-methyl-2-oxovalerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for an in vitro enzyme assay to measure the activity of the Branched-chain α-ketoacid dehydrogenase complex (BCKDC) using Calcium (S)-3-methyl-2-oxovalerate as a substrate. This assay is fundamental for studying the catabolism of branched-chain amino acids (BCAAs), investigating metabolic disorders such as Maple Syrup Urine Disease (MSUD), and for screening potential modulators of BCKDC activity in drug development. The protocol is based on a continuous spectrophotometric method that monitors the production of NADH.

Introduction

This compound is the calcium salt of (S)-3-methyl-2-oxovaleric acid, a key intermediate in the metabolic breakdown of the essential amino acid isoleucine.[1] The primary enzyme responsible for the irreversible oxidative decarboxylation of this α-ketoacid is the mitochondrial Branched-chain α-ketoacid dehydrogenase complex (BCKDC).[1][2] This multi-enzyme complex plays a critical role in BCAA catabolism, and its dysfunction is associated with serious metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), which results from the accumulation of BCAAs and their corresponding α-ketoacids.[1][3][4]

The BCKDC-catalyzed reaction converts (S)-3-methyl-2-oxovalerate, along with other branched-chain α-ketoacids derived from valine and leucine, into their respective acyl-CoA derivatives, with the concomitant reduction of NAD+ to NADH.[3][5][6] This production of NADH can be conveniently measured spectrophotometrically at 340 nm, providing a direct assessment of BCKDC activity. Alternatively, colorimetric assays can be employed where the NADH produced reduces a tetrazolium salt, such as INT, to a colored formazan product, which can be quantified at a specific wavelength (e.g., 492 nm).[3]

These assays are invaluable tools for researchers studying BCAA metabolism, screening for potential therapeutic agents that modulate BCKDC activity, and diagnosing enzymatic deficiencies.

Signaling Pathway: Branched-Chain Amino Acid Catabolism

The catabolism of branched-chain amino acids is a critical metabolic pathway for energy production. The initial step for all three BCAAs (leucine, isoleucine, and valine) is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts the amino acids into their corresponding α-ketoacids.[1] The subsequent and irreversible step is the oxidative decarboxylation of these α-ketoacids, a reaction catalyzed by the BCKDC. This is the rate-limiting step in BCAA catabolism. The products then enter further metabolic pathways, ultimately contributing to the tricarboxylic acid (TCA) cycle.[5][6]

BCAA_Catabolism cluster_Mitochondria Mitochondrial Matrix Isoleucine Isoleucine KMV (S)-3-methyl-2-oxovalerate Isoleucine->KMV BCAT MB_CoA α-methylbutyryl-CoA KMV->MB_CoA BCKDC (NAD+ -> NADH) TCA TCA Cycle MB_CoA->TCA Further Metabolism experimental_workflow cluster_workflow Experimental Workflow prep 1. Enzyme Preparation (e.g., mitochondrial isolation, tissue homogenization) reagents 2. Reagent Preparation (Assay buffer, Substrate, Cofactors) reaction 3. Assay Reaction Setup (Combine enzyme, buffer, and cofactors in a microplate) prep->reaction reagents->reaction initiation 4. Reaction Initiation (Add this compound) reaction->initiation measurement 5. Kinetic Measurement (Spectrophotometric reading of NADH production at 340 nm) initiation->measurement analysis 6. Data Analysis (Calculate reaction velocity and enzyme activity) measurement->analysis

References

Synthesis and Purification of Calcium (S)-3-methyl-2-oxovalerate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Calcium (S)-3-methyl-2-oxovalerate, the calcium salt of the (S)-enantiomer of 3-methyl-2-oxovaleric acid, is a crucial intermediate in the metabolic pathway of the essential amino acid L-isoleucine.[1][2][3] Its high purity is paramount for its use in various research applications, including metabolic studies, drug development for metabolic disorders, and as a component in specialized cell culture media. This application note provides detailed protocols for the synthesis of the racemic mixture of Calcium 3-methyl-2-oxovalerate, followed by two distinct methods for obtaining the desired (S)-enantiomer: enzymatic synthesis and chiral resolution. Furthermore, comprehensive procedures for the purification and analytical characterization of the final product are presented.

Data Summary

The following tables summarize the expected yields and purity levels for the different synthesis and purification methods described in this document.

Table 1: Synthesis of Racemic Calcium 3-methyl-2-oxovalerate

ParameterDiethyl Oxalate MethodHydantoin Intermediate Method
Starting MaterialsDiethyl oxalate, 2-methyl butyraldehyde, Sodium ethoxideHydantoin, Butanone, Sodium hydroxide
Overall Yield (crude)75-85%80-90%
Purity (crude)~95% (by HPLC)~93% (by HPLC)

Table 2: Enantioselective Synthesis and Chiral Resolution

ParameterEnzymatic Synthesis (from L-Isoleucine)Chiral Resolution (of racemic acid)
Key ReagentL-amino acid deaminase/transaminase(R)-(+)-α-Methylbenzylamine
Yield of (S)-acid>90%40-45% (based on racemate)
Enantiomeric Excess (ee)>99%>98%
Final Purity (after purification)>99.5% (by HPLC)>99.5% (by HPLC)

Experimental Protocols

I. Synthesis of Racemic 3-methyl-2-oxovaleric acid

This protocol describes a common method for the synthesis of the racemic acid, which can then be used for chiral resolution.

1. Reaction Setup:

  • To a solution of sodium ethoxide (prepared from 23 g of sodium in 400 mL of absolute ethanol) in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, add 146 g of diethyl oxalate with stirring.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add 86 g of 2-methyl butyraldehyde dropwise over a period of 1-2 hours, maintaining the temperature below 10 °C.

2. Reaction and Work-up:

  • After the addition is complete, allow the mixture to stir at room temperature for 12 hours.

  • Add 500 mL of a 10% sodium hydroxide solution and heat the mixture to reflux for 3 hours to hydrolyze the ester.

  • Cool the reaction mixture and acidify to a pH of 1-2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 200 mL).

  • Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude racemic 3-methyl-2-oxovaleric acid as an oil.

II. Enantioselective Synthesis of (S)-3-methyl-2-oxovaleric acid

This protocol utilizes an enzymatic approach for the direct synthesis of the (S)-enantiomer from L-isoleucine.

1. Enzyme Reaction:

  • In a temperature-controlled bioreactor, prepare a solution of 1 M L-isoleucine in a 0.1 M phosphate buffer (pH 7.5).

  • Add a commercially available L-amino acid deaminase or a transaminase specific for branched-chain amino acids (e.g., from Proteus mirabilis).[4] The enzyme loading should be optimized based on the manufacturer's specifications.

  • If using a transaminase, include a suitable amino acceptor such as α-ketoglutarate in equimolar amounts.

  • Maintain the reaction at the optimal temperature for the enzyme (typically 30-40 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC until complete conversion of L-isoleucine is observed.

2. Product Isolation:

  • Once the reaction is complete, terminate the reaction by adding a water-miscible organic solvent (e.g., acetone) to precipitate the enzyme.

  • Centrifuge the mixture to remove the precipitated enzyme.

  • Acidify the supernatant to pH 1-2 with hydrochloric acid.

  • Extract the (S)-3-methyl-2-oxovaleric acid with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude (S)-3-methyl-2-oxovaleric acid.

III. Chiral Resolution of Racemic 3-methyl-2-oxovaleric acid

This protocol describes the separation of the (S)-enantiomer from the racemic mixture via diastereomeric salt formation.[5][6]

1. Diastereomeric Salt Formation:

  • Dissolve the crude racemic 3-methyl-2-oxovaleric acid in a minimal amount of a suitable solvent (e.g., ethanol or acetone).

  • In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine, in the same solvent.

  • Slowly add the amine solution to the acid solution with constant stirring.

  • Allow the mixture to stand at room temperature, then cool to 0-5 °C to induce crystallization of one of the diastereomeric salts.

2. Separation and Regeneration:

  • Collect the crystallized diastereomeric salt by filtration and wash with a small amount of cold solvent.

  • The less soluble diastereomer will crystallize out. The desired enantiomer may be in the filtrate or the solid, depending on the resolving agent and solvent system. This needs to be determined analytically.

  • To regenerate the free acid, dissolve the separated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to pH 1-2.

  • Extract the liberated (S)-3-methyl-2-oxovaleric acid with an organic solvent.

  • Wash the organic extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

IV. Preparation of this compound

1. Salt Formation:

  • Dissolve the purified (S)-3-methyl-2-oxovaleric acid in purified water.

  • Slowly add a stoichiometric amount of calcium hydroxide or a saturated solution of calcium chloride while monitoring the pH. Adjust the pH to a neutral range (6.5-7.5) with a dilute solution of calcium hydroxide or hydrochloric acid as needed. A patent suggests adjusting the pH to 8-9 with a base before adding calcium chloride.[7]

  • Stir the solution for 1-2 hours to ensure complete salt formation.

2. Isolation of the Calcium Salt:

  • The calcium salt may precipitate directly from the solution. If not, the solution can be concentrated under reduced pressure to induce precipitation.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid this compound by filtration.

  • Wash the solid with a small amount of cold water and then with a water-miscible organic solvent like ethanol or acetone to facilitate drying.

  • Dry the final product under vacuum at a temperature not exceeding 50 °C.

V. Purification of this compound

1. Recrystallization:

  • Dissolve the crude this compound in a minimal amount of hot purified water.[7][8]

  • If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes, then filter the hot solution to remove the carbon.

  • Slowly add a miscible organic solvent such as methanol, ethanol, or acetone until the solution becomes slightly turbid.[7]

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8 °C) to complete the crystallization process.

  • Collect the purified crystals by filtration, wash with a cold mixture of the recrystallization solvents, and dry under vacuum.

VI. Analytical Characterization

1. Purity Assessment (HPLC):

  • The chemical purity of the final product can be determined by High-Performance Liquid Chromatography (HPLC).

  • A reverse-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

  • Detection is usually performed using a UV detector at a wavelength around 210 nm.

2. Enantiomeric Purity (Chiral HPLC):

  • The enantiomeric excess (ee) of the (S)-enantiomer is determined by chiral HPLC.[9][10]

  • A chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC), is used.

  • The mobile phase is typically a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of a modifier like trifluoroacetic acid.

  • The separation of the two enantiomers allows for the quantification of the enantiomeric purity.

3. Structural Confirmation (NMR and Mass Spectrometry):

  • The chemical structure of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_racemic Racemic Synthesis cluster_enantioselective Enantioselective Routes cluster_final_product Final Product Formation and Purification A Diethyl Oxalate + 2-Methyl Butyraldehyde B Racemic 3-Methyl- 2-oxovaleric Acid A->B  NaOEt, Hydrolysis E Chiral Resolution of Racemic Acid B->E  Diastereomeric  Salt Formation C L-Isoleucine D (S)-3-Methyl-2-oxovaleric Acid C->D  Enzymatic  Deamination/  Transamination F Calcium (S)-3-methyl- 2-oxovalerate (Crude) D->F  Ca(OH)₂ or  CaCl₂ E->D  Separation &  Regeneration G Purified Calcium (S)-3-methyl-2-oxovalerate F->G  Recrystallization

Caption: Overall workflow for the synthesis of this compound.

Purification_Workflow A Crude Calcium (S)-3-methyl-2-oxovalerate B Dissolution in Hot Purified Water A->B C Decolorization with Activated Carbon (Optional) B->C D Hot Filtration C->D E Addition of Organic Solvent (e.g., Ethanol) D->E F Slow Cooling and Crystallization E->F G Filtration and Washing F->G H Drying under Vacuum G->H I Purified Product for Analysis H->I

References

Application Notes and Protocols for the Structural Analysis of Calcium (S)-3-methyl-2-oxovalerate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (S)-3-methyl-2-oxovalerate, the calcium salt of the (S)-enantiomer of 3-methyl-2-oxovaleric acid, is a key intermediate in the catabolism of the essential branched-chain amino acid, isoleucine.[1] Its structural elucidation is critical for understanding metabolic pathways and for the development of therapeutics related to metabolic disorders. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural confirmation and purity assessment of this compound. These application notes provide a comprehensive guide to the structural analysis of this compound using ¹H and ¹³C NMR spectroscopy.

Molecular Structure

The chemical structure of this compound consists of a calcium cation (Ca²⁺) and two equivalents of the (S)-3-methyl-2-oxovalerate anion. The anion possesses a chiral center at the C3 position.

Data Presentation: NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the (S)-3-methyl-2-oxovalerate anion, based on data reported for the parent acid, 3-methyl-2-oxovaleric acid, in aqueous solution. The presence of the calcium salt is expected to cause only minor shifts in the observed chemical shift values.

Table 1: ¹H NMR Spectral Data

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-3~2.93Multiplet-
H-4~1.46, ~1.69Multiplet-
H-5~0.90Triplet~7.4
3-CH₃~1.09Doublet~6.9

Note: Chemical shifts are referenced to an internal standard (e.g., DSS or TSP) at 0.00 ppm. Data is based on spectra of the parent acid in D₂O at pH 7.0.[2]

Table 2: ¹³C NMR Spectral Data

Carbon AtomChemical Shift (δ) ppm
C-1 (COO⁻)~165-175
C-2 (C=O)~205-215
C-3 (CH)~46.4
C-4 (CH₂)~27.0
C-5 (CH₃)~13.3
3-CH₃~16.4

Note: Chemical shifts are referenced to an internal standard. Data is based on spectra of the parent acid in D₂O.[2][3]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy

This protocol outlines the steps for preparing a sample of this compound for ¹H and ¹³C NMR analysis.

Materials:

  • This compound sample

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tube (5 mm diameter)

  • Pipettes

  • Vortex mixer

  • Internal standard (e.g., DSS or TSP)

Procedure:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of D₂O to the vial.

  • Internal Standard: Add a small, accurately measured amount of an internal standard.

  • Dissolution: Vortex the mixture until the sample is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

  • Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping: Securely cap the NMR tube.

Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra

This protocol provides general parameters for the acquisition of ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Solvent: D₂O

  • Temperature: 298 K

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: 10-12 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Solvent: D₂O

  • Temperature: 298 K

  • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 200-240 ppm

Mandatory Visualizations

Signaling Pathway

This compound is a key intermediate in the catabolic pathway of isoleucine. The following diagram illustrates this metabolic process.

Isoleucine_Catabolism Isoleucine Isoleucine KMV (S)-3-Methyl-2-oxovalerate Isoleucine->KMV Branched-chain aminotransferase MB_CoA 2-Methylbutanoyl-CoA KMV->MB_CoA Branched-chain α-keto acid dehydrogenase complex Tiglyl_CoA Tiglyl-CoA MB_CoA->Tiglyl_CoA Acyl-CoA dehydrogenase Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Multiple Steps Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA Multiple Steps Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Succinyl_CoA->TCA

Caption: Catabolic pathway of isoleucine.

Experimental Workflow

The following diagram outlines the logical workflow for the structural analysis of this compound using NMR spectroscopy.

NMR_Workflow Sample This compound Sample Preparation Sample Preparation (Protocol 1) Sample->Preparation NMR_Acquisition NMR Data Acquisition (Protocol 2) Preparation->NMR_Acquisition H1_NMR 1H NMR Spectrum NMR_Acquisition->H1_NMR C13_NMR 13C NMR Spectrum NMR_Acquisition->C13_NMR Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) Processing->Analysis Structure Structural Confirmation Analysis->Structure

Caption: NMR experimental workflow.

References

Application of Calcium (S)-3-methyl-2-oxovalerate in Nutritional Supplements for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Calcium (S)-3-methyl-2-oxovalerate, the calcium salt of the alpha-ketoacid analogue of isoleucine, is a valuable compound for research in nutritional science and metabolic disorders. Its primary application lies in its ability to serve as a precursor for the essential amino acid L-isoleucine through transamination, without contributing to the overall nitrogen load. This characteristic makes it particularly relevant in studies concerning protein metabolism, chronic kidney disease (CKD), and inborn errors of metabolism such as Maple Syrup Urine Disease (MSUD).

In a research context, this compound is utilized to investigate the intricacies of branched-chain amino acid (BCAA) metabolism and its impact on cellular signaling pathways, particularly the mTOR pathway, which is a central regulator of cell growth and proliferation. As a stable and readily absorbable source of the isoleucine keto-analogue, it allows for precise manipulation of isoleucine availability in in vitro and in vivo models, facilitating studies on its role in cellular bioenergetics and metabolic flux.

The calcium moiety of the compound also warrants consideration in experimental design, as calcium signaling can independently influence a variety of cellular processes. Researchers should account for potential effects of calcium on the experimental system, especially in studies related to cellular signaling and homeostasis.

Key Research Applications:
  • Chronic Kidney Disease (CKD): Investigating the efficacy of keto-analogues in mitigating the progression of CKD by providing essential amino acids with reduced nitrogen intake, thereby lowering urea production.

  • Maple Syrup Urine Disease (MSUD): Studying the pathophysiology of MSUD and exploring therapeutic strategies by providing a form of isoleucine that bypasses the deficient branched-chain α-keto acid dehydrogenase (BCKDH) complex.

  • BCAA Metabolism and Signaling: Elucidating the role of isoleucine in regulating key metabolic pathways, such as the mTOR signaling cascade, and its impact on protein synthesis and cell growth.

  • Metabolic Flux Analysis: Utilizing isotopically labeled this compound to trace the metabolic fate of the isoleucine carbon skeleton through various metabolic pathways.

  • Cellular Bioenergetics: Assessing the contribution of isoleucine metabolism to cellular energy production and mitochondrial function.

Data Presentation

Table 1: Pharmacokinetic Profile of Ketoanalogue Supplementation (Illustrative Data)
ParameterValueReference
Time to Peak Plasma Concentration (Tmax)20-60 minutes[1][2]
Peak Plasma Concentration IncreaseUp to 5-fold from baseline[1][2]
BioavailabilityHigh (rapid gastrointestinal absorption)[1]
Primary Metabolic FateRapid transamination to L-isoleucine[1]
Table 2: Effects of (S)-3-methyl-2-oxovalerate on mTOR Signaling in C2C12 Myotubes (Illustrative In Vitro Data)
Treatment Groupp-mTOR (Ser2448) Relative Expressionp-p70S6K (Thr389) Relative Expression
Control (Basal Media)1.00 ± 0.121.00 ± 0.15
(S)-3-methyl-2-oxovalerate (1 mM)1.85 ± 0.212.10 ± 0.25
Leucine (1 mM, Positive Control)2.50 ± 0.302.80 ± 0.35
Rapamycin (100 nM, Inhibitor)0.25 ± 0.05 0.30 ± 0.08

*p < 0.05 vs. Control; **p < 0.01 vs. Control. Data are represented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro mTOR Signaling Assay in C2C12 Myotubes

Objective: To determine the effect of this compound on the mTOR signaling pathway in a muscle cell line.

Materials:

  • C2C12 myoblasts

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin solution

  • This compound (sterile, research grade)

  • Leucine (positive control)

  • Rapamycin (mTOR inhibitor)

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • When cells reach 80-90% confluency, induce differentiation by switching to DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin.

    • Allow cells to differentiate for 4-6 days, with media changes every 48 hours, until myotubes are formed.

  • Treatment:

    • Prepare stock solutions of this compound, Leucine, and Rapamycin in sterile PBS or an appropriate solvent.

    • Starve differentiated myotubes in serum-free DMEM for 2-4 hours prior to treatment.

    • Treat myotubes with the desired concentrations of this compound (e.g., 0.1, 0.5, 1 mM), Leucine (e.g., 1 mM), or Rapamycin (e.g., 100 nM) for 30-60 minutes. Include a vehicle control group.

  • Protein Extraction and Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells with lysis buffer and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration and prepare for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 2: Animal Study in a Rat Model of Chronic Kidney Disease

Objective: To evaluate the effect of this compound supplementation on markers of renal function and nitrogen metabolism in a rat model of CKD.

Materials:

  • Male Sprague-Dawley rats

  • Adenine-induced CKD model (or other established model)

  • Control diet and adenine-rich diet

  • This compound

  • Metabolic cages

  • Blood collection supplies

  • Urine collection tubes

  • Kits for measuring Blood Urea Nitrogen (BUN), serum creatinine, and plasma amino acids.

Procedure:

  • Induction of CKD:

    • Acclimatize rats for one week.

    • Induce CKD by feeding an adenine-rich diet (e.g., 0.75% adenine) for 4 weeks. A control group will receive a standard diet.

  • Supplementation:

    • Following CKD induction, divide the rats into groups:

      • Sham (Control diet)

      • CKD + Vehicle

      • CKD + this compound (e.g., 1% w/w in diet or daily gavage of a specific dose)

    • Administer the respective diets/treatments for a predefined period (e.g., 8 weeks).

  • Sample Collection:

    • At regular intervals (e.g., every 2 weeks), place rats in metabolic cages for 24-hour urine collection.

    • Collect blood samples via tail vein or at the end of the study via cardiac puncture under anesthesia.

  • Biochemical Analysis:

    • Measure BUN and serum creatinine levels to assess kidney function.

    • Analyze plasma and urine for amino acid profiles, particularly isoleucine and other BCAAs, using HPLC or LC-MS.

    • Measure urinary nitrogen excretion.

  • Data Analysis:

    • Compare the measured parameters between the different experimental groups using appropriate statistical tests (e.g., ANOVA).

Mandatory Visualizations

BCAA_Metabolism_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Isoleucine_ext Isoleucine Isoleucine_int Isoleucine Isoleucine_ext->Isoleucine_int Transport Ca_KMV Calcium (S)-3-methyl-2-oxovalerate KMV (S)-3-methyl-2-oxovalerate (KMV) Ca_KMV->KMV Transport & Dissociation Isoleucine_int->KMV BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) KMV->BCKDH alpha_KG α-Ketoglutarate Glutamate Glutamate alpha_KG->Glutamate BCAT Branched-Chain Aminotransferase (BCAT) Metabolites Downstream Metabolites BCKDH->Metabolites TCA_Cycle TCA Cycle Metabolites->TCA_Cycle

Caption: Branched-Chain Amino Acid (BCAA) Metabolism Pathway.

mTOR_Signaling_Pathway KMV (S)-3-methyl-2-oxovalerate Isoleucine Isoleucine KMV->Isoleucine Transamination mTORC1 mTORC1 Isoleucine->mTORC1 Activates Leucine Leucine (Major Activator) Leucine->mTORC1 Strongly Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits (when unphosphorylated) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits

Caption: Simplified mTOR Signaling Pathway Activation by BCAAs.

Experimental_Workflow cluster_in_vitro In Vitro Study cluster_in_vivo In Vivo Study Cell_Culture Cell Culture (e.g., C2C12) Differentiation Differentiation (if applicable) Cell_Culture->Differentiation Treatment Treatment with Ca-(S)-3-methyl-2-oxovalerate Differentiation->Treatment Lysate_Prep Cell Lysis & Protein Quantification Treatment->Lysate_Prep Western_Blot Western Blot (e.g., for p-mTOR) Lysate_Prep->Western_Blot Animal_Model Animal Model (e.g., CKD rat) Supplementation Dietary Supplementation Animal_Model->Supplementation Sample_Collection Blood & Urine Collection Supplementation->Sample_Collection Biochemical_Analysis Biochemical Analysis (BUN, Creatinine, Amino Acids) Sample_Collection->Biochemical_Analysis

Caption: General Experimental Workflow for Research Applications.

References

Application Notes and Protocols for the Preparation of Calcium (S)-3-methyl-2-oxovalerate Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (S)-3-methyl-2-oxovalerate, the calcium salt of the alpha-keto acid analog of isoleucine, is a key intermediate in the catabolism of branched-chain amino acids (BCAAs). Its role in cellular metabolism makes it a compound of significant interest in various research fields, including metabolic disorders, nutritional science, and drug development. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro experiments.

Physicochemical Properties and Solubility Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experiments.

PropertyValueSource
Molecular Formula C₁₂H₁₈CaO₆--INVALID-LINK--
Molecular Weight 298.35 g/mol --INVALID-LINK--
Appearance White to off-white powder or crystal[Various Suppliers]
Water Solubility Predicted: 0.06 mg/mL. The sodium salt of the parent acid has an experimental solubility of 915.5 mg/mL.--INVALID-LINK--, --INVALID-LINK--
DMSO Solubility Expected to be soluble, but specific quantitative data is not readily available. A commercial supplier offers a DMSO solution, suggesting good solubility.Inferred from supplier information
Methanol Solubility Slightly soluble--INVALID-LINK--
Aqueous Base Solubility Slightly soluble--INVALID-LINK--

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol is suitable for experiments where an aqueous-based stock solution is preferred. Due to the limited and conflicting data on the direct solubility of the calcium salt in water, it is recommended to start with a modest concentration and assess solubility.

Materials:

  • This compound powder

  • Sterile, deionized, or distilled water

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Sonicator (optional)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Initial Solvent Addition: Add a small volume of sterile water to the powder.

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • To aid dissolution, warm the suspension to 37°C for 10-15 minutes.[1]

    • If the compound has not fully dissolved, sonicate the suspension for 5-10 minutes.[1]

  • Final Volume Adjustment: Once the powder is completely dissolved, add sterile water to reach the final desired concentration.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of a DMSO Stock Solution

DMSO is a common solvent for preparing high-concentration stock solutions of organic compounds for use in cell culture.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

Procedure:

  • Weighing: In a sterile conical tube, weigh the required amount of this compound powder.

  • Solvent Addition: Add the calculated volume of sterile DMSO to the tube.

  • Dissolution: Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes. Store at -20°C or -80°C. DMSO solutions can be stored for extended periods at these temperatures.

Important Note on Using DMSO Stock Solutions: When preparing working solutions for cell culture, ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically below 0.5%).

Recommended Working Concentrations

The optimal working concentration of this compound will vary depending on the specific cell type and experimental design. Based on available literature for the parent α-keto acid, a common working concentration in cell culture is in the micromolar range. A study using the sodium salt of α-keto-β-methylvalerate in neonatal rat ventricular myocytes used a final concentration of 500 µM, prepared from a 500 mM aqueous stock solution.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Visualization of Methodologies and Pathways

Experimental Workflow for Aqueous Stock Solution Preparation

G Workflow for Aqueous Stock Solution Preparation A Weigh this compound B Add small volume of sterile water A->B C Vortex vigorously B->C D Warm to 37°C C->D E Sonicate (optional) D->E F Add water to final volume E->F G Filter sterilize (0.22 µm) F->G H Aliquot and store at -20°C or -80°C G->H

Caption: A stepwise workflow for the preparation of aqueous stock solutions.

Isoleucine Catabolic Pathway

G Isoleucine Catabolic Pathway Isoleucine Isoleucine KMV (S)-3-methyl-2-oxovalerate (α-keto-β-methylvalerate) Isoleucine->KMV BCAT (Branched-chain aminotransferase) MethylbutyrylCoA α-methylbutyryl-CoA KMV->MethylbutyrylCoA BCKDH (Branched-chain α-keto acid dehydrogenase complex) AcetylCoA Acetyl-CoA MethylbutyrylCoA->AcetylCoA SuccinylCoA Succinyl-CoA MethylbutyrylCoA->SuccinylCoA TCA TCA Cycle AcetylCoA->TCA SuccinylCoA->TCA

Caption: The metabolic pathway of isoleucine catabolism.

References

Application Notes: Analytical Methods for Detecting (S)-3-Methyl-2-Oxovalerate in Urine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and guidelines for the quantitative analysis of (S)-3-methyl-2-oxovalerate, a key biomarker for certain inborn errors of metabolism, in human urine samples. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

(S)-3-methyl-2-oxovalerate is a branched-chain α-keto acid derived from the metabolism of the amino acid isoleucine. Its accumulation in urine is a significant indicator of metabolic disorders such as Maple Syrup Urine Disease (MSUD).[1] Accurate and reliable quantification of this metabolite is crucial for the diagnosis and monitoring of these conditions.[1] However, the analysis of keto acids like (S)-3-methyl-2-oxovalerate presents challenges due to their polarity, thermal instability, and potential for decarboxylation.[2] These notes detail robust methods to overcome these challenges.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS has historically been the gold standard for comprehensive organic acid profiling in urine.[3] The method requires a chemical derivatization step to increase the volatility and thermal stability of polar analytes like (S)-3-methyl-2-oxovalerate, making them suitable for gas chromatography.[4]

Principle

The workflow involves extraction of organic acids from the urine matrix, followed by a two-step derivatization process. First, methoximation protects the keto group from enolization and forming multiple derivatives.[5] Second, silylation of carboxyl and hydroxyl groups replaces active hydrogens with a trimethylsilyl (TMS) group, significantly increasing volatility.[4][5] The derivatized compounds are then separated by the gas chromatograph and detected by the mass spectrometer.[3]

Experimental Protocol

1. Sample Collection and Storage:

  • Collect random urine samples in a sterile, preservative-free container.[6][7]

  • For asymptomatic patients, a first morning void is often recommended to obtain a more concentrated sample.[1]

  • If analysis is not immediate, store samples frozen at -20°C or below to ensure stability.[6][7]

2. Sample Preparation and Extraction:

  • Thaw urine samples and vortex thoroughly.

  • Transfer a volume of urine equivalent to a specific creatinine concentration (e.g., 1 mg/mL) or a fixed volume (e.g., 200-500 µL) into a glass tube.[3][8]

  • Add an appropriate internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in urine, like heptadecanoic acid).[6]

  • Acidify the urine to a pH of ~1-2 with HCl to protonate the organic acids.[3]

  • Perform a liquid-liquid extraction (LLE) by adding an organic solvent such as ethyl acetate.[3][7][8] Vortex vigorously for 1-2 minutes.

  • Centrifuge to separate the layers and transfer the upper organic layer to a clean glass vial.

  • Repeat the extraction process to maximize recovery and combine the organic extracts.[8]

  • Evaporate the combined organic solvent to complete dryness under a gentle stream of nitrogen gas, with mild heating (e.g., 35-40°C).[8]

3. Derivatization:

  • Step 1: Methoximation. Add a solution of methoxyamine hydrochloride (MeOx) in pyridine to the dried extract.[5] Incubate at 60°C for 30-60 minutes to protect the ketone group of (S)-3-methyl-2-oxovalerate.[8]

  • Step 2: Silylation. Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][6][7][9] Incubate at 70-90°C for 15-30 minutes.[8]

  • After cooling, the sample is ready for GC-MS injection.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine Urine Sample (Stored at -20°C) Spike Add Internal Standard Urine->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry MeOx Methoximation (MeOx) Dry->MeOx TMS Silylation (BSTFA/MSTFA) MeOx->TMS GCMS GC-MS Injection & Analysis TMS->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for GC-MS analysis of (S)-3-methyl-2-oxovalerate.

Data and Performance

Typical operating conditions and performance metrics for urinary organic acid analysis by GC-MS are summarized below. Specific values for (S)-3-methyl-2-oxovalerate should be determined during method validation.

Parameter Typical Value / Condition
GC Column DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm)
Injection Volume 1-2 µL (Split/Splitless)
Inlet Temperature 250 - 280 °C
Oven Program Initial 70°C, ramp to 300°C at 5-10°C/min
Carrier Gas Helium
MS Ionization Electron Ionization (EI) at 70 eV
MS Mode Full Scan (for profiling) or Selected Ion Monitoring (SIM) (for targeted quantification)
Mass Range 50 - 600 m/z
Quantitative Metric Expected Performance
Limit of Detection (LOD) Low µM range
Limit of Quantification (LOQ) Low to mid µM range
Linearity (r²) > 0.99
Recovery 85 - 115%
Precision (%RSD) < 15%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is an increasingly popular alternative for metabolomics due to its high sensitivity, specificity, and ability to analyze polar and thermally labile compounds often with minimal sample preparation.[2][10] For keto acids, which can be unstable, LC-MS/MS avoids the high temperatures of a GC inlet, potentially reducing analyte degradation.[2]

Principle

This method separates (S)-3-methyl-2-oxovalerate from other urine components using liquid chromatography, typically reversed-phase, followed by detection with a tandem mass spectrometer. The MS/MS operates in Multiple Reaction Monitoring (MRM) mode, providing excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte.[11][12] While direct analysis is possible, derivatization can be used to enhance chromatographic retention and ionization efficiency.[2][11]

Experimental Protocol

1. Sample Collection and Storage:

  • Follow the same procedure as for GC-MS analysis (collect in a sterile container, freeze at -20°C if not analyzed immediately).[6][7]

2. Sample Preparation:

  • Option A: Dilute-and-Shoot. For a rapid screening approach, samples can be simply diluted with water or a mobile phase-like solution, centrifuged or filtered through a 0.2 µm filter, and injected.[13] This method is fast but may suffer from matrix effects.

  • Option B: Extraction. For cleaner samples and better quantitative accuracy, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) as described in the GC-MS section.[14][15]

  • Add an appropriate internal standard (ideally a stable isotope-labeled version of the analyte) prior to any preparation steps.[13]

3. Derivatization (Optional but Recommended for Keto Acids):

  • To improve sensitivity and chromatographic performance, the keto group can be derivatized.

  • A common reagent is O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA), which reacts with the keto moiety.[11][12]

  • Procedure: To the aqueous sample or dried extract, add a PFBHA solution in a buffered environment. Incubate under mild conditions (e.g., room temperature or slightly elevated). The resulting derivative is highly responsive in negative mode electrospray ionization.[11][12]

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis Analysis Urine Urine Sample Spike Add Internal Standard Urine->Spike Prep Dilute & Filter OR SPE/LLE Spike->Prep Deriv Derivatize with PFBHA Prep->Deriv LCMS LC-MS/MS Injection & Analysis (MRM) Prep->LCMS Direct Analysis Deriv->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for LC-MS/MS analysis of (S)-3-methyl-2-oxovalerate.

Data and Performance

The following tables provide typical parameters and performance data from a validated LC-MS/MS method for various keto acids, which can serve as a starting point for a method for (S)-3-methyl-2-oxovalerate.[11][12]

Parameter Typical Value / Condition
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Gradient Linear gradient from low to high %B
Injection Volume 2 - 10 µL
MS Ionization Electrospray Ionization (ESI), Negative or Positive Mode
MS Mode Multiple Reaction Monitoring (MRM)
Quantitative Metric Performance from a Keto Acid Method[11][12]
Limit of Detection (LOD) 0.01 - 0.25 µM
Limit of Quantification (LOQ) 0.05 - 0.50 µM
Linearity (r²) > 0.997
Recovery 96 - 109%
Precision (%CV) 1.1 - 4.7%

Method Comparison

FeatureGC-MSLC-MS/MS
Principle Separation of volatile compounds in gas phaseSeparation of soluble compounds in liquid phase
Sample Preparation Mandatory derivatization ; multi-step extraction and derivatization required.[5][8]Simpler; "dilute-and-shoot" is possible; derivatization is optional but can improve performance.[2][13]
Throughput Lower, due to longer sample prep and run timesHigher, especially with simple prep and fast chromatography
Sensitivity Good, especially in SIM modeGenerally higher, excellent sensitivity in MRM mode.[10]
Specificity Good, based on retention time and mass spectrumExcellent, based on retention time and specific MRM transitions
Compound Suitability Best for volatile or derivatizable compoundsExcellent for polar, non-volatile, and thermally labile compounds like keto acids.[2]
Robustness Well-established and robust, with extensive libraries availableCan be susceptible to matrix effects and ion suppression

References

Application Notes and Protocols for In-Vivo Studies with Calcium (S)-3-methyl-2-oxovalerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (S)-3-methyl-2-oxovalerate, the calcium salt of the keto acid analogue of isoleucine, is a key intermediate in the catabolism of branched-chain amino acids (BCAAs).[1][2] Emerging research suggests that supplementation with keto acid analogues may offer therapeutic benefits in various disease models, particularly in chronic kidney disease (CKD), by mitigating inflammation and apoptosis.[3][4] These application notes provide a comprehensive guide for designing and conducting in-vivo experimental studies to investigate the efficacy and mechanisms of action of this compound.

Biological Context and Mechanism of Action

This compound is an integral part of BCAA metabolism. BCAAs are first transaminated to their corresponding branched-chain keto acids (BCKAs).[5] (S)-3-methyl-2-oxovaleric acid, along with other BCKAs, is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[5][6] Dysregulation of BCAA metabolism has been linked to several pathological conditions, including metabolic disorders and inflammation.[7][8][9]

The therapeutic potential of keto acid supplementation is thought to stem from several mechanisms:

  • Reduction of Nitrogen Load: Providing the carbon skeleton of essential amino acids without the amino group can reduce the nitrogenous waste products, which is particularly beneficial in conditions like CKD.

  • Anti-inflammatory Effects: Studies on compound α-ketoacid tablets suggest that they can alleviate inflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3]

  • Modulation of Apoptosis: By inhibiting pro-inflammatory pathways, this compound may also reduce programmed cell death in tissues affected by injury.[3]

  • Cellular Energy Metabolism: As an intermediate in BCAA catabolism, it plays a role in cellular energy production through the tricarboxylic acid (TCA) cycle.[2]

Signaling Pathways

BCAA Catabolism Pathway:

BCAA_Catabolism Isoleucine Isoleucine BCAT Branched-chain aminotransferase (BCAT) Isoleucine->BCAT KMV (S)-3-methyl-2-oxovaleric acid BCKDH Branched-chain α-keto acid dehydrogenase (BCKDH) complex KMV->BCKDH BCAT->KMV Glu Glutamate BCAT->Glu aKG α-ketoglutarate aKG->BCAT Metabolites Further Metabolites (e.g., Acetyl-CoA, Succinyl-CoA) BCKDH->Metabolites TCA TCA Cycle Metabolites->TCA

Caption: Branched-Chain Amino Acid (BCAA) catabolism of isoleucine.

NF-κB Signaling Pathway in Renal Injury:

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB_P P-IκB IkB->IkB_P NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocation Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation DNA κB DNA sites NFkB_n->DNA Genes Pro-inflammatory & Apoptotic Genes DNA->Genes transcription Stimuli Inflammatory Stimuli (e.g., ROS, cytokines) Stimuli->IKK KMV This compound KMV->IKK inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Design: Evaluating Reno-protective Effects

This section outlines a potential in-vivo study to assess the efficacy of this compound in a mouse model of Chronic Kidney Disease (CKD) induced by ischemia-reperfusion injury (IRI).

Animal Model
  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6 mice are commonly used and are susceptible to IRI-induced damage.[10]

  • Age: 8-10 weeks

  • Sex: Male (to avoid hormonal cycle variability)

  • Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Experimental Groups

A minimum of four groups are recommended for a robust study design:

GroupTreatmentRationale
1Sham + VehicleTo control for the surgical procedure and vehicle administration.
2IRI + VehicleTo establish the disease model and serve as the primary control.
3IRI + Low Dose Ca-(S)-3-m-2-ovTo assess the dose-dependent efficacy of the test compound.
4IRI + High Dose Ca-(S)-3-m-2-ovTo determine the optimal therapeutic dose of the test compound.

Ca-(S)-3-m-2-ov: this compound

Dosing and Administration
  • Compound Preparation: this compound can be dissolved in sterile saline or water for administration.

  • Route of Administration: Oral gavage is a common and clinically relevant route.

  • Dosage: Based on studies with compound ketoacid tablets, a starting point could be in the range of 100-1000 mg/kg/day.[3] Dose-ranging studies are recommended to determine the optimal dose.

  • Frequency: Daily administration.

  • Duration: Treatment can begin 24 hours post-IRI and continue for a period of 14-28 days to assess both acute and chronic effects.

Experimental Workflow

Experimental_Workflow cluster_pre Pre-Operative Phase cluster_op Operative Phase (Day 0) cluster_post Post-Operative Phase Acclimatization Acclimatization (1 week) Randomization Randomization into Groups Acclimatization->Randomization Surgery IRI Surgery or Sham Operation Randomization->Surgery Treatment Daily Treatment Administration (Day 1 onwards) Surgery->Treatment Monitoring Daily Monitoring (Weight, Behavior) Treatment->Monitoring Sampling Blood/Urine Sampling (e.g., Day 1, 7, 14, 28) Monitoring->Sampling Termination Euthanasia & Tissue Harvest (End of Study) Sampling->Termination

Caption: General workflow for the in-vivo experiment.

Experimental Protocols

Ischemia-Reperfusion Injury (IRI) Model

This protocol is adapted from established methods for inducing renal IRI in mice.[3][11][12][13][14]

  • Anesthesia: Anesthetize the mouse using isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail.

  • Surgical Preparation: Shave the flank area and sterilize with an antiseptic solution. Place the mouse on a heating pad to maintain body temperature at 36.8-37.3°C.[3][14]

  • Incision: Make a small flank incision to expose the kidney.

  • Ischemia: Carefully isolate the renal pedicle and clamp it with a non-traumatic microvascular clamp for a predetermined time (e.g., 30 minutes). Successful clamping will result in the kidney turning a darker color.

  • Reperfusion: Remove the clamp to allow blood flow to return to the kidney. The kidney should regain its normal color.

  • Closure: Suture the muscle and skin layers.

  • Post-operative Care: Administer analgesics and provide subcutaneous saline for hydration. Monitor the animal closely during recovery.

Sample Collection and Analysis
  • Blood Sampling: Collect blood via tail vein or retro-orbital sinus at specified time points. Analyze serum for markers of renal function such as Blood Urea Nitrogen (BUN) and creatinine.

  • Urine Sampling: House mice in metabolic cages to collect 24-hour urine samples. Analyze for proteinuria (e.g., albumin-to-creatinine ratio).

  • Tissue Harvesting: At the end of the study, euthanize the animals and perfuse the kidneys with saline. One kidney can be fixed in formalin for histological analysis, and the other can be snap-frozen in liquid nitrogen for molecular and biochemical assays.

Outcome Measures and Assays

Primary Endpoints:

ParameterMethodExpected Outcome in IRI + Vehicle Group
Serum CreatinineBiochemical Assay (e.g., ELISA)Increased
Blood Urea Nitrogen (BUN)Biochemical AssayIncreased
ProteinuriaAlbumin-to-Creatinine RatioIncreased

Secondary Endpoints:

ParameterMethodExpected Outcome in IRI + Vehicle Group
Renal HistologyH&E, PAS, Masson's Trichrome StainingTubular necrosis, inflammation, fibrosis
Inflammatory MarkersqRT-PCR, Western Blot, ELISA (e.g., TNF-α, IL-6)Increased expression
ApoptosisTUNEL Assay, Caspase-3 ActivityIncreased apoptosis
Oxidative StressMeasurement of ROS, MDA levelsIncreased oxidative stress
NF-κB & MAPK ActivationWestern Blot for phosphorylated proteinsIncreased phosphorylation

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between groups.

Table 1: Renal Function Parameters

GroupNSerum Creatinine (mg/dL)BUN (mg/dL)Albumin-to-Creatinine Ratio
Sham + Vehicle10Mean ± SEMMean ± SEMMean ± SEM
IRI + Vehicle10Mean ± SEMMean ± SEMMean ± SEM
IRI + Low Dose10Mean ± SEMMean ± SEMMean ± SEM
IRI + High Dose10Mean ± SEMMean ± SEMMean ± SEM

Table 2: Renal Tissue Inflammatory Gene Expression (Fold Change vs. Sham)

GeneIRI + VehicleIRI + Low DoseIRI + High Dose
TNF-αMean ± SEMMean ± SEMMean ± SEM
IL-6Mean ± SEMMean ± SEMMean ± SEM
MCP-1Mean ± SEMMean ± SEMMean ± SEM

Conclusion

These application notes provide a framework for designing in-vivo studies to investigate the therapeutic potential of this compound. The proposed experimental design, based on a well-established mouse model of CKD, allows for a comprehensive evaluation of the compound's effects on renal function, inflammation, and apoptosis. The detailed protocols and outcome measures will enable researchers to generate robust and reproducible data to elucidate the mechanisms of action and therapeutic efficacy of this promising compound. Careful consideration of animal welfare, appropriate controls, and statistical analysis are crucial for the successful execution of these studies.

References

Application Notes and Protocols for the Use of Calcium (S)-3-methyl-2-oxovalerate in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function. Emerging evidence points to metabolic dysregulation and mitochondrial dysfunction as central hubs in the pathophysiology of these disorders. Branched-chain amino acids (BCAAs) and their metabolites, the branched-chain α-ketoacids (BCKAs), have been increasingly implicated in neurodegenerative processes.[1][2] Elevated levels of BCAAs and their corresponding ketoacids are observed in both patients and animal models of Alzheimer's disease, suggesting a potential causal link.[2]

Calcium (S)-3-methyl-2-oxovalerate is the calcium salt of the α-ketoacid derived from the essential amino acid isoleucine. In the inherited metabolic disorder Maple Syrup Urine Disease (MSUD), the accumulation of BCAAs and BCKAs, including (S)-3-methyl-2-oxovalerate, leads to severe neurological damage, highlighting their neurotoxic potential at high concentrations.[3][4] The neurotoxicity is thought to arise from the inhibition of key enzymes in energy metabolism and disruption of the mitochondrial respiratory chain.[3][5]

Given the critical role of calcium dyshomeostasis and mitochondrial impairment in neurodegeneration, this compound serves as a valuable tool to probe the intricate relationship between BCAA metabolism, mitochondrial bioenergetics, and neuronal viability in the context of neurodegenerative disease models. These application notes provide a framework and detailed protocols for utilizing this compound to investigate disease mechanisms and explore potential therapeutic interventions.

Data Presentation

The following table summarizes the known effects of (S)-3-methyl-2-oxovalerate (KMV) and other branched-chain α-ketoacids on neuronal and mitochondrial functions. This data can serve as a reference for designing experiments with this compound.

CompoundModel SystemConcentrationObserved EffectReference
α-keto-β-methylvaleric acid (KMV)Rat cerebral cortex prisms1-5 mM- Decreased ¹⁴CO₂ production by ~40% - Inhibited mitochondrial respiratory chain complex I-III by ~60%[5]
α-ketoisocaproic acid (KIC)Rat cerebral cortex prisms1-5 mM- Decreased ¹⁴CO₂ production by ~40% - Inhibited mitochondrial respiratory chain complex I-III by ~60%[5]
α-ketoisovaleric acid (KIV)Rat cerebral cortex prisms1-5 mM- Decreased ¹⁴CO₂ production by ~40% - Inhibited mitochondrial respiratory chain complex I-III by ~60%[5]
α-ketoisocaproic acid (KIC)HT-22 neuronal cells1-10 mM- Reduced cell viability (MTT assay) - Increased production of reactive oxygen species[6]
α-ketoisovaleric acid (KIV)Rats (intracerebral injection)N/A- Induced clonic convulsions, preventable by NMDA receptor antagonists[7]

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and experimental logic, the following diagrams are provided in the DOT language for use with Graphviz.

Isoleucine_Catabolism Isoleucine Isoleucine KMV (S)-3-methyl-2-oxovalerate Isoleucine->KMV BCAT PropionylCoA Propionyl-CoA KMV->PropionylCoA BCKDH AcetylCoA Acetyl-CoA KMV->AcetylCoA BCKDH SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCA TCA Cycle AcetylCoA->TCA SuccinylCoA->TCA

Isoleucine Catabolism Pathway.

Mitochondrial_Calcium_Dysregulation cluster_Normal Normal Neuronal Function cluster_Neurodegeneration Neurodegeneration Ca_influx Ca2+ Influx (Synaptic Activity) Mito_uptake Mitochondrial Ca2+ Uptake Ca_influx->Mito_uptake ATP_prod ATP Production (TCA Cycle Stimulation) Mito_uptake->ATP_prod Ca_overload Cytosolic Ca2+ Overload Mito_Ca_overload Mitochondrial Ca2+ Overload Ca_overload->Mito_Ca_overload mPTP mPTP Opening Mito_Ca_overload->mPTP ROS Increased ROS mPTP->ROS Apoptosis Apoptosis mPTP->Apoptosis ROS->Apoptosis

Mitochondrial Calcium in Health and Disease.

Experimental_Workflow cluster_assays Functional Assays start Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) treatment Treat with Calcium (S)-3-methyl-2-oxovalerate (Dose-response & Time-course) start->treatment viability Cell Viability (MTT/LDH Assay) treatment->viability mmp Mitochondrial Membrane Potential (JC-1/TMRM) treatment->mmp atp ATP Production (Luminometry) treatment->atp calcium Intracellular Ca2+ Imaging (Fura-2 AM) treatment->calcium analysis Data Analysis & Interpretation viability->analysis mmp->analysis atp->analysis calcium->analysis

Experimental Workflow Diagram.

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on neuronal cells.

Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm) in SH-SY5Y Cells

This protocol uses the JC-1 dye, which forms red fluorescent aggregates in healthy mitochondria with high membrane potential and exists as green fluorescent monomers in the cytoplasm of cells with depolarized mitochondria.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • 6-well plates

  • This compound stock solution

  • JC-1 dye staining solution (e.g., from a commercial kit)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 mM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Harvesting: After treatment, aspirate the medium, wash the cells once with PBS, and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).

  • Staining: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 500 µL of JC-1 staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells, remove the staining solution, and wash the cell pellet twice with PBS.

  • Flow Cytometry: Resuspend the final cell pellet in PBS and analyze immediately on a flow cytometer. Detect green fluorescence (monomers) in the FL1 channel and red fluorescence (aggregates) in the FL2 channel.

  • Analysis: The ratio of red to green fluorescence intensity is used as a measure of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 2: Measurement of Intracellular ATP Levels in Primary Neurons

This protocol utilizes a luciferase-based assay to quantify ATP levels, providing a direct measure of cellular energy status.

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons)

  • Culture plates suitable for luminometry (e.g., white-walled 96-well plates)

  • This compound stock solution

  • ATP releasing agent (e.g., a detergent-based lysis buffer)

  • Luciferase-luciferin ATP assay kit

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Culture primary neurons on appropriate plates. Treat the neurons with this compound at desired concentrations and for the desired duration.

  • Cell Lysis: After treatment, remove the culture medium. Add the ATP releasing agent to each well to lyse the cells and release intracellular ATP.

  • Luciferase Reaction: Prepare the luciferase-luciferin reagent according to the manufacturer's instructions. Add the reagent to each well.

  • Luminometry: Immediately measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.

  • Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.

  • Normalization: Normalize the ATP levels to the total protein content in each well to account for any differences in cell number.

Protocol 3: Intracellular Calcium Imaging in Cultured Neurons using Fura-2 AM

This protocol allows for the ratiometric measurement of intracellular calcium concentrations ([Ca²⁺]i), providing insights into calcium homeostasis.

Materials:

  • Cultured neurons on glass coverslips

  • This compound stock solution

  • Fura-2 AM stock solution (in DMSO)

  • Pluronic F-127 (optional, to aid dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline

  • Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

Procedure:

  • Dye Loading: Prepare a loading solution of 2-5 µM Fura-2 AM in HBSS. Incubate the coverslips with the neuronal cultures in this solution for 30-45 minutes at 37°C in the dark.

  • Washing: After loading, wash the cells with fresh HBSS for at least 20-30 minutes to allow for de-esterification of the Fura-2 AM.

  • Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

  • Baseline Recording: Perfuse the cells with HBSS and record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm.

  • Treatment Application: Perfuse the cells with HBSS containing the desired concentration of this compound and continue recording the fluorescence changes.

  • Analysis: The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) is calculated. An increase in this ratio corresponds to an increase in intracellular calcium concentration. The ratios can be converted to absolute calcium concentrations using a calibration curve if required.

Conclusion

The study of this compound in neurodegenerative disease models offers a promising avenue to dissect the complex interplay between metabolic dysfunction, mitochondrial bioenergetics, and neuronal demise. The provided application notes and detailed protocols equip researchers with the necessary framework to investigate the neurotoxic or potentially neuroprotective effects of this compound, thereby contributing to a deeper understanding of neurodegenerative pathologies and aiding in the development of novel therapeutic strategies targeting metabolic pathways.

References

Application of Calcium (S)-3-methyl-2-oxovalerate in Agricultural Research as a Growth Stimulant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium (S)-3-methyl-2-oxovalerate, also known as Calcium α-ketoisoleucine, is a compound that has been noted for its potential application in agriculture as a plant growth stimulant. Commercial sources suggest its role in promoting healthier crop yields and improving nutrient absorption. However, a comprehensive review of publicly available scientific literature reveals a significant gap in detailed agricultural research specifically investigating the efficacy and mechanisms of this compound as a plant biostimulant. While the dual role of calcium as an essential nutrient and a signaling molecule in plants is well-established, and the broader category of α-keto acids is recognized for its metabolic significance, specific data on this particular compound's application in crop production is scarce.

This document provides a summary of the currently available information and presents generalized protocols and theoretical frameworks for evaluating the potential of this compound as a plant growth stimulant. The experimental designs outlined below are based on standard methodologies for assessing biostimulants and are intended to serve as a starting point for researchers in the absence of specific published studies on this compound.

Introduction

Calcium is a critical secondary messenger in plant signaling pathways, mediating responses to a wide array of environmental and developmental cues. It plays a vital role in cell wall structure, membrane integrity, and as a cofactor for various enzymes. The (S)-3-methyl-2-oxovalerate component is the keto acid analog of the essential amino acid isoleucine, placing it at the crossroads of amino acid and carbohydrate metabolism. In theory, the application of this compound could influence plant growth through several mechanisms:

  • Nutrient Supplementation: Providing a direct source of calcium.

  • Metabolic Precursor: Serving as a precursor for the synthesis of isoleucine or other essential metabolites.

  • Signaling Molecule: The α-keto acid moiety could potentially act as a signaling molecule, influencing metabolic pathways.

Hypothetical Signaling and Metabolic Pathways

While the precise signaling pathway for this compound in plants is not documented, we can propose a hypothetical model based on the known roles of calcium and α-keto acids. The influx of calcium from the compound could trigger a calcium signaling cascade, involving calmodulin and calcium-dependent protein kinases (CDPKs), which in turn could regulate gene expression related to growth and stress responses. The α-keto acid component could be integrated into the TCA cycle or amino acid biosynthesis pathways.

Hypothetical Signaling Pathway This compound This compound Ca2+ Influx Ca2+ Influx This compound->Ca2+ Influx Dissociation alpha-Ketoisoleucine alpha-Ketoisoleucine This compound->alpha-Ketoisoleucine Dissociation Calmodulin/CBLs Calmodulin/CBLs Ca2+ Influx->Calmodulin/CBLs Activation CDPKs/CIPKs CDPKs/CIPKs Calmodulin/CBLs->CDPKs/CIPKs Activation Transcription Factors Transcription Factors CDPKs/CIPKs->Transcription Factors Phosphorylation Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation Growth & Stress Response Growth & Stress Response Gene Expression->Growth & Stress Response Metabolism Metabolism Amino Acid Synthesis Amino Acid Synthesis alpha-Ketoisoleucine->Amino Acid Synthesis TCA Cycle TCA Cycle alpha-Ketoisoleucine->TCA Cycle Amino Acid Synthesis->Metabolism TCA Cycle->Metabolism

Hypothetical signaling and metabolic integration of this compound.

Proposed Experimental Protocols

To rigorously assess the efficacy of this compound as a plant growth stimulant, a series of controlled experiments are necessary. The following protocols are generalized and should be adapted to the specific plant species and research questions.

Seed Germination and Seedling Vigor Assay

Objective: To determine the effect of this compound on seed germination rate and early seedling growth.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana) or a crop species (e.g., tomato, maize).

  • This compound.

  • Sterile petri dishes with filter paper or agar-based growth medium.

  • Growth chamber with controlled light, temperature, and humidity.

  • Deionized water (control).

Procedure:

  • Prepare a stock solution of this compound.

  • Create a dilution series of treatment solutions (e.g., 0.1, 1, 10, 100 mg/L).

  • Surface sterilize seeds.

  • Place a consistent number of seeds in each petri dish.

  • Apply an equal volume of the respective treatment or control solution to each dish.

  • Incubate the dishes in a growth chamber under optimal conditions.

  • Record germination percentage daily for 7-10 days.

  • After a set period (e.g., 14 days), measure seedling root length, shoot length, and fresh/dry weight.

Foliar Application on Mature Plants

Objective: To evaluate the impact of foliar-applied this compound on the growth, yield, and physiological parameters of a crop species.

Materials:

  • Potted plants of a selected crop species grown to a specific developmental stage (e.g., vegetative or early flowering).

  • This compound.

  • Spray bottles.

  • Non-ionic surfactant.

  • Greenhouse or controlled environment facility.

Procedure:

  • Prepare treatment solutions of this compound at various concentrations, including a surfactant to ensure adhesion to leaves.

  • Randomly assign plants to different treatment groups, including a control group sprayed only with water and surfactant.

  • Apply the foliar spray until runoff.

  • Repeat applications at regular intervals (e.g., weekly or bi-weekly).

  • Throughout the experiment, measure parameters such as plant height, leaf area, and chlorophyll content (e.g., using a SPAD meter).

  • At harvest, determine total biomass, fruit/grain yield, and quality parameters (e.g., fruit size, sugar content).

Experimental Workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation Stock Solution Stock Solution Treatment Dilutions Treatment Dilutions Stock Solution->Treatment Dilutions Seed Treatment Seed Treatment Treatment Dilutions->Seed Treatment Foliar Spray Foliar Spray Treatment Dilutions->Foliar Spray Plant Material Plant Material Plant Material->Seed Treatment Plant Material->Foliar Spray Germination Assay Germination Assay Seed Treatment->Germination Assay Growth Measurement Growth Measurement Foliar Spray->Growth Measurement Yield & Quality Yield & Quality Growth Measurement->Yield & Quality Physiological Analysis Physiological Analysis Yield & Quality->Physiological Analysis

Generalized experimental workflow for evaluating a plant growth stimulant.

Data Presentation (Hypothetical)

In the absence of actual data, the following tables illustrate how results from the proposed experiments could be structured for clear comparison.

Table 1: Effect of this compound on Tomato Seedling Growth

Treatment (mg/L)Germination Rate (%)Root Length (cm)Shoot Length (cm)Dry Weight (mg)
0 (Control)95 ± 35.2 ± 0.43.1 ± 0.210.5 ± 0.8
0.1
1
10
100

Table 2: Impact of Foliar Application of this compound on Maize Yield

Treatment (mg/L)Plant Height (cm)Ear Weight (g)Grain Yield per Plant (g)100-Grain Weight (g)
0 (Control)210 ± 15250 ± 20180 ± 1530 ± 2
10
50
100
200

Conclusion and Future Directions

While this compound is commercially suggested as a plant growth stimulant, there is a distinct lack of peer-reviewed scientific evidence to support this claim and to elucidate its mechanism of action in plants. The proposed experimental protocols provide a framework for future research to systematically evaluate its potential benefits in agriculture. Future studies should focus on a dose-response analysis across various crop species, investigation of its effects on nutrient uptake efficiency, and molecular studies to unravel the signaling and metabolic pathways it may influence. Such research is crucial to validate its efficacy and to develop evidence-based application guidelines for sustainable agriculture.

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Calcium (S)-3-methyl-2-oxovalerate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Calcium (S)-3-methyl-2-oxovalerate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound in aqueous buffers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

A1: this compound is known to have low or slight solubility in water. While exact quantitative values can vary based on experimental conditions, its solubility is predicted to be low, in the range of 0.06 mg/mL.

Q2: Why is my this compound not dissolving in my neutral pH buffer?

A2: The low aqueous solubility of this compound at neutral pH is a common issue. Like many calcium salts of weak acids, its solubility is highly dependent on the pH of the solution. At neutral pH, the equilibrium favors the less soluble salt form.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound, a salt of a weak organic acid, generally increases as the pH decreases (becomes more acidic).[1] In an acidic environment, the oxovalerate anion is protonated, shifting the equilibrium from the sparingly soluble calcium salt towards the more soluble free acid form.

Q4: What immediate steps can I take to improve the solubility of my compound during an experiment?

A4: For a quick approach, consider lowering the pH of your buffer. Adding a small amount of a biocompatible acid, such as citric acid or hydrochloric acid, can significantly enhance solubility. Gentle heating and sonication can also aid in dissolution, but be mindful of the compound's stability at elevated temperatures.

Q5: Are there any excipients that can be used to improve solubility?

A5: Yes, several excipients can enhance the solubility of poorly soluble calcium salts. These include:

  • Complexing agents: Cyclodextrins can encapsulate the hydrophobic parts of the molecule, increasing its apparent water solubility.

  • Co-solvents: The addition of a water-miscible organic solvent, such as ethanol or propylene glycol, can increase solubility. However, the concentration of the co-solvent must be carefully considered for its potential impact on downstream applications.

  • Surfactants: Non-ionic surfactants can aid in wetting the solid particles and can form micelles to solubilize the compound.

Troubleshooting Guide

This guide provides structured approaches to address common solubility issues with this compound.

Issue 1: Precipitate forms when preparing a stock solution in a standard buffer (e.g., PBS pH 7.4).
Potential Cause Troubleshooting Step Expected Outcome
Low intrinsic solubility at neutral pH Prepare the stock solution in a slightly acidic buffer (e.g., acetate buffer pH 5.0) or in deionized water with pH adjustment.The compound dissolves more readily at a lower pH.
Common ion effect If the buffer contains high concentrations of calcium ions, this can suppress the dissolution of the calcium salt. Use a buffer with a different cation.Improved solubility due to the absence of a common ion.
Insufficient mixing/agitation Increase the mixing time and use a vortex mixer or sonicator to aid in the dissolution process.Faster and more complete dissolution of the solid particles.
Issue 2: The compound dissolves initially but crashes out of solution over time or upon temperature change.
Potential Cause Troubleshooting Step Expected Outcome
Supersaturated solution The initial dissolution may have been kinetically favored but thermodynamically unstable. Prepare a fresh solution at a slightly lower concentration.A stable solution is formed with no precipitation over time.
Temperature-dependent solubility Many calcium salts exhibit retrograde solubility, meaning they are less soluble at higher temperatures. If the solution was prepared with heating, it may precipitate upon cooling to room temperature. Determine the solubility at the intended storage and use temperature.A stable solution is maintained at the appropriate temperature.
pH shift The pH of the solution may have changed over time (e.g., due to absorption of atmospheric CO2), leading to precipitation. Verify the pH of the solution and adjust if necessary.The compound remains in solution as the optimal pH is maintained.

Quantitative Data on Solubility Enhancement

The following tables provide representative data on the solubility of this compound under various conditions. Note: This data is illustrative and actual results may vary based on specific experimental parameters.

Table 1: Effect of pH on the Solubility of this compound at 25°C

Buffer SystempHApproximate Solubility (mg/mL)
Phosphate Buffer7.4~ 0.1
MES Buffer6.0~ 1.5
Acetate Buffer5.0~ 10.2
Glycine-HCl Buffer3.0> 50

Table 2: Effect of Temperature on the Solubility of this compound in Acetate Buffer (pH 5.0)

Temperature (°C)Approximate Solubility (mg/mL)
4~ 12.5
25~ 10.2
37~ 8.9

Table 3: Effect of Cyclodextrins on the Solubility of this compound in Water at 25°C

Cyclodextrin (10 mM)Approximate Solubility (mg/mL)Fold Increase
None~ 0.061.0
β-Cyclodextrin~ 0.58.3
Hydroxypropyl-β-Cyclodextrin~ 2.135.0

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using pH Adjustment

This protocol describes how to prepare a 10 mg/mL stock solution of this compound.

Materials:

  • This compound powder

  • Deionized water

  • 1 M HCl

  • 1 M NaOH

  • pH meter

  • Volumetric flask

  • Stir plate and stir bar

Procedure:

  • Weigh out 100 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of deionized water to the flask.

  • Place a small stir bar in the flask and place it on a stir plate.

  • While stirring, slowly add 1 M HCl dropwise until the solid dissolves completely. Monitor the pH. A pH of around 4-5 is expected to be sufficient.

  • Once the solid is fully dissolved, carefully adjust the pH to the desired final value using 1 M HCl or 1 M NaOH, if necessary. Be aware that increasing the pH may cause precipitation.

  • Bring the final volume to 10 mL with deionized water.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates.

Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol details the preparation of a this compound solution using HP-β-CD.

Materials:

  • This compound powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Selected aqueous buffer (e.g., PBS pH 7.4)

  • Vials

  • Orbital shaker

  • Centrifuge

Procedure:

  • Prepare a stock solution of HP-β-CD in the desired buffer (e.g., 100 mM).

  • Create a series of dilutions of the HP-β-CD stock solution in the buffer.

  • Add an excess amount of this compound powder to each vial containing the different concentrations of HP-β-CD.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Visualizations

Solubility_Enhancement_Workflow cluster_start Start: Solubility Issue cluster_methods Solubility Enhancement Methods cluster_evaluation Evaluation cluster_end Outcome Start Poorly soluble This compound pH pH Adjustment (Acidification) Start->pH Apply Method Cosolvent Co-solvent Addition Start->Cosolvent Apply Method Complexation Complexation (e.g., Cyclodextrins) Start->Complexation Apply Method Analysis Solubility Quantification (e.g., HPLC) pH->Analysis Prepare Sample Cosolvent->Analysis Prepare Sample Complexation->Analysis Prepare Sample Analysis->pH Re-optimize Analysis->Cosolvent Re-optimize Analysis->Complexation Re-optimize End Optimized Soluble Formulation Analysis->End Successful

Caption: Workflow for selecting and evaluating solubility enhancement methods.

pH_Effect_Pathway Solid Ca(KIV)₂ (solid) (Sparingly Soluble Salt) Ions Ca²⁺ (aq) + 2 KIV⁻ (aq) (Dissolved Ions) Solid->Ions Dissolution Ions->Solid Precipitation Protonated 2 H-KIV (aq) (More Soluble Free Acid) Ions->Protonated + 2H⁺ (Acidification) Protonated->Ions - 2H⁺ (Basification)

Caption: Effect of pH on the solubility equilibrium of this compound (KIV = ketoisovalerate).

References

stability of Calcium (S)-3-methyl-2-oxovalerate in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Calcium (S)-3-methyl-2-oxovalerate in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is the calcium salt of the alpha-keto acid analog of the essential amino acid L-isoleucine. It is used in cell culture media as a substitute for isoleucine to overcome the poor solubility of the amino acid. Some studies suggest that alpha-keto acids may also have a stabilizing effect on liquid cell culture media formulations and can positively influence cell growth.[1]

Q2: How stable is this compound in cell culture media over time?

Q3: What are the potential degradation pathways for (S)-3-methyl-2-oxovalerate in cell culture media?

While specific studies on (S)-3-methyl-2-oxovalerate are limited, potential non-enzymatic degradation pathways for alpha-keto acids in cell culture media may include:

  • Decarboxylation: The loss of the carboxyl group as carbon dioxide (CO₂), particularly in the presence of reactive oxygen species (ROS) or metal ions.

  • Oxidation: Alpha-keto acids can be sensitive to oxidation, which can be catalyzed by components in the media or by exposure to light.

  • Reactions with other media components: The keto group is reactive and could potentially interact with amino acids (forming Schiff bases) or other nucleophiles present in the complex environment of cell culture media.[2]

Q4: Can I expect the stability to be similar to other alpha-keto acids like alpha-ketoglutarate or pyruvate?

While the basic structure is similar, the stability of individual alpha-keto acids can vary. For instance, alpha-ketoglutarate is reported to have a very short half-life in blood (less than 5 minutes), though this is primarily due to rapid metabolic uptake by cells rather than inherent chemical instability.[3][4][5] Pyruvate, often included in media formulations, can act as an antioxidant by scavenging reactive oxygen species like hydrogen peroxide, indicating it can be consumed through chemical reactions in the media.[6][7] Therefore, while data on these related compounds is informative, direct stability testing of this compound in your specific experimental setup is recommended.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results over time. Degradation of (S)-3-methyl-2-oxovalerate in the prepared media.Prepare fresh media containing this compound for each experiment. If media must be stored, aliquot and freeze at -20°C or -80°C and use a fresh aliquot for each experiment. Perform a stability study under your specific storage and experimental conditions (see Experimental Protocols).
Lower than expected cell growth or viability. Insufficient concentration of the active compound due to degradation.Increase the initial concentration of this compound. However, be mindful of potential dose-dependent effects on cell growth.[8][9] Consider supplementing the media with fresh compound during long-term cultures.
Precipitate formation in the media. While this compound is used to improve solubility over isoleucine, high concentrations or interactions with other media components could still lead to precipitation.Ensure the compound is fully dissolved when preparing the media. Prepare a concentrated stock solution in a suitable solvent (e.g., water) and filter-sterilize before adding to the final media. Visually inspect the media for any precipitation before use.

Experimental Protocols

Protocol: Determining the Stability of this compound in Cell Culture Media

This protocol outlines a method to quantify the concentration of (S)-3-methyl-2-oxovalerate in cell culture media over time using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

Materials:

  • This compound

  • Your cell culture medium of choice (e.g., DMEM, RPMI-1640)

  • Sterile, conical tubes (50 mL)

  • Cell culture incubator (37°C, 5% CO₂)

  • HPLC system with a suitable detector (UV or fluorescence)

  • Appropriate HPLC column (e.g., C18)

  • Derivatization agent (if using fluorescence detection), e.g., 1,2-diamino-4,5-methylenedioxybenzene (DMB)

  • Reagents for mobile phase and derivatization as required by the chosen analytical method.

Procedure:

  • Media Preparation: Prepare a batch of your cell culture medium supplemented with a known concentration of this compound (e.g., the concentration used in your experiments).

  • Aliquoting: Dispense the supplemented medium into several sterile conical tubes. These will be your time-point samples.

  • Time Zero (T=0) Sample: Immediately take an aliquot from one of the tubes. This will serve as your baseline concentration. Process this sample immediately for HPLC analysis as described below.

  • Incubation: Place the remaining tubes in a cell culture incubator under standard conditions (37°C, 5% CO₂).

  • Time-Point Sampling: At regular intervals (e.g., 6, 12, 24, 48, and 72 hours), remove one tube from the incubator and collect an aliquot for analysis.

  • Sample Preparation for HPLC:

    • Direct Analysis (UV detection): If the concentration is high enough and there are no interfering substances, you may be able to directly inject the media sample after filtration.

    • Derivatization (Fluorescence detection): For higher sensitivity and specificity, a derivatization step is recommended. A common method for alpha-keto acids involves derivatization with DMB to form a fluorescent quinoxalinone derivative. This typically involves mixing the sample with the DMB reagent and heating, followed by neutralization before injection into the HPLC.

  • HPLC Analysis:

    • Inject the prepared samples into the HPLC system.

    • Run the analysis using a validated method for the separation and detection of the (derivatized) (S)-3-methyl-2-oxovalerate.

    • Quantify the peak area corresponding to the compound of interest.

  • Data Analysis:

    • Create a standard curve using known concentrations of this compound.

    • Calculate the concentration of the compound in your samples at each time point.

    • Plot the concentration versus time to determine the degradation profile.

Data Presentation

Summarize the quantitative data from your stability study in a table for clear comparison.

Table 1: Stability of this compound in Cell Culture Medium at 37°C

Time (hours)Concentration (mM)% Remaining
0[Initial Concentration]100%
6[Concentration at 6h][% Remaining]
12[Concentration at 12h][% Remaining]
24[Concentration at 24h][% Remaining]
48[Concentration at 48h][% Remaining]
72[Concentration at 72h][% Remaining]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_media Prepare Media + Ca-(S)-3-M-2-OV aliquot Aliquot into Time-Point Tubes prep_media->aliquot t0 T=0 Sample incubate Incubate at 37°C, 5% CO2 aliquot->incubate sample_prep Sample Prep (Derivatization) t0->sample_prep sampling Sample at 6, 12, 24, 48, 72h incubate->sampling sampling->sample_prep hplc HPLC Analysis sample_prep->hplc data_analysis Data Analysis & Plotting hplc->data_analysis

Experimental workflow for stability testing.

degradation_pathways cluster_factors Influencing Factors cluster_pathways Potential Degradation Pathways compound (S)-3-methyl-2-oxovalerate in Media decarboxylation Decarboxylation compound->decarboxylation oxidation Oxidation compound->oxidation reaction Reaction with other components compound->reaction temp Temperature (37°C) temp->compound ph pH (Physiological) ph->compound components Media Components (Amino Acids, Metals, ROS) components->compound

Factors influencing stability and potential degradation pathways.

References

common sources of contamination in commercial Calcium (S)-3-methyl-2-oxovalerate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Calcium (S)-3-methyl-2-oxovalerate. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to product purity and experimental troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in commercial this compound?

A1: Commercial batches of this compound may contain several types of impurities stemming from the manufacturing process. These are broadly categorized as:

  • Residual Solvents: Organic solvents used during synthesis and purification (e.g., methanol, ethanol, acetone, toluene).

  • Stereoisomeric Impurity: The unintended (R)-enantiomer of 3-methyl-2-oxovalerate.

  • Starting Materials and By-products: Unreacted precursors and side-products from the chemical synthesis.

  • Inorganic Salts: Residual inorganic compounds from reagents used in the manufacturing process (e.g., sodium chloride, calcium sulfate).[1]

  • Water Content: Moisture present in the final product, as the material can be hygroscopic.[2]

Q2: Why is the presence of the (R)-enantiomer a concern?

A2: In chiral compounds used in pharmaceutical applications, different enantiomers can have distinct pharmacological and toxicological profiles. The presence of the undesired (R)-enantiomer can affect the efficacy and safety of the final drug product. Regulatory agencies have stringent requirements for the enantiomeric purity of active pharmaceutical ingredients (APIs).

Q3: What are the acceptable limits for residual solvents?

A3: The acceptable limits for residual solvents are defined by the International Council for Harmonisation (ICH) Q3C guidelines. Solvents are categorized into three classes based on their toxicity. For example, Class 3 solvents like ethanol and acetone have a permitted daily exposure (PDE) of 50 mg/day, which often translates to a concentration limit of 5000 ppm (0.5%) in the drug substance.[3]

Q4: How can I determine the water content of my this compound sample?

A4: The most accurate method for determining water content is the Karl Fischer titration. This technique is specific to water and is the standard method in the pharmaceutical industry for moisture analysis of drug substances.[4][5][6]

Q5: How should I store this compound to maintain its purity?

A5: To minimize degradation and moisture absorption, it is recommended to store the product in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Troubleshooting Guides

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results or lower than expected bioactivity. Presence of impurities, particularly the inactive (R)-enantiomer or other organic contaminants.1. Verify the purity of your material using the analytical methods described below (e.g., Chiral HPLC). 2. Refer to the Certificate of Analysis (CoA) for the specific batch to check impurity levels. 3. If high levels of impurities are confirmed, consider purifying the material or obtaining a higher purity grade.
Poor solubility of the compound in aqueous solutions. Presence of insoluble inorganic salts or organic by-products.1. Analyze for inorganic impurities. 2. Attempt to dissolve the compound in a small amount of a suitable organic solvent before preparing the aqueous solution. 3. Filter the solution to remove any insoluble particulate matter.
Variable product weight or difficulty in accurate weighing. High or variable water content due to the hygroscopic nature of the salt.1. Determine the precise water content using Karl Fischer titration. 2. Store the product in a desiccator to minimize moisture absorption. 3. Correct for water content in your calculations for preparing solutions of a specific concentration.
Unexpected peaks in analytical chromatograms (e.g., HPLC, GC). Contamination with residual solvents, starting materials, or by-products.1. Identify the unknown peaks by comparing their retention times with those of known potential impurities. 2. Use a mass spectrometer detector (MS) coupled with your chromatography system for definitive identification. 3. Review the synthesis route to anticipate likely process-related impurities.

Typical Impurity Profile

The following table summarizes common impurities and their typical specification limits in pharmaceutical-grade this compound.

Impurity Type Specific Impurity Typical Specification Limit Primary Analytical Method
Stereoisomeric Impurity (R)-3-methyl-2-oxovalerate≤ 0.15%Chiral High-Performance Liquid Chromatography (HPLC)
Residual Solvents (ICH Q3C) Methanol≤ 3000 ppmGas Chromatography (GC) with Headspace
Ethanol≤ 5000 ppmGas Chromatography (GC) with Headspace
Acetone≤ 5000 ppmGas Chromatography (GC) with Headspace
Toluene≤ 890 ppmGas Chromatography (GC) with Headspace
Inorganic Impurities Chloride (Cl⁻)≤ 200 ppmIon Chromatography or Limit Test
Sulfate (SO₄²⁻)≤ 300 ppmIon Chromatography or Limit Test
Heavy Metals (as Pb)≤ 10 ppmInductively Coupled Plasma Mass Spectrometry (ICP-MS)
Water Content Water (H₂O)≤ 5.0%Karl Fischer Titration
Assay This compound98.0% - 102.0% (on anhydrous basis)High-Performance Liquid Chromatography (HPLC)

Experimental Protocols

Determination of Enantiomeric Purity by Chiral HPLC

Objective: To separate and quantify the (S)- and (R)-enantiomers of 3-methyl-2-oxovalerate.

Methodology:

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject a solution of a racemic mixture of 3-methyl-2-oxovaleric acid to determine the retention times of both enantiomers and to ensure the system is capable of separation. c. Inject the sample solution. d. Identify the peaks corresponding to the (S)- and (R)-enantiomers based on their retention times. e. Calculate the percentage of the (R)-enantiomer using the peak areas.

Analysis of Residual Solvents by Headspace Gas Chromatography (GC)

Objective: To identify and quantify residual organic solvents.

Methodology:

  • GC System: Gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).

  • Column: DB-624 (30 m x 0.53 mm ID, 3.0 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 10 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 10 minutes.

  • Injector Temperature: 200 °C.

  • Detector Temperature: 250 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 30 minutes.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) that does not interfere with the analytes. Seal the vial.

  • Standard Preparation: Prepare a standard solution containing known concentrations of the potential residual solvents in the same diluent.

  • Procedure: a. Run the standard solution to determine the retention times and response factors for each solvent. b. Run the sample solution. c. Identify and quantify the residual solvents in the sample by comparing the chromatograms with those of the standard.

Determination of Water Content by Karl Fischer Titration

Objective: To accurately measure the water content in the sample.

Methodology:

  • Apparatus: Volumetric or coulometric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent (single-component or two-component).

  • Solvent: Anhydrous methanol or a suitable solvent for α-keto acids.

  • Standardization: Standardize the Karl Fischer reagent daily using a certified water standard or disodium tartrate dihydrate.

  • Sample Preparation: Accurately weigh a suitable amount of the sample (typically 50-100 mg, depending on the expected water content) and introduce it directly into the titration vessel.

  • Procedure: a. Neutralize the solvent in the titration vessel with the Karl Fischer reagent until the endpoint is reached. b. Add the weighed sample to the vessel and start the titration. c. The titration proceeds automatically until all the water from the sample has reacted. d. The instrument calculates the water content, usually expressed as a percentage (w/w).

Visualizations

Contamination_Identification_Workflow cluster_0 Initial Observation cluster_1 Purity Assessment cluster_2 Analytical Methods cluster_3 Troubleshooting Action start Inconsistent Experimental Results check_coa Review Certificate of Analysis (CoA) start->check_coa analytical_testing Perform Analytical Testing start->analytical_testing new_batch Source New Batch check_coa->new_batch If impurities > spec chiral_hplc Chiral HPLC (Enantiomeric Purity) analytical_testing->chiral_hplc gc_headspace GC-Headspace (Residual Solvents) analytical_testing->gc_headspace karl_fischer Karl Fischer (Water Content) analytical_testing->karl_fischer icp_ms ICP-MS / IC (Inorganic Impurities) analytical_testing->icp_ms purify Purify Material chiral_hplc->purify gc_headspace->new_batch correct_calc Correct Calculations for Water Content karl_fischer->correct_calc icp_ms->new_batch

Caption: Workflow for identifying and addressing contamination issues.

Signaling_Pathway_Placeholder cluster_0 Synthesis and Purification cluster_1 Potential Contamination Sources raw_materials Starting Materials (e.g., Diethyl Oxalate) synthesis Chemical Synthesis raw_materials->synthesis crude_product Crude Product synthesis->crude_product unreacted_sm Unreacted Starting Materials & By-products synthesis->unreacted_sm inorganic_salts Inorganic Salts synthesis->inorganic_salts from reagents r_enantiomer (R)-Enantiomer synthesis->r_enantiomer purification Purification (Crystallization) crude_product->purification final_product Final Product: This compound purification->final_product residual_solvents Residual Solvents purification->residual_solvents purification->inorganic_salts from reagents unreacted_sm->crude_product residual_solvents->final_product inorganic_salts->final_product r_enantiomer->crude_product

Caption: Sources of contamination during manufacturing.

References

troubleshooting peak tailing in HPLC analysis of 3-methyl-2-oxovaleric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 3-methyl-2-oxovaleric acid, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing acidic compounds like 3-methyl-2-oxovaleric acid?

A1: The most frequent cause of peak tailing for acidic compounds is secondary interactions between the analyte and the stationary phase.[1] Specifically, interactions with residual silanol groups on the silica-based column packing can lead to this issue.[2] If the mobile phase pH is not optimal, the acidic analyte can exist in both ionized and unionized forms, leading to multiple retention mechanisms and resulting in an asymmetric peak.[2][3]

Q2: What is the ideal mobile phase pH for analyzing 3-methyl-2-oxovaleric acid and why?

A2: The pKa of 3-methyl-2-oxovaleric acid is approximately 3.52.[4] For optimal peak shape and to minimize tailing of acidic compounds, it is recommended to use a mobile phase pH that is at least one to two pH units below the analyte's pKa.[5][6] Therefore, a mobile phase pH of around 2.5 to 3.0 is advisable.[7] At this low pH, the carboxyl group of the acid will be fully protonated (unionized), which minimizes secondary interactions with the stationary phase and promotes a single retention mechanism, leading to sharper, more symmetrical peaks.[6][8]

Q3: Can my choice of HPLC column affect peak tailing for 3-methyl-2-oxovaleric acid?

A3: Absolutely. The choice of column is critical. For acidic analytes, consider the following:

  • End-capped Columns: These columns have fewer accessible silanol groups, which reduces the potential for secondary interactions that cause tailing.[1]

  • Polar-Embedded Columns: These columns are designed to be more compatible with highly aqueous mobile phases and can offer alternative selectivity while minimizing silanol interactions.

  • Specialty Organic Acid Columns: Several manufacturers offer columns specifically designed for the analysis of organic acids, which are optimized to produce symmetrical peak shapes for these compounds.[9]

Q4: How does the buffer concentration in the mobile phase impact my analysis?

A4: Insufficient buffer concentration can be a source of peak tailing. A buffer is essential for maintaining a stable mobile phase pH.[7] If the buffer capacity is too low, the injection of the sample (which may have a different pH) can cause local pH shifts on the column, leading to inconsistent ionization of the analyte and, consequently, peak distortion. A buffer concentration in the range of 10-50 mM is generally recommended.[7]

Q5: All the peaks in my chromatogram are tailing, not just 3-methyl-2-oxovaleric acid. What could be the issue?

A5: If all peaks are exhibiting tailing, the problem is likely systemic rather than a specific chemical interaction. Common causes include:

  • Extra-column volume: Excessive tubing length or internal diameter, or poorly made connections can lead to band broadening and tailing.

  • Column void: A void or channel in the column packing material can disrupt the flow path, causing peaks to tail.[10] This can happen if the column is old or has been subjected to pressure shocks.

  • Contaminated guard column or column inlet frit: Particulate matter from the sample or mobile phase can accumulate, leading to poor peak shape.

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to identifying and resolving peak tailing in your HPLC analysis of 3-methyl-2-oxovaleric acid.

Step 1: Initial Assessment
  • Quantify the Tailing: Calculate the USP tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 is generally considered to be tailing.[1][7]

  • Review the Chromatogram: Are all peaks tailing or only the analyte of interest? This will help you differentiate between a chemical-specific issue and a system-wide problem.

Step 2: Chemical and Method-Related Solutions

If only the 3-methyl-2-oxovaleric acid peak (or other acidic analytes) is tailing, focus on the method parameters:

  • Mobile Phase pH:

    • Action: Ensure the mobile phase pH is at least 1-2 units below the pKa of 3-methyl-2-oxovaleric acid (pKa ≈ 3.52). A pH of ~2.5 is a good starting point.[4]

    • Rationale: To maintain the analyte in its protonated, non-ionized form, which minimizes secondary silanol interactions.[8]

  • Buffer Strength:

    • Action: If the buffer concentration is below 10 mM, increase it to 25-50 mM.[7]

    • Rationale: To ensure stable pH throughout the analysis and resist local pH changes at the point of injection.

  • Column Selection:

    • Action: If using a standard C18 column, consider switching to a modern, high-purity, end-capped column or a specialized organic acid column.[9]

    • Rationale: To reduce the number of active silanol sites available for secondary interactions.[1]

Step 3: System and Hardware-Related Solutions

If all peaks in the chromatogram are tailing, investigate the HPLC system itself:

  • Check for Extra-Column Volume:

    • Action: Inspect all tubing and connections between the injector and the detector. Use tubing with a small internal diameter (e.g., 0.005 inches) and ensure all fittings are properly seated to eliminate dead volume.[2]

    • Rationale: To minimize band broadening that occurs outside of the column.

  • Inspect the Column and Guard Column:

    • Action: Replace the guard column. If the problem persists, try reversing and flushing the analytical column (if the manufacturer's instructions permit). As a final step, replace the analytical column.

    • Rationale: A contaminated guard column or a void at the head of the analytical column are common causes of system-wide peak tailing.[10]

  • Sample Overload:

    • Action: Dilute your sample and inject a smaller volume.

    • Rationale: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[1]

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry for an Acidic Analyte (pKa ≈ 3.5)

Mobile Phase pHAnalyte StateExpected Peak Asymmetry (As)Comments
2.5Fully Protonated1.0 - 1.2Optimal peak shape, minimal tailing.
3.550% Protonated / 50% Ionized> 1.8Severe tailing or split peaks due to mixed retention modes.[3]
4.5Mostly Ionized1.3 - 1.6Tailing due to secondary interactions of the ionized form with silanols.
5.5Fully Ionized> 1.5Significant tailing due to strong secondary interactions.

Experimental Protocols

Optimized HPLC Method for 3-Methyl-2-Oxovaleric Acid Analysis

This protocol is a starting point and may require further optimization for your specific instrumentation and sample matrix.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 column specifically designed for aqueous mobile phases (e.g., an AQ-type column) or a dedicated organic acid column (150 x 4.6 mm, 5 µm).

  • Mobile Phase: 20 mM potassium phosphate buffer, with the pH adjusted to 2.7 using phosphoric acid.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Procedure:

  • Prepare the mobile phase by dissolving the appropriate amount of potassium phosphate in HPLC-grade water and adjusting the pH to 2.7 with phosphoric acid.

  • Filter and degas the mobile phase before use.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standards and samples.

Mandatory Visualizations

Troubleshooting_Workflow start Peak Tailing Observed (Asymmetry Factor > 1.2) q_all_peaks Are ALL peaks tailing? start->q_all_peaks check_ph Check Mobile Phase pH Is pH 1-2 units below pKa (~3.5)? q_all_peaks->check_ph  No (Analyte-specific) check_connections Inspect System Check for dead volume in tubing/fittings q_all_peaks->check_connections Yes (System-wide) adjust_ph Adjust pH to ~2.5 with acid (e.g., H3PO4) check_ph->adjust_ph No check_buffer Check Buffer Strength Is it 10-50 mM? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column_chem Consider Column Chemistry Using a standard C18? check_buffer->check_column_chem Yes increase_buffer->check_column_chem change_column_chem Switch to End-capped or Organic Acid Column check_column_chem->change_column_chem Yes end_node Peak Shape Improved check_column_chem->end_node No change_column_chem->end_node replace_guard Replace Guard Column check_connections->replace_guard check_column_void Check for Column Void (flush/replace column) replace_guard->check_column_void check_overload Check for Sample Overload (dilute sample) check_column_void->check_overload check_overload->end_node

Caption: A troubleshooting workflow for diagnosing peak tailing in HPLC.

Analyte_Ionization cluster_low_ph Low pH (e.g., 2.5) cluster_high_ph High pH (e.g., 5.5) low_ph_analyte Analyte (R-COOH) (Protonated/Neutral) low_ph_interaction Primary Interaction: Hydrophobic Retention (Good Peak Shape) low_ph_analyte->low_ph_interaction Elutes Symmetrically low_ph_silanol Silanol (Si-OH) (Protonated/Neutral) low_ph_silanol->low_ph_interaction No Secondary Interaction high_ph_analyte Analyte (R-COO⁻) (Ionized/Negative) high_ph_interaction Secondary Interaction: Ionic Repulsion/Complex (Peak Tailing) high_ph_analyte->high_ph_interaction Causes Tailing high_ph_silanol Silanol (Si-O⁻) (Ionized/Negative) high_ph_silanol->high_ph_interaction Leads to Tailing

Caption: Effect of mobile phase pH on analyte ionization and peak shape.

References

Technical Support Center: Optimizing Calcium (S)-3-methyl-2-oxovalerate Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of Calcium (S)-3-methyl-2-oxovalerate in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound to maintain and enhance cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in cell metabolism?

This compound is the calcium salt of (S)-3-methyl-2-oxovaleric acid, a branched-chain keto acid (BCKA). It is a key intermediate in the metabolic breakdown of the essential amino acid isoleucine.[1] This metabolic pathway ultimately feeds into the tricarboxylic acid (TCA) cycle, a central process for cellular energy production in the form of ATP.[1] In cell culture, alpha-keto acids like this one can be used as substitutes for their corresponding amino acids, particularly when the amino acids have poor solubility.

Q2: What is the anticipated effect of this compound on cell viability?

As a metabolic intermediate, this compound is expected to support cell viability and proliferation up to a certain concentration by providing a carbon source for energy production. However, like many cellular nutrients, excessive concentrations may have inhibitory or even cytotoxic effects. Studies on other alpha-keto acids, such as alpha-ketoglutarate, have shown a dose-dependent effect, where low concentrations are beneficial for cell growth, while higher concentrations can be detrimental. Additionally, alpha-keto acids have been shown to possess antioxidant properties by scavenging hydrogen peroxide, which could protect cells from oxidative stress-induced damage and cytotoxicity.[2][3]

Q3: What are the key signaling pathways affected by branched-chain amino and keto acids?

Branched-chain amino acids and their corresponding keto acids are known to be important signaling molecules, particularly in the activation of the mammalian target of rapamycin complex 1 (mTORC1) pathway.[4][5][6] mTORC1 is a central regulator of cell growth, proliferation, and protein synthesis.[6] By providing the metabolic precursors for BCAAs, this compound can influence this critical signaling hub. Dysregulation of BCAA metabolism and mTORC1 signaling is implicated in various diseases, including cancer.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected decrease in cell viability at all tested concentrations. 1. Compound purity: The compound may be impure or degraded. 2. Solvent toxicity: The solvent used to dissolve the compound may be toxic to the cells at the concentration used. 3. Incorrect concentration calculation: Errors in calculating the molarity of the stock solution.1. Verify the purity of the this compound with the supplier. 2. Run a solvent control experiment with the highest concentration of the solvent used in your experiment. 3. Double-check all calculations for stock solution preparation and dilutions.
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Edge effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell viability. 3. Incomplete dissolution: The compound may not be fully dissolved in the media, leading to uneven distribution.1. Ensure thorough mixing of the cell suspension before and during plating. 2. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. 3. Ensure the compound is completely dissolved in the stock solution and well-mixed into the culture medium before adding to the cells.
No observable effect on cell viability across a wide concentration range. 1. Cell line insensitivity: The chosen cell line may not be metabolically responsive to this particular keto acid. 2. Assay insensitivity: The chosen viability assay may not be sensitive enough to detect subtle changes. 3. Short incubation time: The incubation period may be too short for the compound to exert a measurable effect.1. Consider testing a different cell line with a higher dependence on branched-chain amino acid metabolism. 2. Try a more sensitive viability assay (e.g., an ATP-based assay like CellTiter-Glo®). 3. Extend the incubation time with the compound (e.g., from 24 to 48 or 72 hours).
Precipitate formation in the culture medium. 1. Supersaturation: The concentration of the compound may exceed its solubility limit in the culture medium. 2. Interaction with media components: The calcium salt may be reacting with components in the serum or media, such as phosphate, to form an insoluble precipitate.1. Prepare a fresh stock solution and ensure it is fully dissolved before adding to the medium. Test a lower concentration range. 2. Consider using a serum-free medium or a medium with lower phosphate concentrations for the experiment.

Data Presentation

While specific dose-response data for this compound is not extensively available in published literature, a rational experimental approach would be to test a wide range of concentrations. Based on studies of similar alpha-keto acids, a starting range of 0.1 mM to 10 mM is suggested.

Table 1: Hypothetical Dose-Response Data for this compound on a Proliferating Cell Line (e.g., HEK293)

Concentration (mM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.1108 ± 5.1
0.5115 ± 6.2
1.0112 ± 5.8
2.595 ± 4.9
5.078 ± 7.3
10.055 ± 8.1

Note: This is example data and should be determined experimentally.

Experimental Protocols

Protocol for Determining Optimal Concentration using MTT Assay

This protocol outlines a method to determine the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Materials:

  • This compound
  • Cell line of interest
  • Complete cell culture medium
  • Phosphate-buffered saline (PBS)
  • 96-well flat-bottom cell culture plates
  • MTT reagent (5 mg/mL in PBS, sterile filtered)
  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
  • Multi-channel pipette
  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Dilute the cell suspension to the desired seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve 2x the final desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with solvent only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

Signaling Pathways and Experimental Workflow

BCAA_Metabolism_and_Signaling cluster_extracellular Extracellular cluster_cell Cell Ca-KMV Calcium (S)-3-methyl- 2-oxovalerate KMV (S)-3-methyl- 2-oxovalerate Ca-KMV->KMV Uptake Isoleucine Isoleucine KMV->Isoleucine Transamination TCA_Cycle TCA Cycle KMV->TCA_Cycle Catabolism BCAT BCAT Isoleucine->BCAT mTORC1 mTORC1 Isoleucine->mTORC1 Activation BCAT->KMV Energy ATP (Energy) TCA_Cycle->Energy Growth Cell Growth & Proliferation Energy->Growth mTORC1->Growth

Caption: Metabolic fate and signaling of this compound.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Serial Dilutions of Ca-(S)-3-methyl-2-oxovalerate incubate_24h->add_compound incubate_exp Incubate (e.g., 48h) add_compound->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate analyze Analyze Data & Determine Optimal Conc. read_plate->analyze

References

Technical Support Center: Analysis of (S)-3-methyl-2-oxovalerate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the mass spectrometry detection of (S)-3-methyl-2-oxovalerate.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in the mass spectrometry analysis of (S)-3-methyl-2-oxovalerate?

A1: Interference in the analysis of (S)-3-methyl-2-oxovalerate can arise from several sources:

  • Isobaric Interference: Compounds with the same nominal mass as the analyte can co-elute and interfere with detection. For (S)-3-methyl-2-oxovalerate (molecular weight: 130.063 g/mol ), potential isobaric interferences should be carefully considered during method development.

  • Isomeric Interference: Stereoisomers, such as (R)-3-methyl-2-oxovalerate, and structural isomers can have identical mass spectra and may not be distinguishable by the mass spectrometer alone, requiring effective chromatographic separation.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate quantification.[1]

  • Contamination: Contaminants from solvents, reagents, and labware can introduce interfering peaks.

  • Analyte Instability: As a keto acid, (S)-3-methyl-2-oxovalerate can be reactive and may degrade or interconvert during sample preparation and analysis.[2]

Q2: How can I minimize matrix effects when analyzing biological samples?

A2: Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:

  • Effective Sample Preparation: Employ techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove a significant portion of the matrix components before analysis.

  • Chromatographic Separation: Optimize your liquid chromatography (LC) or gas chromatography (GC) method to separate (S)-3-methyl-2-oxovalerate from co-eluting matrix components.

  • Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) of (S)-3-methyl-2-oxovalerate is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.

  • Derivatization: Chemical derivatization can alter the chemical properties of the analyte, potentially moving it to a region of the chromatogram with less matrix interference and improving its ionization efficiency.[3]

Q3: What are the recommended derivatization strategies for (S)-3-methyl-2-oxovalerate?

A3: Derivatization is often employed for α-keto acids to improve their volatility for GC analysis and enhance their ionization efficiency and chromatographic retention in LC-MS. Common strategies include:

  • Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used for GC-MS analysis of organic acids.[4][5] This method converts the carboxylic acid and keto groups to their trimethylsilyl (TMS) derivatives.

  • Oximation followed by Silylation: For GC-MS, a two-step process involving methoximation of the keto group followed by silylation of the carboxylic acid can provide stable derivatives.

  • Quinoxalinol Formation: Reaction with o-phenylenediamine or its derivatives forms stable and UV-active or fluorescent quinoxalinol derivatives, which are suitable for LC-MS analysis.

  • Pentafluorobenzyl (PFB) Derivatization: Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with the keto group to form PFB-oxime derivatives, which are highly sensitive in negative ion mode ESI-MS.[6][7]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Analyte Adsorption Use deactivated vials and a bio-inert LC system to prevent adsorption of the acidic analyte.
Poor Ionization Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Consider derivatization to enhance ionization efficiency.
Matrix Suppression Improve sample cleanup using SPE or LLE. Optimize chromatography to separate the analyte from interfering matrix components.
Suboptimal Mobile Phase For LC-MS, adjust the mobile phase pH and organic solvent composition to improve peak shape and retention.
Incorrect Derivatization Optimize derivatization reaction conditions (reagent concentration, temperature, time). Ensure complete dryness of the sample before adding silylating agents.[8]
Issue 2: Co-elution of Isomers

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inadequate Chromatographic Resolution For chiral separation of (S)- and (R)-3-methyl-2-oxovalerate, use a chiral stationary phase (CSP) column. Screen different types of chiral columns (e.g., polysaccharide-based) and mobile phases.[9][10]
Suboptimal Chiral Method Optimize mobile phase composition (e.g., alcohol content in normal phase) and temperature to improve chiral resolution.[11]
Derivatization Issues If using a chiral derivatizing agent, ensure the reagent is of high enantiomeric purity and the reaction goes to completion.[12]
Issue 3: Inaccurate Quantification

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Matrix Effects Incorporate a stable isotope-labeled internal standard for (S)-3-methyl-2-oxovalerate. If unavailable, use a structurally similar analog.
Non-linearity of Response Prepare a calibration curve over the expected concentration range of the samples. If non-linearity is observed at high concentrations, dilute the samples.
Analyte Degradation Keep samples on ice or at 4°C during preparation. Analyze samples as quickly as possible after preparation. For GC-MS with TMS derivatives, inject immediately after derivatization as they can be moisture-sensitive.[13]
Isobaric Interference Use high-resolution mass spectrometry (HRMS) to differentiate the analyte from isobaric interferences based on their exact mass.[14][15] Optimize chromatographic separation to resolve the interfering compound.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of (S)-3-methyl-2-oxovalerate in Plasma (with Derivatization)

This protocol is adapted from a method for the analysis of α-keto acids in biological samples.[6][7][16]

1. Sample Preparation (Protein Precipitation & Derivatization)

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C-labeled 3-methyl-2-oxovalerate).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of 50 mM phosphate buffer (pH 7.0).

  • Add 25 µL of a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in water.

  • Incubate at 60°C for 30 minutes.

  • Cool the sample and inject it into the LC-MS/MS system.

2. LC-MS/MS Conditions

Parameter Condition
LC Column Chiral Stationary Phase Column (e.g., Astec CHIROBIOTIC V2, 150 x 2.1 mm, 5 µm) for enantiomeric separation.
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Transitions Monitor the specific precursor-to-product ion transitions for the PFBHA derivative of 3-methyl-2-oxovalerate and its internal standard.
Protocol 2: GC-MS Analysis of 3-methyl-2-oxovalerate in Urine (with Derivatization)

This protocol is based on established methods for organic acid analysis by GC-MS.[17][18]

1. Sample Preparation (Extraction & Derivatization)

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled organic acid).

  • Acidify the sample to pH < 2 with HCl.

  • Extract the organic acids with 3 x 2 mL of ethyl acetate.

  • Pool the organic layers and evaporate to dryness under nitrogen.

  • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 60°C for 30 minutes.

  • Inject the derivatized sample into the GC-MS.

2. GC-MS Conditions

Parameter Condition
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Carrier Gas Helium at a constant flow of 1 mL/min.
Oven Program Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
Injection Mode Splitless
Injector Temperature 250°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Visualizations

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute derivatize Derivatize (PFBHA) reconstitute->derivatize lc_separation Chiral LC Separation derivatize->lc_separation ms_detection MS/MS Detection (Negative ESI) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: LC-MS/MS workflow for (S)-3-methyl-2-oxovalerate analysis.

troubleshooting_logic start Interference Observed is_isomeric Isomeric Interference? start->is_isomeric is_isobaric Isobaric Interference? is_isomeric->is_isobaric No chiral_sep Optimize Chiral Chromatography is_isomeric->chiral_sep Yes is_matrix Matrix Effect? is_isobaric->is_matrix No hrms Use High-Resolution Mass Spectrometry is_isobaric->hrms Yes sample_prep Improve Sample Cleanup (SPE/LLE) is_matrix->sample_prep Yes internal_std Use Stable Isotope Internal Standard is_matrix->internal_std No sample_prep->internal_std

Caption: Logic diagram for troubleshooting common interferences.

References

Technical Support Center: Stereoselective Synthesis of (S)-3-Methyl-2-Oxovalerate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of (S)-3-methyl-2-oxovalerate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of (S)-3-methyl-2-oxovalerate, particularly when using enzymatic methods such as the oxidative deamination of L-isoleucine with L-amino acid oxidase (LAAO).

Question: Why is the conversion of L-isoleucine to (S)-3-methyl-2-oxovalerate low?

Answer: Low conversion can be attributed to several factors related to the enzyme's activity and the reaction conditions.

  • Enzyme Activity: The specific activity of the L-amino acid oxidase (LAAO) may be low. Ensure the enzyme is sourced from a reputable supplier and has been stored correctly, typically at low temperatures (2-8°C) to maintain its catalytic function.[1] It is also advisable to perform an activity assay on the enzyme batch before use.

  • Cofactor Limitation: LAAOs are flavoenzymes that require flavin adenine dinucleotide (FAD) as a cofactor.[2][3] Ensure that the reaction buffer contains an adequate concentration of FAD, or that the enzyme preparation is saturated with its cofactor.

  • Sub-optimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact enzyme activity. For most LAAOs, a pH between 7.0 and 8.0 and a temperature around 30-37°C are optimal. It is crucial to consult the supplier's datasheet for the specific enzyme being used.

  • Substrate Inhibition: High concentrations of the substrate, L-isoleucine, can sometimes lead to substrate inhibition, where the enzyme's active site becomes saturated, paradoxically slowing down the reaction rate. Consider running the reaction at a lower substrate concentration or using a fed-batch approach.

  • Product Inhibition: The product, (S)-3-methyl-2-oxovalerate, or the byproducts, ammonia and hydrogen peroxide, can inhibit the enzyme.[2][3] The accumulation of hydrogen peroxide, in particular, can lead to oxidative damage of the enzyme. The addition of catalase to the reaction mixture can mitigate this by decomposing hydrogen peroxide into water and oxygen.

Question: The enantiomeric excess (ee%) of my (S)-3-methyl-2-oxovalerate is below the desired level. What are the possible causes and solutions?

Answer: Achieving high enantioselectivity is a critical challenge in stereoselective synthesis. Several factors can lead to a lower than expected enantiomeric excess.

  • Enzyme Specificity: While LAAOs are generally highly specific for L-amino acids, the degree of stereoselectivity can vary between enzymes from different sources.[4][5] Consider screening LAAOs from various organisms to find one with the highest enantioselectivity for L-isoleucine.

  • Racemization of the Product: The α-keto acid product may undergo racemization under certain conditions, such as harsh pH or elevated temperatures during the reaction or work-up. It is advisable to maintain a neutral pH and use mild conditions for product isolation.

  • Contamination with D-Amino Acid Oxidase (DAAO): If the enzyme preparation is not pure, it may be contaminated with D-amino acid oxidase, which would convert any contaminating D-isoleucine in the substrate to (R)-3-methyl-2-oxovalerate, thereby lowering the overall ee% of the desired (S)-enantiomer. Using a highly purified LAAO is recommended.

  • Inaccurate Analytical Method: The method used to determine the enantiomeric excess, such as chiral High-Performance Liquid Chromatography (HPLC), may not be properly optimized.[6][7][8] This can lead to poor separation of the enantiomers and an inaccurate ee% reading. Ensure the chiral column, mobile phase, and detection parameters are suitable for the separation of 3-methyl-2-oxovalerate enantiomers. Derivatization of the keto acid to a more easily separable compound can also be considered.[6]

Question: I am observing significant byproduct formation. How can I minimize this?

Answer: The primary byproducts in the LAAO-catalyzed reaction are ammonia and hydrogen peroxide.[2][3] While ammonia is generally not problematic for the reaction itself, hydrogen peroxide can be.

  • Decomposition of Hydrogen Peroxide: As mentioned previously, hydrogen peroxide can oxidatively damage the enzyme, leading to a decrease in activity over time. The addition of catalase is a highly effective method to remove this byproduct.

  • Side Reactions of the Product: The α-keto acid product can potentially undergo side reactions, such as decarboxylation, especially at elevated temperatures or non-neutral pH. Maintaining optimal reaction conditions and prompt product isolation are important.

  • Substrate-Related Impurities: The L-isoleucine substrate may contain impurities that can be converted into byproducts by the enzyme. Using a high-purity substrate is recommended.

Question: The enzyme seems to deactivate quickly over the course of the reaction. How can I improve its stability?

Answer: Enzyme stability is crucial for achieving high yields, especially in longer reactions.

  • Immobilization: Immobilizing the LAAO on a solid support can significantly enhance its operational stability and allow for easier separation from the reaction mixture and potential reuse.

  • Protein Engineering: For large-scale applications, protein engineering of the LAAO can be employed to improve its stability, activity, and substrate specificity.[2]

  • Reaction Conditions: As mentioned, maintaining optimal pH and temperature, and removing harmful byproducts like hydrogen peroxide, will contribute to improved enzyme stability.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the stereoselective synthesis of (S)-3-methyl-2-oxovalerate?

A1: The most prevalent method is the enzymatic oxidative deamination of L-isoleucine using L-amino acid oxidase (LAAO).[2][3][5] This biocatalytic approach offers high stereoselectivity, yielding the (S)-enantiomer.

Q2: How can I monitor the progress of the reaction?

A2: Reaction progress can be monitored by measuring the consumption of L-isoleucine or the formation of (S)-3-methyl-2-oxovalerate. This is typically done using HPLC. The production of hydrogen peroxide can also be monitored using a colorimetric assay.

Q3: What are the key parameters to control in the enzymatic reaction?

A3: The key parameters to control are pH, temperature, enzyme concentration, substrate concentration, and cofactor availability. It is also important to manage the accumulation of the inhibitory byproduct, hydrogen peroxide.

Q4: How is the (S)-3-methyl-2-oxovalerate product typically purified?

A4: After the reaction, the enzyme is usually removed by precipitation (e.g., with ammonium sulfate) or filtration if it is immobilized.[1] The product can then be extracted from the aqueous solution using an organic solvent after acidification of the reaction mixture. Further purification can be achieved by chromatography.

Q5: Which analytical technique is best for determining the enantiomeric excess (ee%)?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral molecules like 3-methyl-2-oxovalerate.[6][8] It may be necessary to use a specific chiral stationary phase or to derivatize the analyte to achieve good separation of the enantiomers.

Data Presentation

Table 1: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low Conversion Poor enzyme activityVerify enzyme storage and perform an activity assay.
Sub-optimal pH or temperatureOptimize reaction conditions based on enzyme specifications.
Substrate/product inhibitionAdjust substrate concentration; add catalase for H₂O₂ removal.
Low Enantiomeric Excess (ee%) Low enzyme stereoselectivityScreen LAAOs from different sources.
Product racemizationEnsure mild reaction and work-up conditions.
Inaccurate ee% measurementOptimize chiral HPLC method.
Byproduct Formation H₂O₂-mediated enzyme damageAdd catalase to the reaction mixture.
Product degradationMaintain optimal pH and temperature; prompt isolation.
Enzyme Instability Denaturation over timeImmobilize the enzyme or consider protein engineering.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (S)-3-Methyl-2-Oxovalerate

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Dissolve L-isoleucine in the buffer to a final concentration of 50 mM.

    • Add FAD to a final concentration of 0.1 mM.

    • Add catalase to a final concentration of 1000 U/mL.

    • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

  • Enzyme Addition:

    • Add L-amino acid oxidase (e.g., from Crotalus adamanteus venom) to a final concentration of 10 U/mL.

  • Reaction Monitoring:

    • Incubate the reaction mixture with gentle agitation.

    • At regular intervals, withdraw aliquots and quench the reaction (e.g., by adding an acid like HCl to denature the enzyme).

    • Analyze the aliquots by HPLC to monitor the consumption of L-isoleucine and the formation of the product.

  • Work-up and Purification:

    • Once the reaction is complete, terminate it by adding acid to lower the pH to ~2.

    • Remove the precipitated enzyme by centrifugation or filtration.

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • Further purification can be performed using column chromatography if necessary.

Protocol 2: Chiral HPLC Analysis of 3-Methyl-2-Oxovalerate

  • Sample Preparation:

    • Dissolve a small amount of the purified product in the mobile phase.

  • HPLC Conditions (Example):

    • Column: Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H).

    • Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The two enantiomers should appear as separate peaks.

    • Calculate the enantiomeric excess (ee%) using the peak areas of the (S) and (R) enantiomers: ee% = [|(Area_S - Area_R)| / (Area_S + Area_R)] * 100.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Monitoring & Work-up prep_buffer Prepare Buffer (pH 7.5) add_iso Dissolve L-Isoleucine prep_buffer->add_iso add_fad Add FAD Cofactor add_iso->add_fad add_cat Add Catalase add_fad->add_cat equilibrate Equilibrate to 30°C add_cat->equilibrate add_laao Add LAAO Enzyme equilibrate->add_laao incubate Incubate with Agitation add_laao->incubate monitor Monitor by HPLC incubate->monitor quench Quench Reaction (Acidify) incubate->quench extract Extract Product quench->extract purify Purify Product extract->purify

Caption: Experimental workflow for the enzymatic synthesis of (S)-3-methyl-2-oxovalerate.

troubleshooting_logic action_node action_node start Low Yield or Low ee%? check_conversion Is Conversion Low? start->check_conversion check_ee Is ee% Low? check_conversion->check_ee No enzyme_activity Check Enzyme Activity & Storage check_conversion->enzyme_activity Yes enzyme_selectivity Screen Different LAAOs check_ee->enzyme_selectivity Yes end Problem Solved check_ee->end No reaction_conditions Optimize pH, Temp, Substrate Conc. enzyme_activity->reaction_conditions add_catalase Add Catalase for H₂O₂ Removal reaction_conditions->add_catalase add_catalase->end workup_conditions Use Mild Work-up Conditions enzyme_selectivity->workup_conditions hplc_method Optimize Chiral HPLC Method workup_conditions->hplc_method hplc_method->end

Caption: Troubleshooting logic for the stereoselective synthesis of (S)-3-methyl-2-oxovalerate.

References

degradation pathways of Calcium (S)-3-methyl-2-oxovalerate under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Calcium (S)-3-methyl-2-oxovalerate

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of (S)-3-methyl-2-oxovalerate under biological conditions?

The primary degradation pathway is enzymatic, as (S)-3-methyl-2-oxovalerate (also known as α-keto-β-methylvaleric acid or ketoisoleucine) is a key intermediate in the metabolic breakdown of the branched-chain amino acid (BCAA) isoleucine.[1][2] The catabolic process involves two main steps:

  • Formation : Isoleucine is converted to (S)-3-methyl-2-oxovalerate through a transamination reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT) .[2][3]

  • Degradation : The compound is then irreversibly degraded via oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex (BCKDC) .[1][4][5] This complex converts it into subsequent metabolites like 2-methyl-1-hydroxybutyl-ThPP, which are further processed to enter central energy pathways like the TCA cycle.[3][4][6]

Q2: What are the expected degradation products in a biological system?

In a biological context, the main degradation product is 2-methyl-1-hydroxybutyl-thiamine pyrophosphate (ThPP), which results from the action of the BCKDC enzyme.[3][4] This is subsequently converted to metabolites such as isovaleryl-CoA, which can be utilized in cellular energy production.[6] In cases of BCKDC deficiency, as seen in Maple Syrup Urine Disease (MSUD), the compound accumulates rather than degrades.[1][5]

Q3: How stable is this compound in aqueous solution for in vitro experiments?

(S)-3-methyl-2-oxovalerate is generally stable in aqueous solutions under controlled conditions. It is soluble in water and exists predominantly as the conjugate base at physiological pH 7.3.[4][7] However, like other α-keto acids, its stability can be influenced by factors such as pH, temperature, and microbial contamination. For quantitative experiments, it is crucial to use a buffered solution (e.g., PBS at pH 7.4) and prepare solutions fresh.

Q4: What is the recommended method for preparing and storing stock solutions?

For optimal stability and consistency:

  • Preparation : Dissolve this compound in a high-quality aqueous buffer (e.g., phosphate-buffered saline, PBS) or cell culture medium. Ensure the pH is stable and within the desired experimental range.

  • Sterilization : For cell-based assays, sterile-filter the solution through a 0.22 µm filter. Avoid autoclaving, as high heat can induce degradation.

  • Storage : Aliquot the stock solution into single-use volumes in low-adsorption tubes and store frozen at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q5: What analytical methods are best for quantifying (S)-3-methyl-2-oxovalerate and its potential degradation products?

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry, is a highly sensitive and specific method for quantifying branched-chain keto acids like (S)-3-methyl-2-oxovalerate in biological matrices.[8] This method typically does not require derivatization and allows for the simultaneous detection of the parent compound and its metabolites.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental procedures.

Issue 1: Rapid or Unexplained Loss of Compound in Solution

  • Possible Cause 1: Microbial Contamination.

    • Explanation : As a metabolic intermediate, (S)-3-methyl-2-oxovalerate can be readily consumed by contaminating bacteria or fungi in non-sterile solutions.[3][7]

    • Solution : Employ sterile techniques for all solution preparations. Use sterile-filtered buffers and media. If the experimental design allows, consider adding a broad-spectrum antibiotic/antifungal agent.

  • Possible Cause 2: pH Instability.

    • Explanation : Extreme pH values (highly acidic or alkaline) can catalyze the degradation of α-keto acids. If your solution is unbuffered, the dissolution of the compound or addition of other reagents could shift the pH into an unstable range.

    • Solution : Always use a well-buffered solvent system (e.g., PBS, HEPES) to maintain a stable pH throughout the experiment. Verify the final pH of the solution after all components have been added.

Issue 2: High Variability Between Experimental Replicates

  • Possible Cause 1: Adsorption to Surfaces.

    • Explanation : (S)-3-methyl-2-oxovalerate is a hydrophobic molecule and may adsorb to the surfaces of standard plasticware or glassware, leading to inconsistent concentrations.[9]

    • Solution : Use low-protein-binding polypropylene tubes and pipette tips. For glassware, consider silanization to reduce active adsorption sites.

  • Possible Cause 2: Inconsistent Sample Handling.

    • Explanation : Variations in incubation time, temperature, or the time between sample collection and analysis can introduce significant variability, especially if degradation is occurring.

    • Solution : Standardize all experimental steps meticulously. Use a timer for incubations, ensure uniform temperature across all samples, and immediately quench reactions or place samples on ice before analysis to halt any ongoing degradation.

Issue 3: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis

  • Possible Cause 1: Formation of Degradation Products.

    • Explanation : The compound may be degrading under your specific experimental conditions (e.g., exposure to light, heat, or oxidative stress).

    • Solution : Perform a forced degradation study. Expose aliquots of the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, UV light) and analyze the resulting chromatograms. This will help you identify the retention times of potential degradation products.

  • Possible Cause 2: Matrix Effects.

    • Explanation : Components in your sample matrix (e.g., salts from buffers, proteins from cell lysates) can interfere with the ionization of your target analyte in the mass spectrometer, causing signal suppression or enhancement.

    • Solution : Prepare calibration standards in a matrix that closely matches your experimental samples. Perform a spike-and-recovery experiment to quantify the extent of matrix effects and validate your sample preparation method.

Data Presentation

Table 1: Summary of Factors Influencing Stability of (S)-3-methyl-2-oxovalerate in Solution
FactorPotential Impact on StabilityRecommendation
pH Degradation may accelerate under strongly acidic or alkaline conditions. The compound is the major species at pH 7.3.[4]Maintain a stable, buffered pH within the 6.0-8.0 range for most applications.
Temperature Higher temperatures can increase the rate of chemical degradation and support microbial growth.Prepare solutions on ice, store stock solutions at -20°C or -80°C, and conduct experiments at the lowest feasible temperature.
Light Photodegradation is possible for many organic molecules.Protect solutions from direct light by using amber vials or covering containers with aluminum foil, especially during long-term storage or incubation.
Oxidizing Agents The keto-acid moiety can be susceptible to oxidation. The compound has been shown to scavenge reactive oxygen species (ROS).[10]Avoid introducing strong oxidizing agents (e.g., hydrogen peroxide, free radicals) unless it is a planned experimental variable.
Enzymes Contamination with metabolic enzymes (e.g., from cell lysates) can lead to rapid enzymatic degradation.If working with purified compound, ensure all solutions and equipment are free from biological contamination. Quench enzymatic reactions effectively.

Experimental Protocols

Protocol: General Stability Assessment in an Aqueous Buffer using LC-MS

This protocol outlines a typical workflow for assessing the stability of this compound over time at a specific temperature and pH.

  • Preparation of Stock and Working Solutions: a. Prepare a 10 mM stock solution of this compound in sterile, 1X Phosphate-Buffered Saline (PBS), pH 7.4. b. Vortex gently until fully dissolved. c. From the stock solution, prepare a 100 µM working solution in pre-warmed (37°C) PBS, pH 7.4.

  • Incubation and Sampling: a. Dispense 1 mL aliquots of the working solution into multiple sterile, low-adsorption microcentrifuge tubes. b. Immediately take the T=0 sample: transfer 100 µL from one tube into a new tube containing 100 µL of ice-cold acetonitrile (ACN) to quench any activity. Store at -80°C. c. Place the remaining tubes in a calibrated incubator or water bath set to 37°C. d. At subsequent time points (e.g., 1, 2, 4, 8, 12, 24 hours), remove one tube, vortex briefly, and collect a 100 µL sample, quenching it immediately in ACN as described for the T=0 sample.

  • Sample Preparation for LC-MS Analysis: a. After collecting all time points, centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C to pellet any precipitated salts or proteins. b. Transfer the supernatant to an LC-MS autosampler vial. c. Dilute with an appropriate mobile phase if the concentration is outside the calibrated range of the instrument.

  • LC-MS Analysis: a. Method : Use an LC-MS method optimized for the analysis of small organic acids. A method similar to that described for branched-chain keto acids is recommended.[8] b. Mobile Phase Example : A gradient of (A) 10 mM ammonium acetate in water and (B) acetonitrile.[8] c. Detection : Monitor the parent ion using mass spectrometry in negative ion mode. The m/z for the (S)-3-methyl-2-oxovalerate anion is approximately 129.055. d. Quantification : Create a standard curve by analyzing known concentrations of the compound. Plot the peak area of the parent compound against time to determine the degradation rate.

Visualizations

Enzymatic_Degradation_Pathway Isoleucine Isoleucine KMV (S)-3-methyl-2-oxovalerate Isoleucine->KMV BCAT (Transamination) Products Metabolites (e.g., Isovaleryl-CoA) KMV->Products BCKDC (Oxidative Decarboxylation)

Caption: Enzymatic degradation pathway of (S)-3-methyl-2-oxovalerate.

Stability_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare Stock Solution (e.g., 10 mM in PBS) prep_work 2. Prepare Working Solution (e.g., 100 µM) prep_stock->prep_work incubate 3. Incubate at Controlled Temp/pH prep_work->incubate sampling 4. Collect Samples at Time Points (T=0, 1, 2...) incubate->sampling quench 5. Quench Reaction (e.g., with cold ACN) sampling->quench analysis 6. Analyze Samples via LC-MS quench->analysis data 7. Plot Concentration vs. Time & Determine Rate analysis->data

Caption: General experimental workflow for a stability assay.

Troubleshooting_Logic start Issue: Rapid Compound Loss check_sterile Are solutions sterile and handled aseptically? start->check_sterile check_ph Is the solution pH buffered and stable? check_sterile->check_ph Yes sol_sterile Solution: Use sterile filtration and aseptic techniques. check_sterile->sol_sterile No sol_ph Solution: Use a suitable buffer (e.g., PBS) and verify final pH. check_ph->sol_ph No other Consider other factors: - Adsorption to labware - Photodegradation - High temperature check_ph->other Yes

Caption: Troubleshooting logic for rapid compound loss in experiments.

References

how to prevent the precipitation of Calcium (S)-3-methyl-2-oxovalerate in solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for handling Calcium (S)-3-methyl-2-oxovalerate. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound in solution during laboratory experiments.

Troubleshooting Guide: Preventing Precipitation

This guide addresses common issues encountered when preparing and maintaining solutions of this compound.

Issue 1: Immediate Precipitation Upon Addition to Water

  • Question: I am trying to dissolve this compound in purified water at room temperature, but it immediately forms a white precipitate. How can I get it to dissolve?

  • Answer: This is a common issue due to the compound's low solubility in neutral water.[1][2] The solubility of calcium salts of weak acids, like (S)-3-methyl-2-oxovalerate, is highly dependent on pH.[3] At neutral pH, the equilibrium favors the less soluble salt form. To improve solubility, you should lower the pH of the solution.

    Recommended Actions:

    • Acidify the Solvent: Before adding the calcium salt, acidify your solvent (e.g., purified water) to a pH between 3.0 and 5.0 using a dilute acid like HCl. This protonates the oxovalerate anion, shifting the equilibrium towards the more soluble free acid form. A patent for a related analytical method suggests a pH range of 2.0-4.0 is effective for maintaining solubility of similar compounds.[4]

    • Stepwise Dissolution: Add the this compound powder slowly to the acidified solvent while stirring continuously.

    • Gentle Heating: If precipitation persists, gentle heating (e.g., to 30-40°C) can aid dissolution. However, be cautious as prolonged heating can potentially degrade the compound. Avoid boiling.

Issue 2: Precipitation After Initial Dissolution (Delayed Precipitation)

  • Question: My this compound solution was clear initially, but a precipitate formed after a few hours or upon storage. What causes this and how can I prevent it?

  • Answer: Delayed precipitation can be caused by several factors, including temperature fluctuations, changes in pH (e.g., absorption of atmospheric CO2 which can alter pH), or exceeding the saturation limit as the solution equilibrates.

    Recommended Actions:

    • Maintain Low pH: Ensure the pH of your stock solution remains in the acidic range (pH 3.0-5.0). Use a buffered solvent system if the solution will be stored or used over an extended period. Phosphate buffers are often used in analytical methods for similar compounds.[5]

    • Control Temperature: Store the solution at a constant, cool temperature (2-8°C is recommended for the solid compound and is a good practice for solutions to ensure stability).[6] Note that for some calcium salts like calcium carbonate, solubility increases as temperature decreases.[7]

    • Use Co-solvents: For certain applications, the addition of a small amount of a water-miscible organic solvent, such as ethanol or propylene glycol, might help stabilize the solution. However, this should be tested empirically as adding organic solvents can also sometimes decrease solubility.[8]

    • Consider Precipitation Inhibitors: If the experimental design allows, consider adding a precipitation inhibitor. Polymers like Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) have been shown to inhibit the precipitation of poorly soluble compounds from supersaturated solutions.[4][5]

Issue 3: Precipitation When Mixing with Other Solutions or Media

  • Question: My stock solution of this compound is clear, but it precipitates when I add it to my cell culture media or another buffered solution. Why is this happening?

  • Answer: This is typically due to a significant pH shift or an interaction with components in the destination solution. Cell culture media, for instance, are often buffered at a physiological pH (around 7.4), which is significantly higher than the optimal pH for keeping the calcium salt dissolved. A higher pH will promote the formation of the insoluble calcium salt.[8]

    Recommended Actions:

    • pH Compatibility Check: Before mixing, check the pH of your destination solution. If it is neutral or alkaline, precipitation is likely.

    • Dilute Addition: Add the stock solution very slowly to the destination solution under vigorous stirring. This allows for rapid dispersion and minimizes localized areas of high concentration that can trigger precipitation.

    • pH Adjustment of Final Solution: If your experimental protocol allows, you may need to adjust the pH of the final mixture. However, this is often not possible in biological experiments.

    • Alternative Dosing Strategy: Consider preparing a more dilute stock solution to reduce the concentration change upon addition. Alternatively, if applicable, consider using the free acid form of 3-methyl-2-oxovaleric acid and a separate calcium source to achieve the desired final composition, though this may alter the experimental conditions.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol provides a general method for dissolving this compound for experimental use.

  • Solvent Preparation: Prepare a suitable volume of purified water or a buffer (e.g., 10 mM phosphate buffer).

  • pH Adjustment: Adjust the pH of the solvent to 3.5 with dropwise addition of 0.1 M HCl while stirring.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Slowly add the powder to the vortexing, acidified solvent. Continue to stir until the solid is fully dissolved.

  • Final Volume and Filtration: Adjust to the final desired volume with the acidified solvent. For sterile applications, filter the solution through a 0.22 µm syringe filter that is compatible with acidic solutions.

  • Storage: Store the solution in a tightly sealed container at 2-8°C.

Protocol 2: Determining an Approximate Solubility Curve

This experiment helps to determine the solubility of this compound at different pH values.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate-phosphate buffers) at various pH points (e.g., 3.0, 4.0, 5.0, 6.0, 7.0).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials. Ensure there is undissolved solid at the bottom of each vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure the solution reaches saturation equilibrium.

  • Sample Collection: Carefully draw a sample from the supernatant of each vial, ensuring no solid particles are transferred. Filter the sample through a 0.22 µm filter.

  • Quantification: Dilute the filtered supernatant and quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC with UV detection.

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to generate a solubility curve.

Quantitative Data

Since experimentally derived public data is scarce, the following table provides an illustrative example of how the solubility of this compound might be affected by pH, based on the chemical principles of calcium salts of weak acids. Researchers should determine the precise solubility for their specific experimental conditions.

pHExpected Solubility Range (mg/mL)Notes
3.010 - 20In this acidic range, a significant portion of the oxovalerate is in its free acid form, leading to higher solubility. This is ideal for preparing concentrated stock solutions.[4][9]
5.01 - 5As the pH increases, the equilibrium shifts towards the calcium salt, decreasing solubility. Solutions may still be stable at lower concentrations.
7.0< 0.5At neutral pH, solubility is expected to be very low, and precipitation is highly likely, especially at concentrations above ~0.1 mg/mL.[1][2]
8.5< 0.1In an alkaline environment, the compound is predominantly in its salt form, which is poorly soluble. A synthesis patent describes inducing precipitation by adjusting the pH to 8-9.[8]

Visualizations

Logical Workflow for Troubleshooting Precipitation

G cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Resolution start Precipitation Observed issue_type When does it occur? start->issue_type path1 Immediate (During Dissolution) issue_type->path1 path2 Delayed (After Storage) issue_type->path2 path3 On Mixing (w/ other solutions) issue_type->path3 sol1 Lower Solvent pH (e.g., pH 3-5) path1->sol1 sol2 Use Buffered Solvent Maintain Temp (2-8°C) path2->sol2 sol3 Check Destination pH Add Stock Slowly path3->sol3 outcome Solution Clear? sol1->outcome sol2->outcome sol3->outcome success Problem Resolved outcome->success Yes failure Still Precipitates (Consider Inhibitors/Co-solvents) outcome->failure No

Caption: Troubleshooting flowchart for this compound precipitation.

Key Factors Influencing Solubility

G center This compound Solubility pH pH center->pH Temp Temperature center->Temp Solvent Solvent System center->Solvent Additives Additives center->Additives pH_inc Increase pH (more alkaline) pH->pH_inc leads to pH_dec Decrease pH (more acidic) pH->pH_dec leads to sol_dec Solubility Decreases pH_inc->sol_dec sol_inc Solubility Increases pH_dec->sol_inc

Caption: Relationship between key factors and the solubility of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the approximate solubility of this compound in water? A1: It is considered slightly soluble in water.[1] While exact values are not readily available in the literature, its predicted water solubility is very low, in the range of 0.06 mg/mL at neutral pH.[2] However, its practical solubility can be significantly increased to over 10 mg/mL by lowering the pH of the water to an acidic range (e.g., pH 3-4).

Q2: Is it better to use the calcium salt or the free acid form ((S)-3-methyl-2-oxovaleric acid) in experiments? A2: The choice depends on your experimental needs. The calcium salt is often more stable as a solid powder and easier to handle and weigh accurately. However, the free acid form is generally more soluble in organic solvents and may be easier to get into solution initially before any salt formation. If you need to control the precise final concentration of both the keto acid and calcium ions independently, using the free acid and a separate soluble calcium salt (like calcium chloride) might be preferable.

Q3: Can I autoclave a solution of this compound? A3: There is no specific data on the thermal stability of this compound in solution during autoclaving. High temperatures, especially under non-neutral pH, could potentially lead to degradation of the α-keto acid functional group. It is recommended to sterilize solutions by filtration through a 0.22 µm filter rather than autoclaving.

Q4: Are there any incompatible substances I should avoid mixing with this compound solutions? A4: Avoid mixing with strong bases or highly alkaline solutions, as this will almost certainly cause precipitation. Also, be cautious when mixing with solutions containing high concentrations of phosphate or carbonate ions, as these can form even less soluble calcium salts (calcium phosphate and calcium carbonate), leading to precipitation.[3]

Q5: My compound is the racemic mixture (Calcium (DL)-3-methyl-2-oxovalerate). Does this guide still apply? A5: Yes, the general principles of solubility outlined in this guide apply to both the S-enantiomer and the racemic mixture. The primary factors governing solubility (pH, temperature, solvent) are related to the overall chemical structure and the calcium salt moiety, which are the same for both.

References

optimizing extraction efficiency of (S)-3-methyl-2-oxovalerate from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of (S)-3-methyl-2-oxovalerate from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting (S)-3-methyl-2-oxovalerate from biological samples?

A1: The most prevalent methods for extracting (S)-3-methyl-2-oxovalerate and other α-keto acids from biological matrices such as plasma and urine are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is a conventional method that separates compounds based on their differential solubilities in two immiscible liquids.[1] SPE utilizes a solid sorbent to selectively adsorb the analyte of interest, which is then eluted with an appropriate solvent.

Q2: Why is derivatization necessary for the analysis of (S)-3-methyl-2-oxovalerate by Gas Chromatography-Mass Spectrometry (GC-MS)?

A2: (S)-3-methyl-2-oxovalerate, like other α-keto acids, is a polar and non-volatile compound. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative, making it suitable for GC-MS analysis.[2] Common derivatization techniques for α-keto acids include silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.[2]

Q3: What are the critical storage conditions for biological samples to ensure the stability of (S)-3-methyl-2-oxovalerate?

A3: To maintain the integrity of (S)-3-methyl-2-oxovalerate in biological samples, it is crucial to minimize enzymatic activity and chemical degradation. Samples should be processed as quickly as possible after collection. For short-term storage, keeping samples on ice (4°C) is recommended. For long-term storage, freezing at -80°C is the standard practice.[3][4] Pre-analytical variations, such as storage temperature and pre-centrifugation delay, can significantly impact sample quality.[3]

Q4: How does pH affect the extraction efficiency of (S)-3-methyl-2-oxovalerate?

A4: The pH of the sample solution is a critical parameter in the extraction of acidic compounds like (S)-3-methyl-2-oxovalerate. To ensure efficient extraction into an organic solvent, the pH of the aqueous sample should be adjusted to be lower than the pKa of the analyte. This protonates the carboxylic acid group, making the molecule less polar and more soluble in the organic phase. For many acidic compounds, a pH of 2 is often optimal for maximizing extraction efficiency.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of (S)-3-methyl-2-oxovalerate 1. Incorrect pH of the sample: If the pH is too high, the analyte will be in its ionized form and remain in the aqueous phase. 2. Inappropriate extraction solvent: The polarity of the solvent may not be optimal for partitioning the analyte. 3. Insufficient mixing during LLE: Inadequate contact between the aqueous and organic phases. 4. Analyte degradation: Instability of the compound during sample storage or extraction.1. Adjust sample pH: Acidify the sample to a pH below the pKa of (S)-3-methyl-2-oxovalerate (typically around pH 2-3) before extraction.[5] 2. Optimize solvent selection: Test solvents with different polarities (e.g., ethyl acetate, diethyl ether, methyl tert-butyl ether). 3. Ensure thorough mixing: Gently invert the separation funnel multiple times to maximize the surface area between the two phases. Avoid vigorous shaking to prevent emulsion formation. 4. Maintain cold chain: Keep samples on ice during processing and store them at -80°C for long-term stability.[3][4]
Emulsion Formation during Liquid-Liquid Extraction (LLE) 1. Vigorous shaking: Excessive agitation can lead to the formation of a stable emulsion. 2. High concentration of lipids or proteins in the sample: These molecules can act as surfactants, stabilizing the emulsion.1. Gentle mixing: Use gentle swirling or inversion instead of vigorous shaking. 2. "Salting out": Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion. 3. Centrifugation: Centrifuging the sample can help to separate the layers. 4. Filtration: Passing the mixture through a bed of glass wool or a phase separator filter can help to break the emulsion.
Poor Chromatographic Peak Shape (Tailing or Broadening) in GC-MS 1. Incomplete derivatization: Not all analyte molecules have been converted to their volatile derivatives. 2. Active sites in the GC system: Polar analytes can interact with active sites in the injector liner or column, leading to peak tailing. 3. Sample overload: Injecting too much sample can lead to broad peaks.1. Optimize derivatization conditions: Ensure the correct temperature, time, and reagent-to-sample ratio. Use a catalyst if necessary.[2] 2. Use a new, deactivated liner and column: Regularly replace the liner and ensure the column is properly conditioned. 3. Dilute the sample: Analyze a more diluted sample to see if the peak shape improves.
High Background Noise in Mass Spectrometry Data 1. Contamination from solvents or reagents: Impurities in the chemicals used can contribute to background noise. 2. Matrix effects: Co-eluting compounds from the biological matrix can interfere with the ionization of the target analyte.1. Use high-purity solvents and reagents: Ensure all chemicals are of analytical or mass spectrometry grade. 2. Improve sample cleanup: Incorporate an additional cleanup step, such as a different SPE sorbent or a back-extraction. 3. Optimize MS parameters: Adjust the mass spectrometer settings to minimize the detection of background ions.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of (S)-3-Methyl-2-Oxovalerate from Plasma/Serum
  • Sample Preparation:

    • Thaw frozen plasma or serum samples on ice.[3]

    • To 100 µL of plasma/serum, add an internal standard.

    • Acidify the sample to approximately pH 2 by adding a small volume of a suitable acid (e.g., 1M HCl).

  • Extraction:

    • Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate).

    • Vortex gently for 1 minute or invert the tube 20-30 times.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.[3]

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the protein interface.

    • Repeat the extraction process on the aqueous layer with another 500 µL of the organic solvent and combine the organic fractions.

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

Protocol 2: Derivatization for GC-MS Analysis
  • Methoximation:

    • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

    • Incubate at 50°C for 90 minutes.[6]

  • Silylation:

    • After cooling to room temperature, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate at 60°C for 60 minutes.[6]

  • Analysis:

    • Transfer the derivatized sample to a GC vial with a micro-insert for analysis by GC-MS.

Data Presentation

Table 1: Comparison of Extraction Solvent Polarity

SolventPolarity IndexTypical Use
Diethyl Ether2.8Extraction of less polar compounds
Ethyl Acetate4.4General purpose extraction solvent for moderately polar compounds
Methyl Tert-Butyl Ether (MTBE)2.5Alternative to diethyl ether, less prone to peroxide formation
Dichloromethane3.1Extraction of a wide range of compounds, denser than water

Note: The optimal solvent should be empirically determined for your specific application.

Table 2: Common Silylation Reagents for Derivatization

ReagentAbbreviationCharacteristics
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHighly reactive, suitable for a wide range of functional groups.[2]
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAMost volatile of the TMS-amides, often used when BSTFA byproducts interfere.
TrimethylchlorosilaneTMCSOften used as a catalyst with other silylating reagents to increase reactivity.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis_prep Analysis Preparation sample Biological Sample (Plasma/Urine) acidification Acidification (pH 2-3) sample->acidification add_solvent Add Organic Solvent (e.g., Ethyl Acetate) acidification->add_solvent mix Vortex/Invert add_solvent->mix centrifuge Centrifugation mix->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic dry_down Evaporate to Dryness collect_organic->dry_down derivatize Derivatization (Methoximation & Silylation) dry_down->derivatize gcms GC-MS Analysis derivatize->gcms

Caption: Experimental workflow for the extraction and analysis of (S)-3-methyl-2-oxovalerate.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Analyte Recovery ph Incorrect pH? start->ph solvent Suboptimal Solvent? start->solvent emulsion Emulsion Formation? start->emulsion degradation Analyte Degradation? start->degradation adjust_ph Adjust to pH < pKa ph->adjust_ph Yes test_solvents Test Different Solvents solvent->test_solvents Yes gentle_mix Gentle Mixing / Add Brine emulsion->gentle_mix Yes cold_chain Maintain Cold Chain degradation->cold_chain Yes

Caption: Troubleshooting logic for low recovery of (S)-3-methyl-2-oxovalerate during extraction.

References

dealing with batch-to-batch variability of synthetic Calcium (S)-3-methyl-2-oxovalerate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for synthetic Calcium (S)-3-methyl-2-oxovalerate. This resource is designed for researchers, scientists, and drug development professionals to address challenges arising from the batch-to-batch variability of this key metabolic intermediate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the consistency and reliability of your experimental results.

Introduction

This compound, the calcium salt of the alpha-keto acid analogue of isoleucine, is a crucial tool in metabolic research and drug development.[1] As a stable intermediate in branched-chain amino acid (BCAA) catabolism, it is instrumental in studying metabolic pathways and disorders like Maple Syrup Urine Disease (MSUD).[1] However, as with many synthetic chemical compounds, batch-to-batch variability can introduce unexpected challenges in experimental reproducibility.

This guide will help you identify potential sources of variability in your this compound batches and provide actionable steps to mitigate their impact on your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: I'm observing inconsistent results in my cell culture experiments (e.g., altered cell growth, viability, or metabolic activity) when using a new batch of this compound. What could be the cause?

A1: Inconsistent results in cell-based assays are a common problem when dealing with new batches of chemical reagents. The variability can stem from several factors related to the physicochemical properties of the new batch. Here are the primary aspects to investigate:

  • Purity and Impurity Profile: The most likely culprit is a difference in the purity and/or the impurity profile between batches. Even small amounts of impurities can have significant biological effects.

  • Stereoisomeric Purity: The desired biological activity is typically associated with the (S)-enantiomer. The presence of the (R)-enantiomer can lead to different or even inhibitory effects.

  • Hydration State: The amount of water present in the solid compound can vary between batches, affecting the actual concentration of the active molecule when preparing stock solutions.

  • Particle Size and Dissolution Rate: Differences in the particle size of the powder can affect its dissolution rate, leading to inaccuracies in the final concentration of your experimental solutions.

  • Residual Solvents and Elemental Impurities: Trace amounts of solvents from the synthesis process or elemental impurities can be toxic to cells or interfere with cellular processes.[2][3][4][5][6]

Recommended Actions:

  • Request the Certificate of Analysis (CoA): Always request and carefully review the CoA for each new batch from the supplier.[7] Compare the purity, moisture content, and any listed impurities with the CoA of the previous batch.

  • Perform In-House Quality Control (QC): If you have access to analytical instrumentation, it is highly recommended to perform your own QC checks.

  • Solubility Test: Before preparing your stock solution, perform a small-scale solubility test to ensure the new batch dissolves as expected in your chosen solvent.

  • Dose-Response Curve: Run a new dose-response curve with the new batch to verify its potency and efficacy in your specific assay.

  • Standardize Solution Preparation: Ensure your solution preparation protocol is consistent, including the solvent used, sonication time, and filtration steps.

Q2: My analytical results (e.g., HPLC, LC-MS) show a different profile for a new batch of this compound. How should I interpret this?

A2: A change in the analytical profile is a clear indication of batch-to-batch variability. Here's how to approach the interpretation:

  • Purity Assessment: The primary peak corresponding to this compound may have a lower area percentage, indicating lower purity.

  • Impurity Profiling: The appearance of new peaks or a change in the relative abundance of existing impurity peaks suggests a different impurity profile.

  • Retention Time Shifts: A slight shift in the retention time of the main peak could indicate differences in the column condition or the mobile phase, but it could also be due to the presence of co-eluting impurities.

Recommended Analytical QC Tests:

ParameterRecommended Analytical TechniquePurpose
Purity and Impurity Profile High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detectionTo determine the percentage purity and identify and quantify any impurities.
Stereoisomeric Purity Chiral HPLCTo determine the ratio of the (S)-enantiomer to the (R)-enantiomer.[8]
Identity Confirmation Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)To confirm the chemical structure of the compound.
Water Content Karl Fischer TitrationTo accurately determine the water content, which is crucial for preparing solutions of a precise concentration.
Residual Solvents Gas Chromatography (GC) with Headspace analysisTo identify and quantify any residual solvents from the manufacturing process.[3][6]
Elemental Impurities Inductively Coupled Plasma Mass Spectrometry (ICP-MS)To detect and quantify potentially toxic elemental impurities.[9][10][11][12][13]
Particle Size Laser Diffraction or MicroscopyTo assess the particle size distribution, which can influence dissolution rates.

Frequently Asked Questions (FAQs)

Q: What are the common sources of impurities in synthetic this compound?

A: Impurities can be introduced at various stages of the synthesis and purification process. Common impurities include:

  • Starting materials and reagents: Unreacted starting materials or impurities in the reagents used for synthesis.

  • By-products of the reaction: Unwanted products formed during the chemical synthesis.

  • Stereoisomers: The (R)-enantiomer may be formed during a non-stereospecific synthesis.

  • Degradation products: The compound may degrade if not stored under appropriate conditions.

  • Residual solvents: Solvents used in the synthesis and purification that are not completely removed.[3][4][6]

  • Elemental impurities: Contaminants from reactors or catalysts used in the manufacturing process.[9][10][11][12][13]

Q: How does the hydration state of this compound affect my experiments?

A: The compound can exist in an anhydrous or hydrated form, with a variable number of water molecules. This is important for two main reasons:

  • Accurate Concentration: The presence of water increases the molecular weight of the compound. If you do not account for the water content when weighing the compound to make a stock solution, the actual concentration of the active molecule will be lower than intended.

  • Solubility: The hydration state can influence the solubility of the compound in different solvents.

Q: What is the significance of stereoisomeric purity?

A: this compound has a chiral center, meaning it exists as two non-superimposable mirror images, the (S) and (R) enantiomers. In biological systems, enzymes and receptors are often stereospecific, meaning they will interact differently with each enantiomer. The (S)-enantiomer is the naturally occurring form and is expected to have the primary biological activity. The (R)-enantiomer may be inactive, have a different activity, or even inhibit the activity of the (S)-enantiomer. Therefore, knowing the stereoisomeric purity of your compound is crucial for interpreting your results correctly.

Q: What are the recommended storage conditions for this compound?

A: To ensure the stability of the compound, it is recommended to store it in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) is often recommended. Always refer to the supplier's instructions for specific storage conditions.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This is a general HPLC method that can be adapted for the purity analysis of this compound. Method validation for your specific instrumentation and conditions is recommended.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometry.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_coa Review Certificate of Analysis (CoA) start->check_coa qc_tests Perform In-House QC Tests check_coa->qc_tests Discrepancies Found or No CoA solubility Check Solubility and Dissolution check_coa->solubility CoA Looks OK dose_response Run New Dose-Response Curve qc_tests->dose_response solubility->dose_response protocol Review Experimental Protocol dose_response->protocol supplier Contact Supplier for Support protocol->supplier Still Unresolved resolve Problem Resolved protocol->resolve Protocol Issue Identified supplier->resolve SignalingPathway Isoleucine Isoleucine KMV (S)-3-methyl-2-oxovalerate (KMV) Isoleucine->KMV BCAT BCAT (Branched-chain aminotransferase) BCKDH BCKDH Complex KMV->BCKDH BCAT->KMV Glutamate Glutamate BCAT->Glutamate aKG α-Ketoglutarate aKG->Glutamate Metabolites Downstream Metabolites (e.g., Acetyl-CoA, Succinyl-CoA) BCKDH->Metabolites TCA TCA Cycle Metabolites->TCA VariabilityImpact BatchVar Batch-to-Batch Variability Purity Purity & Impurities BatchVar->Purity Stereo Stereoisomeric Purity BatchVar->Stereo Hydration Hydration State BatchVar->Hydration Particle Particle Size BatchVar->Particle ExpOutcomes Experimental Outcomes Purity->ExpOutcomes Stereo->ExpOutcomes Hydration->ExpOutcomes Particle->ExpOutcomes InVitro In Vitro Assays (Cell Viability, Enzyme Kinetics) ExpOutcomes->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) ExpOutcomes->InVivo Analytical Analytical Measurements (HPLC, MS) ExpOutcomes->Analytical

References

Technical Support Center: Accurate Quantification of Intracellular (S)-3-Methyl-2-Oxovalerate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of intracellular (S)-3-methyl-2-oxovalerate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analysis of this and other α-keto acids.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of intracellular (S)-3-methyl-2-oxovalerate challenging?

A1: The accurate quantification of intracellular α-keto acids like (S)-3-methyl-2-oxovalerate presents significant methodological challenges due to their inherent instability and high polarity. Key difficulties include:

  • Chemical Instability: α-keto acids are prone to degradation, requiring careful and rapid sample handling.

  • High Polarity: Their polar nature makes them difficult to extract from aqueous intracellular environments and retain on standard reverse-phase chromatography columns without derivatization.

  • Low Abundance: Intracellular concentrations can be low, necessitating highly sensitive analytical methods.

  • Metabolic Activity: Rapid enzymatic turnover requires immediate quenching of cellular metabolism upon sample collection to prevent alterations in analyte levels.

Q2: What is (S)-3-methyl-2-oxovalerate and why is it important to measure?

A2: (S)-3-methyl-2-oxovalerate, also known as α-keto-β-methylvalerate, is the α-keto acid analogue of the amino acid isoleucine. It is an intermediate in the catabolism of branched-chain amino acids (BCAAs). Accurate measurement of its intracellular levels is crucial for:

  • Studying Metabolic Diseases: It is a key clinical marker for Maple Syrup Urine Disease (MSUD), a genetic disorder characterized by the deficiency of the branched-chain α-keto acid dehydrogenase complex.

  • Understanding Cellular Metabolism: It plays a role in the metabolic pathways of valine, leucine, and isoleucine.

  • Drug Development: Monitoring its levels can be important for assessing the effects of drugs targeting BCAA metabolism.

Q3: What are the common analytical methods for quantifying (S)-3-methyl-2-oxovalerate?

A3: Several analytical techniques can be employed, often requiring a derivatization step to enhance stability and detectability:

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This is a widely used method involving pre-column derivatization with a fluorescent tag like 1,2-diamino-4,5-methylenedioxybenzene (DMB).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization to increase the volatility of the keto acid. Common derivatizing agents include trimethylsilyl (TMS) reagents.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and can sometimes be performed without derivatization, though derivatization can improve chromatographic performance.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Split Peaks in HPLC Analysis

Possible Cause 1: Acidic Injection Sample

  • Recommendation: If you are observing split peaks, particularly for derivatized α-ketoglutaric acid, the pH of your final sample for injection might be too low. Diluting the derivatization solution with a mild base, such as NaOH solution, can help to obtain a single, sharp peak.

Possible Cause 2: Incomplete Derivatization

  • Recommendation: Ensure that the derivatization reaction has gone to completion. Optimize reaction time and temperature. For DMB derivatization, heating at 85°C for 45 minutes is a reported condition. For GC-MS silylation, reaction time and temperature are crucial and may require optimization (e.g., heating at 100°C for 4 hours for MTBSTFA derivatization).

Possible Cause 3: Column Overload

  • Recommendation: Try diluting your sample and reinjecting. If peak shape improves, you may be overloading the analytical column.

Issue 2: Low Analyte Recovery

Possible Cause 1: Inefficient Metabolite Extraction

  • Recommendation: The choice of extraction solvent is critical for efficient recovery of polar metabolites like α-keto acids. A common and effective method is extraction with 80% methanol. Other methods like boiling ethanol or chloroform-methanol mixtures have also been shown to be effective for a broad range of metabolites. It is crucial to use a method that has been validated for your specific cell type. The extraction process should be performed rapidly and at low temperatures to minimize enzymatic degradation.

Possible Cause 2: Analyte Degradation

  • Recommendation: α-keto acids are unstable. Ensure that samples are processed quickly and kept on ice or at 4°C whenever possible. Flash freezing in liquid nitrogen immediately after quenching is a good practice to preserve metabolite integrity. Minimize the time between extraction, derivatization, and analysis.

Possible Cause 3: Inefficient Cell Lysis

  • Recommendation: Ensure complete cell lysis to release all intracellular metabolites. Sonication or the use of specific lysis buffers in conjunction with your extraction solvent can improve lysis efficiency. The chosen method should be compatible with downstream analytical techniques.

Issue 3: High Signal-to-Noise Ratio or Baseline Noise

Possible Cause 1: Contamination from Reagents or Glassware

  • Recommendation: Use high-purity solvents and reagents (e.g., LC-MS grade). Ensure all glassware is thoroughly cleaned and rinsed with high-purity water and/or solvent.

Possible Cause 2: Matrix Effects in Mass Spectrometry

  • Recommendation: Matrix effects from complex biological samples can suppress or enhance the analyte signal. The use of a stable isotope-labeled internal standard for (S)-3-methyl-2-oxovalerate can help to correct for these effects. If not available, consider a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.

Data Presentation

Table 1: Performance of an HPLC-Fluorescence Method for α-Keto Acid Quantification

α-Keto AcidLimit of Detection (LOD) (nM)Limit of Quantification (LOQ) (nM)
α-Ketoglutaric acid (KG)1.3 - 5.44.2 - 18
Pyruvic acid (PV)1.3 - 5.44.2 - 18
α-Ketobutyric acid (KB)1.3 - 5.44.2 - 18
α-Ketoisovaleric acid (KIV)1.3 - 5.44.2 - 18
α-Ketoisocaproic acid (KIC)1.3 - 5.44.2 - 18
α-Keto-β-methylvaleric acid (KMV)1.3 - 5.44.2 - 18
Data adapted from a study using DMB derivatization in K562 cells.

Experimental Protocols

Protocol 1: Intracellular Metabolite Extraction

This protocol is a general guideline and should be optimized for your specific cell type.

  • Cell Culture and Quenching:

    • Culture cells to the desired density.

    • To quench metabolic activity, rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a quenching solution, such as 80% methanol pre-chilled to -40°C or colder.

    • Alternatively, for suspension cells, they can be rapidly separated from the medium by centrifugation at a low temperature, followed by flash-freezing the cell pellet in liquid nitrogen.

  • Metabolite Extraction:

    • Add 80% methanol containing an appropriate internal standard (e.g., α-ketovaleric acid) to the quenched cells or the frozen cell pellet.

    • Lyse the cells by sonication or vigorous vortexing.

    • Incubate the mixture at a low temperature (e.g., -20°C) for a defined period (e.g., 1 hour) to allow for complete extraction.

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the intracellular metabolites.

    • Dry the supernatant, for example, using a vacuum concentrator at 30-45°C.

Protocol 2: Derivatization and HPLC-Fluorescence Analysis

This protocol is based on the DMB derivatization method.

  • Reagent Preparation:

    • DMB Solution: Prepare a solution containing 1.6 mg of 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB·2HCl), 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of water. This solution should be prepared fresh.

  • Derivatization:

    • Reconstitute the dried cell extract in a small volume of water (e.g., 100 µL for 1 x 10^6 cells).

    • In a sealed tube, mix 40 µL of the reconstituted cell extract with 40 µL of the DMB solution.

    • Heat the mixture at 85°C for 45 minutes.

    • After cooling, the sample is ready for HPLC analysis.

  • HPLC Analysis:

    • Column: Use a suitable C18 reversed-phase column.

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer is typically employed.

    • Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for the DMB derivatives.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure cell_culture Cell Culture quenching Metabolic Quenching (e.g., Cold Methanol) cell_culture->quenching extraction Metabolite Extraction (e.g., 80% Methanol) quenching->extraction drying Supernatant Drying extraction->drying derivatization Derivatization (e.g., DMB) drying->derivatization hplc HPLC Separation derivatization->hplc detection Fluorescence Detection hplc->detection quantification Data Analysis & Quantification detection->quantification

Caption: General experimental workflow for the quantification of intracellular (S)-3-methyl-2-oxovalerate.

isoleucine_catabolism isoleucine Isoleucine bcat Branched-Chain Aminotransferase 1 (BCAT1) isoleucine->bcat kmv (S)-3-Methyl-2-oxovalerate bckdh Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) kmv->bckdh downstream Further Degradation Products (e.g., 2-Methyl-1-hydroxybutyl-ThPP) bcat->kmv bckdh->downstream msud Maple Syrup Urine Disease (MSUD) (BCKDC Deficiency) bckdh->msud Deficient in

improving the yield and purity of lab-synthesized Calcium (S)-3-methyl-2-oxovalerate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of lab-synthesized Calcium (S)-3-methyl-2-oxovalerate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Low Yield

Q1: My overall yield of Calcium 3-methyl-2-oxovalerate is significantly lower than expected. What are the potential causes and solutions?

A1: Low overall yield can stem from several factors throughout the synthesis and purification process. Here are the most common causes and their respective troubleshooting steps:

  • Incomplete Claisen-type Condensation: The initial reaction between diethyl oxalate and 2-methyl butyraldehyde is crucial.

    • Cause: Insufficiently strong base, incorrect stoichiometry, or inadequate reaction time.

    • Solution: Ensure the use of a strong base like sodium ethoxide or sodium methoxide in an anhydrous alcohol solvent. The base should be used in at least a stoichiometric amount relative to the 2-methyl butyraldehyde.[1] Verify the molar ratios of the reactants as specified in established protocols.[1] Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion before proceeding with the work-up.

  • Side Reactions: The formation of byproducts can significantly consume starting materials and reduce the yield of the desired product.

    • Cause: A primary side reaction is the self-condensation (aldol condensation) of 2-methyl butyraldehyde, which can occur under basic conditions.[2]

    • Solution: Maintain a low reaction temperature during the addition of 2-methyl butyraldehyde to the base/diethyl oxalate mixture to minimize the rate of the aldol side reaction. Dropwise addition of the aldehyde is recommended.

  • Product Loss During Work-up and Extraction: The desired 3-methyl-2-oxovalerate is an intermediate that needs to be effectively extracted.

    • Cause: Inefficient extraction from the aqueous layer after acidification.

    • Solution: Use an appropriate organic solvent for extraction, such as methyl isobutyl ketone (MIBK).[1] Perform multiple extractions (e.g., three times) to ensure maximum recovery of the product from the aqueous phase.

  • Incomplete Precipitation of the Calcium Salt: The final step of precipitating the calcium salt is critical for isolating the product.

    • Cause: Incorrect pH, rapid addition of the calcium chloride solution, or insufficient incubation time.

    • Solution: Carefully adjust the pH of the aqueous solution of the sodium salt of 3-methyl-2-oxovalerate to a slightly alkaline range (pH 8-9) before adding the calcium chloride solution.[1][3] Add the aqueous solution of calcium chloride dropwise with stirring to promote the formation of well-defined crystals rather than a fine, difficult-to-filter precipitate. Allow for a sufficient incubation period (1-3 hours) after the addition of calcium chloride to ensure complete precipitation.[1][3]

Low Purity

Q2: The purity of my final Calcium 3-methyl-2-oxovalerate product is low, as determined by HPLC analysis. What are the likely impurities and how can I remove them?

A2: Low purity is often due to the presence of unreacted starting materials or byproducts from side reactions. Effective purification is key to achieving a high-purity final product.

  • Common Impurities:

    • Unreacted Starting Materials: Diethyl oxalate and 2-methyl butyraldehyde.

    • Aldol Condensation Byproduct: 2,4-diethyl-3-hydroxy-2-methyl-4-pentenal (or its derivatives) from the self-condensation of 2-methyl butyraldehyde.

    • Other Organic Salts: Residual sodium salts if the exchange with calcium is incomplete.

  • Purification Strategy: Recrystallization

    • Problem: The crude product contains impurities that co-precipitated with the calcium salt.

    • Solution: A well-executed recrystallization is the most effective method for purifying the final product. A mixed solvent system of purified water and an organic solvent like methanol, ethanol, or acetone is recommended.[1]

    • Detailed Recrystallization Protocol:

      • Dissolve the crude Calcium 3-methyl-2-oxovalerate in a minimal amount of hot purified water (e.g., 7-15 times the weight of the crude product).[1]

      • If the solution is colored, add a small amount of activated carbon and heat the solution to decolorize it.[1]

      • Hot filter the solution to remove the activated carbon and any other insoluble impurities.

      • To the hot filtrate, slowly add a miscible organic solvent (e.g., methanol, ethanol, or acetone, typically 0-0.8 times the weight of the purified water) until the solution becomes slightly turbid.[1]

      • Allow the solution to cool down slowly to room temperature to promote the formation of large, pure crystals.

      • Further cool the mixture in an ice bath (2-5 °C) for a couple of hours to maximize the yield of the recrystallized product.[1]

      • Collect the crystals by filtration (e.g., using a Büchner funnel).

      • Wash the crystals with a small amount of the cold solvent mixture.

      • Dry the purified crystals under vacuum.

Q3: During recrystallization, my product "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solvent's boiling point or when the solution is supersaturated to a high degree.

  • Solution:

    • Increase the amount of the primary solvent (water): Add more hot water to the oiled-out mixture until the oil completely dissolves. Then, proceed with the slow cooling process.

    • Slower Cooling: Allow the solution to cool more gradually. You can insulate the flask to slow down the rate of cooling.

    • Scratching the inner surface of the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Frequently Asked Questions (FAQs)

Synthesis of (S)-Enantiomer

Q4: The synthesis protocols I've found produce a racemic mixture of Calcium 3-methyl-2-oxovalerate. How can I obtain the pure (S)-enantiomer?

A4: There are two main strategies to obtain the enantiomerically pure (S)-form: chiral resolution of the racemic mixture or asymmetric synthesis.

  • Chiral Resolution of Racemic 3-methyl-2-oxovaleric acid:

    • Principle: This is a common method where the racemic acid is reacted with a chiral resolving agent (a chiral base) to form a pair of diastereomeric salts.[4] These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[4]

    • General Protocol:

      • Liberate the free acid: Treat the racemic calcium salt with a strong acid (e.g., HCl) and extract the free 3-methyl-2-oxovaleric acid into an organic solvent.

      • Form Diastereomeric Salts: Dissolve the racemic acid in a suitable solvent and add an equimolar amount of a chiral amine (e.g., (S)-(-)-α-phenylethylamine or another suitable chiral base).

      • Fractional Crystallization: Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out first. This process may need to be repeated several times to achieve high diastereomeric purity.

      • Liberate the (S)-enantiomer: After separating the desired diastereomer (the one containing the (S)-acid), treat it with a strong acid to liberate the enantiomerically pure (S)-3-methyl-2-oxovaleric acid.

      • Formation of the Calcium Salt: Convert the pure (S)-acid to its calcium salt as described previously.

  • Enzymatic Asymmetric Synthesis:

    • Principle: Transaminases are enzymes that can catalyze the conversion of an amino acid to a keto acid with high stereoselectivity. The reverse reaction, reductive amination of a keto acid to an amino acid, can also be catalyzed. More relevant to this synthesis is the use of transaminases to produce chiral amines from ketones, which can then be further processed. A more direct enzymatic approach for producing (S)-3-methyl-2-oxovalerate is through the transamination of L-isoleucine, which is catalyzed by branched-chain aminotransferases (BCATs).[5]

    • General Considerations for Enzymatic Synthesis: This approach typically involves whole-cell biocatalysts or isolated enzymes. The reaction conditions (pH, temperature, substrate and cofactor concentrations) need to be optimized for the specific enzyme used. While highly selective, this method may require specialized biochemical expertise and equipment.

Data Presentation

Table 1: Summary of Reported Yields and Purity for Racemic Calcium 3-methyl-2-oxovalerate Synthesis

Synthesis RouteKey ReactantsReported Crude YieldReported Final PurityReference
Diethyl Oxalate and 2-Methyl ButyraldehydeDiethyl oxalate, 2-methyl butyraldehyde, Sodium methoxide~87% (of crude product)>99.5% (after recrystallization)[1]
2-Butylidene Hydantoin IntermediateHydantoin, Butanone, Sodium hydroxide~75% (for 2-butylidene hydantoin step)>99.5% (after recrystallization)[3]

Experimental Protocols

Protocol 1: Synthesis of Racemic Calcium 3-methyl-2-oxovalerate via Claisen-type Condensation

This protocol is adapted from patent literature.[1]

  • Reaction Setup: In a suitable reaction vessel, add a 28% solution of sodium methoxide in methanol.

  • Addition of Diethyl Oxalate: At 25 °C, slowly drip in diethyl oxalate. Stir the mixture for 30 minutes.

  • Addition of 2-Methyl Butyraldehyde: Add 2-methyl butyraldehyde to the mixture and continue stirring for another 30 minutes, maintaining the temperature below 25 °C.

  • Hydrolysis: Add a 30% aqueous solution of sodium hydroxide and let the reaction proceed for 5 hours.

  • Acidification and Extraction: Add hydrochloric acid to the reaction mixture. Extract the aqueous layer three times with methyl isobutyl ketone (MIBK).

  • pH Adjustment and Salt Formation: To the combined organic phases, add purified water and adjust the pH to 5.8 with a 30% sodium hydroxide solution. Separate the layers. Repeat the pH adjustment and separation. Combine the aqueous layers and adjust the pH to 8.8 with 30% sodium hydroxide solution.

  • Precipitation of Calcium Salt: At a temperature not less than 20 °C, add an aqueous solution of calcium chloride. Stir the mixture for 2 hours.

  • Isolation of Crude Product: Slowly cool the mixture to 5 °C and incubate for 1 hour. Collect the precipitated crude Calcium 3-methyl-2-oxovalerate by centrifugation or filtration.

Protocol 2: Purification by Recrystallization

This protocol is adapted from patent literature.[1]

  • Dissolution: Dissolve the crude Calcium 3-methyl-2-oxovalerate (e.g., 350 kg) in purified water (e.g., 2500 kg) with heating until the solution is clear.

  • Decolorization: Add activated carbon (e.g., 1.0 kg) to the hot solution to decolorize it.

  • Hot Filtration: Filter the hot solution to remove the activated carbon.

  • Crystallization: To the hot filtrate, add methanol (e.g., 500 kg).

  • Cooling: Allow the solution to cool naturally to room temperature, then slowly cool it to 2-5 °C and hold for 2 hours.

  • Isolation of Pure Product: Collect the white crystalline powder by centrifugation or filtration and dry the product.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Racemic 3-Methyl-2-oxovaleric Acid cluster_purification Purification and Salt Formation Reactants Diethyl Oxalate + 2-Methyl Butyraldehyde Condensation Claisen-type Condensation Reactants->Condensation Base Sodium Methoxide in Methanol Base->Condensation Hydrolysis Hydrolysis (NaOH) Condensation->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Extraction Extraction (MIBK) Acidification->Extraction pH_Adjust_Na pH Adjustment (NaOH) Extraction->pH_Adjust_Na Salt_Formation_Ca Calcium Salt Formation (CaCl2) pH_Adjust_Na->Salt_Formation_Ca Crude_Product Crude Calcium 3-methyl-2-oxovalerate Salt_Formation_Ca->Crude_Product Recrystallization Recrystallization (Water/Methanol) Crude_Product->Recrystallization Pure_Product Pure Calcium 3-methyl-2-oxovalerate Recrystallization->Pure_Product

Caption: Workflow for the synthesis and purification of racemic Calcium 3-methyl-2-oxovalerate.

Chiral_Resolution Racemic_Acid Racemic 3-Methyl-2-oxovaleric Acid Diastereomeric_Salts Mixture of Diastereomeric Salts ((S,S) and (R,S) salts) Racemic_Acid->Diastereomeric_Salts Chiral_Base Chiral Resolving Agent (e.g., (S)-(-)-α-phenylethylamine) Chiral_Base->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation Separated_Salts Separated Diastereomeric Salts Separation->Separated_Salts Acidification_S Acidification (HCl) Separated_Salts->Acidification_S Acidification_R Acidification (HCl) Separated_Salts->Acidification_R S_Enantiomer (S)-3-Methyl-2-oxovaleric Acid Acidification_S->S_Enantiomer R_Enantiomer (R)-3-Methyl-2-oxovaleric Acid Acidification_R->R_Enantiomer Calcium_Salt_Formation Formation of Calcium Salt S_Enantiomer->Calcium_Salt_Formation Final_Product This compound Calcium_Salt_Formation->Final_Product

Caption: Logical workflow for the chiral resolution of racemic 3-methyl-2-oxovaleric acid.

References

Technical Support Center: Enhancing Bioavailability of Calcium (S)-3-methyl-2-oxovalerate in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo animal studies aimed at enhancing the oral bioavailability of Calcium (S)-3-methyl-2-oxovalerate, a key component in therapies for chronic kidney disease.

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of this compound and what factors influence it?

While specific pharmacokinetic data for this compound is limited in publicly available literature, its absorption is generally considered rapid. However, the overall bioavailability can be influenced by several factors inherent to it being a calcium salt of a keto acid. Key influencing factors include its solubility in the gastrointestinal fluid, permeability across the intestinal epithelium, and potential pre-systemic metabolism. The calcium component's absorption is also dependent on factors like intestinal pH and the presence of dietary inhibitors.

Q2: How does the choice of the salt form impact the bioavailability of the active moiety, (S)-3-methyl-2-oxovalerate?

The salt form can significantly impact the physicochemical properties of a drug, including its solubility and dissolution rate, which are critical for oral absorption. Different calcium salts exhibit varying aqueous solubilities, which can affect the concentration of the drug available for absorption in the gastrointestinal tract. For instance, studies on various calcium salts have shown differences in their relative bioavailabilities in animal models. Therefore, the selection of the calcium salt is a critical formulation parameter.

Q3: Are there any known intestinal transporters involved in the absorption of (S)-3-methyl-2-oxovalerate?

The exact transporters for (S)-3-methyl-2-oxovalerate are not definitively characterized in the available literature. However, as a keto analogue of the branched-chain amino acid isoleucine, it is plausible that its absorption may involve amino acid or monocarboxylate transporters present in the intestinal epithelium. Investigating the involvement of specific transporters could be a key area of research to devise targeted bioavailability enhancement strategies.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability Observed in Pilot Pharmacokinetic Studies

Possible Cause 1: Poor Solubility and Dissolution Rate

  • Troubleshooting Strategy:

    • Particle Size Reduction: Micronization or nanocrystallization of the bulk powder can increase the surface area, potentially leading to a faster dissolution rate.

    • Formulation with Solubility Enhancers:

      • Co-solvents: Investigate the use of pharmaceutically acceptable co-solvents in the formulation to improve the solubility of the compound in the dosing vehicle.

      • Cyclodextrins: Formulating with cyclodextrins can form inclusion complexes, which can significantly enhance the aqueous solubility of poorly soluble compounds.

    • Amorphous Solid Dispersions (ASDs): Creating an ASD with a suitable polymer can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.

Possible Cause 2: Low Intestinal Permeability

  • Troubleshooting Strategy:

    • Inclusion of Permeation Enhancers: Incorporate excipients known to transiently and reversibly increase the permeability of the intestinal epithelium. Examples include:

      • Chitosan: A natural polymer that can open tight junctions between epithelial cells.

      • Sodium Caprate: A medium-chain fatty acid that has been shown to enhance paracellular transport.

    • Lipid-Based Formulations:

      • Nanoemulsions/Microemulsions: Formulating the compound in a nanoemulsion or microemulsion can facilitate its transport across the intestinal membrane through various mechanisms, including increased membrane fluidity and bypassing the need for dissolution.

Possible Cause 3: Pre-systemic Metabolism

  • Troubleshooting Strategy:

    • Enteric Coating: If the compound is susceptible to degradation in the acidic environment of the stomach, an enteric-coated formulation that dissolves in the higher pH of the small intestine can protect the drug and improve the amount available for absorption.

    • Co-administration with Enzyme Inhibitors: If specific metabolic pathways are identified, co-administration with inhibitors of the relevant enzymes could be explored, though this approach requires careful toxicological evaluation.

Issue 2: High Variability in Plasma Concentrations Between Animals

Possible Cause 1: Inconsistent Gastric Emptying and GI Transit Time

  • Troubleshooting Strategy:

    • Standardize Fasting Period: Ensure a consistent and appropriate fasting period for all animals before dosing to minimize variability in gastric emptying.

    • Control of Food and Water Intake: Standardize the access to food and water post-dosing, as this can influence GI motility.

    • Formulation Properties: The viscosity and composition of the dosing vehicle can affect gastric emptying. Using a consistent and well-characterized vehicle is crucial.

Possible Cause 2: Formulation Instability

  • Troubleshooting Strategy:

    • Assess Formulation Stability: Ensure the formulation is stable throughout the preparation and dosing period. For suspensions, ensure adequate and consistent re-suspension before dosing each animal.

    • Use of Suspending or Stabilizing Agents: Incorporate appropriate excipients to maintain the homogeneity of the formulation.

Data Presentation

Table 1: Comparative Oral Bioavailability of Different Calcium Salts in Rats

Calcium SaltAnimal ModelDosageAbsolute Bioavailability (%)Key Findings
Calcium ChlorideMice150 mg/kg5.7Lower bioavailability compared to other organic calcium salts.[1]
Calcium AcetateMice150 mg/kg8.6Higher bioavailability than calcium chloride.[1]
Calcium L-lactateMice150 mg/kg8.9Similar bioavailability to calcium acetate.[1]
Calcium AscorbateMice150 mg/kg14.8Highest bioavailability among the tested salts in this study.[1]
Calcium FumarateRatsN/ANot significantly different from CaCO3Absorption was found to be equivalent to other common calcium salts.[2][3]
Calcium CarbonateRatsN/ABaselineCommonly used as a reference calcium salt.[2][3]

Note: This table presents data on the bioavailability of the calcium ion from different salts, which can be an important factor in the overall absorption of the this compound molecule. The bioavailability of the keto acid moiety may differ.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) with free access to water before dosing.

  • Dosing:

    • Oral (PO): Administer the test formulation of this compound via oral gavage at a predetermined dose. The vehicle should be well-defined (e.g., water, 0.5% carboxymethylcellulose).

    • Intravenous (IV): For bioavailability determination, administer a solution of this compound via the tail vein at a lower dose.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose).

  • Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of (S)-3-methyl-2-oxovalerate in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using appropriate software.

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before the experiment.

  • Transport Study:

    • Apical to Basolateral (A-B) Transport: Add the test compound solution to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at specified time points.

    • Basolateral to Apical (B-A) Transport: Add the test compound solution to the basolateral chamber and collect samples from the apical chamber.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Screening cluster_invivo In Vivo Animal Study cluster_data Data Analysis & Interpretation Formulation Formulation Strategies (e.g., Nanoemulsion, Cyclodextrin) Characterization Physicochemical Characterization (Solubility, Particle Size) Formulation->Characterization Caco2 Caco-2 Permeability Assay Formulation->Caco2 Initial Permeability Screen PK_Study Pharmacokinetic Study in Rats Caco2->PK_Study Select Promising Formulations Blood_Sampling Blood Sampling PK_Study->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, F%) Plasma_Analysis->PK_Parameters Data_Analysis Analyze Bioavailability Data PK_Parameters->Data_Analysis Troubleshooting Troubleshoot Low Bioavailability Data_Analysis->Troubleshooting

Caption: Experimental workflow for enhancing bioavailability.

signaling_pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_blood Bloodstream cluster_factors Compound Ca-(S)-3-methyl-2-oxovalerate (Oral Administration) Enterocyte Enterocyte Compound->Enterocyte Absorption (Solubility & Permeability Dependent) Systemic_Circulation Systemic Circulation (Bioavailability) Enterocyte->Systemic_Circulation Transport Solubility Solubility - Formulation - pH Solubility->Compound Permeability Permeability - Transporters - Permeation Enhancers Permeability->Enterocyte

Caption: Factors influencing oral absorption.

References

Validation & Comparative

A Comparative Analysis of the Metabolic Effects of (S)-3-methyl-2-oxovalerate and alpha-Ketoisocaproate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic effects of two branched-chain keto acids (BCKAs): (S)-3-methyl-2-oxovalerate, the keto-analog of isoleucine, and alpha-ketoisocaproate (KIC), the keto-analog of leucine. Understanding the distinct metabolic roles of these molecules is crucial for research into metabolic diseases, drug development, and nutritional science.

Introduction to (S)-3-methyl-2-oxovalerate and alpha-Ketoisocaproate

(S)-3-methyl-2-oxovalerate and alpha-ketoisocaproate are alpha-keto acids derived from the transamination of the essential branched-chain amino acids (BCAAs) isoleucine and leucine, respectively[1][2][3]. While structurally similar, emerging evidence suggests they exert distinct effects on key metabolic pathways, including glucose, lipid, and amino acid metabolism. Dysregulation of BCAA and BCKA metabolism has been implicated in various metabolic disorders, including insulin resistance and Maple Syrup Urine Disease (MSUD)[2][4]. This guide synthesizes the current experimental data to provide a clear comparison of their metabolic impacts.

Comparative Metabolic Effects

The following tables summarize the known metabolic effects of (S)-3-methyl-2-oxovalerate and alpha-ketoisocaproate, based on available experimental data.

Effects on Glucose Metabolism and Insulin Signaling
Parameter(S)-3-methyl-2-oxovaleratealpha-Ketoisocaproate (KIC)References
Insulin Secretion Data not availableStimulates insulin secretion from pancreatic β-cells.[5]
Insulin-Stimulated Glucose Uptake Associated with impaired fasting glucose, suggesting a potential negative impact.Suppresses insulin-stimulated glucose transport in skeletal muscle cells (L6 myotubes) by approximately 34%.[6][7][4]
mTORC1 Signaling Data not availableStimulates the mTORC1 signaling pathway.[6][6]
Akt Phosphorylation Data not availableDoes not significantly modify insulin-stimulated Akt phosphorylation.[8][8]
Effects on Lipid Metabolism
Parameter(S)-3-methyl-2-oxovaleratealpha-Ketoisocaproate (KIC)References
Lipid Accumulation Data not availableEnhances lipid accumulation in 3T3-L1 preadipocytes.[9]
Lipogenic Protein Expression Data not availableIncreases the expression of lipogenic proteins such as cleaved SREBP1 and SCD1.[9]
Fatty Acid Composition Data not availableInfluences fatty acid composition in skeletal muscle of growing pigs.[10]
Effects on Amino Acid Metabolism
Parameter(S)-3-methyl-2-oxovaleratealpha-Ketoisocaproate (KIC)References
Branched-Chain Amino Acid Transaminase (BCAT) Activity Metabolite of isoleucine transamination.Stimulates BCAT activity in kidney and muscle.[2][11]
Effects on Mitochondrial Function
Parameter(S)-3-methyl-2-oxovaleratealpha-Ketoisocaproate (KIC)References
Mitochondrial Respiration High levels are neurotoxic and disrupt energy metabolism.At high concentrations (5 mM), it decreases phosphorylating and uncoupled mitochondrial respiration in rat brain.[12] It also increases state 4 respiration, suggesting an uncoupling effect.[13][2]
Reactive Oxygen Species (ROS) Production Implicated in metabolic disturbances that could involve oxidative stress.Increases the production of reactive species in hippocampal neurons.[2][14]
Mitochondrial Complex Activity Data not availableReduces the activity of mitochondrial complex I and II-III in the rat hippocampus.[14] In another study, KIC inhibited alpha-ketoglutarate dehydrogenase activity.[13][13][14]

Signaling Pathways and Metabolic Fates

The metabolic roles of (S)-3-methyl-2-oxovalerate and alpha-ketoisocaproate are dictated by their respective metabolic pathways and their influence on key signaling cascades.

BCAA_Metabolism cluster_leucine Leucine Metabolism cluster_isoleucine Isoleucine Metabolism Leucine Leucine KIC alpha-Ketoisocaproate (KIC) Leucine->KIC BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH Isoleucine Isoleucine SMOV (S)-3-methyl-2-oxovalerate Isoleucine->SMOV BCAT AcetylCoA_PropionylCoA Acetyl-CoA + Propionyl-CoA SMOV->AcetylCoA_PropionylCoA BCKDH

Figure 1: Branched-Chain Amino Acid Catabolic Pathways.

KIC_Signaling KIC alpha-Ketoisocaproate (KIC) mTORC1 mTORC1 KIC->mTORC1 stimulates S6K1 S6K1 mTORC1->S6K1 activates IRS1_Ser_Phos IRS-1 (Ser) Phosphorylation S6K1->IRS1_Ser_Phos leads to Insulin_Signaling_Suppression Suppression of Insulin Signaling IRS1_Ser_Phos->Insulin_Signaling_Suppression Glucose_Uptake_Inhibition Inhibition of Insulin-Stimulated Glucose Uptake Insulin_Signaling_Suppression->Glucose_Uptake_Inhibition

Figure 2: KIC-mediated mTORC1 Signaling and Insulin Resistance.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the design and execution of further research.

Measurement of Insulin-Stimulated Glucose Uptake in L6 Myotubes

This protocol is adapted from methodologies used to assess the effects of keto acids on glucose transport[6][15].

Glucose_Uptake_Workflow start Differentiate L6 myoblasts into myotubes serum_starve Serum-starve myotubes (e.g., in α-MEM with 0.2% BSA for 3-4h) start->serum_starve pre_incubate Pre-incubate with or without keto acid ((S)-3-methyl-2-oxovalerate or KIC) serum_starve->pre_incubate insulin_stimulate Stimulate with insulin (e.g., 100 nM for 20-30 min) pre_incubate->insulin_stimulate add_2DG Add 2-[3H]-deoxyglucose (2-DG) for a short period (e.g., 5-10 min) insulin_stimulate->add_2DG wash Wash cells rapidly with ice-cold PBS to stop uptake add_2DG->wash lyse Lyse cells (e.g., with NaOH or SDS) wash->lyse scintillation Measure radioactivity by liquid scintillation counting lyse->scintillation normalize Normalize 2-DG uptake to protein content scintillation->normalize end Analyze and compare results normalize->end

Figure 3: Workflow for 2-Deoxyglucose Uptake Assay.
Western Blot Analysis of Insulin Signaling Proteins

This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the insulin signaling pathway[11][16][17].

  • Cell Treatment and Lysis: Treat cells as described in the glucose uptake assay (serum starvation, keto acid incubation, insulin stimulation). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., Akt, S6K1, IRS-1) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Analysis of Fatty Acid Composition in Muscle Tissue

This protocol is a general guide for the analysis of fatty acid profiles in biological samples[18][19].

  • Lipid Extraction: Homogenize muscle tissue samples and extract total lipids using a chloroform:methanol (2:1, v/v) solution (Folch method).

  • Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the extracted lipids to FAMEs using a reagent such as boron trifluoride in methanol.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Separate and identify the FAMEs using a GC-MS system equipped with a suitable capillary column.

  • Quantification: Quantify individual fatty acids by comparing their peak areas to those of known standards.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol describes a common method for assessing mitochondrial ROS production[9][20][21].

  • Cell Loading: Incubate cells with a mitochondrial-targeted fluorescent ROS indicator, such as MitoSOX Red, in a suitable buffer.

  • Treatment: Treat the cells with (S)-3-methyl-2-oxovalerate or KIC at the desired concentrations and for the specified duration.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope.

  • Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the relative change in mitochondrial ROS production.

Conclusion and Future Directions

The available evidence indicates that alpha-ketoisocaproate (KIC) is a metabolically active molecule that significantly influences glucose, lipid, and amino acid metabolism, as well as mitochondrial function. Its effects, particularly the stimulation of mTORC1 signaling and subsequent suppression of insulin-stimulated glucose uptake, position it as a key player in metabolic regulation and a potential contributor to insulin resistance.

In contrast, while (S)-3-methyl-2-oxovalerate is recognized as an important biomarker for metabolic disorders like MSUD and impaired fasting glucose, there is a notable lack of direct experimental data on its specific metabolic effects. Further research is imperative to elucidate its role in insulin signaling, lipid metabolism, and mitochondrial bioenergetics. Head-to-head comparative studies are crucial to fully understand the distinct and potentially overlapping metabolic functions of these two important keto acids. Such knowledge will be invaluable for the development of targeted therapeutic strategies for a range of metabolic diseases.

References

Navigating the mTOR Signaling Maze: A Comparative Guide to Calcium (S)-3-methyl-2-oxovalerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. Its intricate network of interactions presents a prime target for therapeutic intervention in a variety of diseases. Among the molecules known to modulate this pathway are branched-chain amino acids (BCAAs) and their metabolites, the branched-chain keto acids (BCKAs). This guide provides a comparative analysis of Calcium (S)-3-methyl-2-oxovalerate, the calcium salt of the keto-analog of isoleucine, and its potential effects on mTOR signaling, drawing comparisons with established activators like leucine and its keto-analog, α-ketoisocaproate (KIC).

Unraveling the Mechanism: How BCKAs Influence mTOR

Branched-chain amino acids, particularly leucine, are well-established activators of the mTORC1 complex.[1] This activation is crucial for processes like muscle protein synthesis. The primary mechanism involves the sensing of intracellular amino acid levels, which in turn modulates the activity of the Rag GTPases and the subsequent recruitment of mTORC1 to the lysosomal surface, a key step for its activation.

Branched-chain keto acids, including (S)-3-methyl-2-oxovalerate, are thought to exert their effects on mTOR signaling primarily through their conversion to their corresponding BCAAs by the enzyme branched-chain aminotransferase (BCAT). This intracellular conversion increases the pool of BCAAs available to activate mTORC1. Furthermore, the calcium component of this compound may play a synergistic role. Intracellular calcium is a known second messenger that can modulate mTOR signaling through calmodulin (CaM), which can bind to and influence key regulatory proteins in the pathway.[2][3]

Comparative Analysis: Quantitative Insights into mTOR Activation

While direct quantitative data on the effect of this compound on mTOR signaling is limited in publicly available literature, we can draw valuable insights from studies on the closely related compound, α-ketoisocaproate (KIC), the keto-analog of leucine.

Compound Target Protein Fold Change in Phosphorylation (relative to control) Cell/Tissue Type Reference
L-Leucinep70S6K1 (Thr389)~4-foldRat Skeletal Muscle[4]
α-Ketoisocaproate (KIC)p70S6K1 (Thr389)~3.5-foldRat Skeletal Muscle[4]
L-Leucine4E-BP1 (γ-form)~5-fold increase in hyperphosphorylated formRat Skeletal Muscle[4]
α-Ketoisocaproate (KIC)4E-BP1 (γ-form)~4-fold increase in hyperphosphorylated formRat Skeletal Muscle[4]
L-IsoleucinemTOR (Ser2448)Significant IncreaseBovine Mammary Epithelial Cells[5]
L-Isoleucinep70S6K1 (Thr389)Significant IncreaseBovine Mammary Epithelial Cells[5]

Note: The data presented for L-Leucine and KIC are estimations based on graphical representations in the cited literature and serve for comparative purposes. The study on L-Isoleucine did not provide fold-change values but reported statistically significant increases in phosphorylation.

Visualizing the Pathways and Processes

To better understand the complex interactions, the following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow for its analysis.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Amino_Acids Amino Acids (Leucine, Isoleucine) mTORC1 mTORC1 Amino_Acids->mTORC1 Activates Calcium_SMO This compound BCAT BCAT Calcium_SMO->BCAT Isoleucine Isoleucine Calcium_SMO->Isoleucine Transamination Calcium Ca²⁺ Calcium_SMO->Calcium PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibits Rheb Rheb TSC_Complex->Rheb Inhibits Rheb->mTORC1 Activates p70S6K1 p70S6K1 mTORC1->p70S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis Cell Growth p70S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibits when unphosphorylated BCAT->Isoleucine Isoleucine->mTORC1 Activates Calmodulin Calmodulin (CaM) Calcium->Calmodulin Calmodulin->mTORC1 Modulates

Caption: mTOR Signaling Pathway Activation.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Muscle cells, Hepatocytes) Treatment 2. Treatment - this compound - Leucine (Positive Control) - Vehicle (Negative Control) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Protein Extraction Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Kinase_Assay Alternative/Complementary: In vitro mTOR Kinase Assay Cell_Lysis->Kinase_Assay Western_Blot 5. Western Blotting Protein_Quantification->Western_Blot Antibodies Primary Antibodies: - p-mTOR, mTOR - p-p70S6K1, p70S6K1 - p-4E-BP1, 4E-BP1 - Loading Control (e.g., β-actin) Secondary Antibodies Western_Blot->Antibodies Detection 6. Chemiluminescent Detection Western_Blot->Detection Data_Analysis 7. Densitometry and Quantitative Analysis Detection->Data_Analysis

Caption: Experimental Workflow for mTOR Activation Analysis.

Detailed Experimental Protocols

For researchers seeking to validate the effects of this compound on mTOR signaling, the following established protocols for Western Blotting and in vitro mTOR Kinase Assay provide a robust starting point.

Western Blotting for mTOR Pathway Proteins

Objective: To determine the phosphorylation status of key mTOR signaling proteins (mTOR, p70S6K1, 4E-BP1) in response to treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in 6-well plates and grow to 70-80% confluency.

  • Serum starve cells for 4-6 hours prior to treatment.

  • Treat cells with desired concentrations of this compound, Leucine (positive control), or vehicle (negative control) for a specified time course (e.g., 15, 30, 60 minutes).

2. Cell Lysis:

  • Aspirate media and wash cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins on a 4-12% gradient SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR, p70S6K1, and 4E-BP1, as well as a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

  • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

In Vitro mTOR Kinase Assay

Objective: To directly measure the kinase activity of immunoprecipitated mTORC1 in the presence of the test compound.

1. Immunoprecipitation of mTORC1:

  • Lyse treated or untreated cells as described for Western Blotting.

  • Pre-clear the cell lysates with protein A/G agarose beads.

  • Immunoprecipitate mTORC1 by incubating the lysates with an anti-mTOR or anti-Raptor antibody overnight at 4°C.

  • Add protein A/G agarose beads and incubate for another 2 hours.

  • Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.

2. Kinase Reaction:

  • Resuspend the immunoprecipitated mTORC1 in kinase assay buffer.

  • Add the substrate (e.g., recombinant inactive p70S6K1 or 4E-BP1) and the test compound (this compound).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for 30 minutes.

3. Analysis:

  • Stop the reaction by adding Laemmli sample buffer and boiling.

  • Analyze the phosphorylation of the substrate by Western Blotting using a phospho-specific antibody.

  • Quantify the results by densitometry.

Conclusion and Future Directions

The available evidence strongly suggests that branched-chain keto acids, the family to which (S)-3-methyl-2-oxovalerate belongs, are capable of activating the mTOR signaling pathway, likely through their conversion to their corresponding amino acids. The calcium moiety may provide an additional, synergistic mechanism for mTOR modulation. However, a clear gap exists in the literature regarding direct, quantitative comparisons of this compound with other mTOR activators.

Future research should focus on head-to-head comparative studies to elucidate the precise potency and kinetics of mTOR activation by this compound. Dose-response and time-course experiments, utilizing the detailed protocols provided in this guide, will be crucial in determining its potential as a therapeutic agent for conditions where mTOR activation is desirable, such as muscle wasting disorders. Furthermore, investigating the specific contribution of the calcium ion to mTOR signaling in this context will provide a more complete understanding of its mechanism of action.

References

A Comparative Guide to HPLC and Enzymatic Assays for (S)-3-Methyl-2-Oxovalerate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. This guide provides a detailed comparison of two common analytical techniques for measuring (S)-3-methyl-2-oxovalerate, a key intermediate in the metabolism of the branched-chain amino acid isoleucine: High-Performance Liquid Chromatography (HPLC) and enzymatic assays. Elevated levels of this keto acid can be indicative of metabolic disorders such as Maple Syrup Urine Disease (MSUD)[1].

This publication offers an objective analysis of the performance of both methods, supported by experimental data from various studies. It includes detailed methodologies for key experiments and visual representations of workflows and reaction pathways to aid in comprehension.

Performance Characteristics: A Side-by-Side Comparison

The choice between HPLC and enzymatic assays for the quantification of (S)-3-methyl-2-oxovalerate depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each method based on published data.

Performance MetricHPLC MethodsEnzymatic Assays
Linearity R² > 0.998[2]Linear within 8 to 170 µmoles/L[3]
Limit of Detection (LOD) 1.3-5.4 nM (with fluorescence detection)[4]8 µmoles/L[3]
Limit of Quantification (LOQ) 0.06-0.23 µmol/L (LC-MS)[2], 4.2-18 nM (with fluorescence detection)[4]20 µmoles/L (microplate assay)[3]
Accuracy/Recovery 78.4% to 114.3%[2]> 91% (> 84% for microplate assays)[3]
Precision (%CV) < 9.7% RSD[2]Not explicitly stated in the provided results
Specificity High, especially with MS detection[2]Can be affected by other keto acids, may require pre-treatment[5]
Sample Throughput Lower, typically requires longer run times per sampleHigher, suitable for microplate formats[3]
Instrumentation HPLC system with UV, fluorescence, or MS detectorSpectrophotometer or microplate reader

Experimental Workflows and Signaling Pathways

To visualize the processes involved in both quantification methods, the following diagrams illustrate the general experimental workflow for a cross-validation study and the enzymatic reaction pathway.

G Experimental Workflow for Cross-Validation cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_enzymatic Enzymatic Assay cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction of α-keto acids Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization Enzyme_Reaction Enzymatic Reaction Extraction->Enzyme_Reaction HPLC_Separation HPLC Separation Derivatization->HPLC_Separation Detection_HPLC Detection (UV, FLD, or MS) HPLC_Separation->Detection_HPLC Quantification_HPLC Quantification Detection_HPLC->Quantification_HPLC Detection_Enzymatic Spectrophotometric Detection Enzyme_Reaction->Detection_Enzymatic Quantification_Enzymatic Quantification Detection_Enzymatic->Quantification_Enzymatic Comparison Method Comparison & Validation Quantification_HPLC->Comparison Quantification_Enzymatic->Comparison G Enzymatic Assay Pathway cluster_reaction Branched-Chain α-Keto Acid Dehydrogenase Reaction cluster_detection Detection SMOV (S)-3-methyl-2-oxovalerate Enzyme Branched-chain α-keto acid dehydrogenase SMOV->Enzyme NAD NAD+ NAD->Enzyme Product Metabolite Product NADH NADH Spectrophotometer Measure NADH absorbance (e.g., at 340 nm) NADH->Spectrophotometer Enzyme->Product Enzyme->NADH

References

A Comparative Guide to Ketoanalogues in the Management of Chronic Kidney Disease: Focus on Calcium (S)-3-methyl-2-oxovalerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Calcium (S)-3-methyl-2-oxovalerate and other ketoanalogues used in the therapeutic management of chronic kidney disease (CKD). The information presented is based on available experimental data and clinical trials, designed to inform research and development in nephrology.

Introduction to Ketoanalogue Therapy in CKD

Nutritional therapy is a cornerstone in the management of chronic kidney disease, with protein restriction being a key strategy to mitigate the accumulation of uremic toxins and slow disease progression.[1][2] However, low-protein diets (LPD) and very-low-protein diets (VLPD) pose a risk of protein-energy wasting and essential amino acid deficiencies.[3] Ketoanalogues, nitrogen-free precursors of essential amino acids, are supplemented with these diets to address this challenge. They provide the necessary building blocks for protein synthesis without contributing to the nitrogenous waste burden.[2][4]

Among the mixture of ketoanalogues used in clinical practice, this compound, the ketoanalogue of the essential branched-chain amino acid (BCAA) L-isoleucine, plays a crucial role. This guide will delve into the available evidence on its efficacy and mechanism of action in the context of combination ketoanalogue therapy.

Composition of Commonly Used Ketoanalogue Formulations

Commercially available ketoanalogue supplements are typically a combination of the keto- and hydroxy-analogues of essential amino acids. A widely studied formulation, often referred to as Ketosteril, contains the following components:

ComponentTypeCorresponding Amino Acid
This compound KetoanalogueL-Isoleucine
Calcium-4-methyl-2-oxovalerateKetoanalogueL-Leucine
Calcium-2-oxo-3-phenylpropionateKetoanalogueL-Phenylalanine
Calcium-3-methyl-2-oxobutyrateKetoanalogueL-Valine
Calcium-DL-2-hydroxy-4-(methylthio)butyrateHydroxyanalogueL-Methionine
L-Lysine acetateEssential Amino AcidL-Lysine
L-ThreonineEssential Amino AcidL-Threonine
L-TryptophanEssential Amino AcidL-Tryptophan
L-HistidineEssential Amino AcidL-Histidine
L-TyrosineEssential Amino AcidL-Tyrosine

This composition is based on generally available information on ketoanalogue supplements.[5] Formulations may vary between manufacturers.

Mechanism of Action: The Role of Transamination

The primary therapeutic action of ketoanalogues is their ability to be converted into their corresponding essential amino acids through a process called transamination. This process utilizes excess nitrogen from non-essential amino acids, thereby reducing the overall nitrogen load and the production of uremic toxins like urea.[4][6]

This compound, upon ingestion, is absorbed and undergoes transamination, primarily by branched-chain aminotransferases (BCATs), to form L-isoleucine.[7] This newly synthesized essential amino acid can then be utilized for protein synthesis.

cluster_0 Metabolic Fate of this compound This compound This compound L-Isoleucine L-Isoleucine This compound->L-Isoleucine Transamination (BCAT) Protein Synthesis Protein Synthesis L-Isoleucine->Protein Synthesis Alpha-ketoglutarate Alpha-ketoglutarate Urea Cycle Urea Cycle Urea Urea Urea Cycle->Urea Non-Essential Amino Acids Non-Essential Amino Acids Non-Essential Amino Acids->Urea Cycle Excess Nitrogen

Caption: Transamination of this compound to L-Isoleucine.

Efficacy of Ketoanalogue Supplementation in CKD

Numerous meta-analyses and randomized controlled trials have demonstrated the benefits of supplementing LPDs and VLPDs with a mixture of ketoanalogues in patients with CKD.[1][8][9] The available data does not allow for a direct comparison of the efficacy of individual ketoanalogues. The following table summarizes the quantitative data from key studies on mixed ketoanalogue formulations.

Outcome MeasureKetoanalogue + LPD/VLPD vs. LPD/VLPD AloneReference
Glomerular Filtration Rate (GFR) Significantly higher GFR in the ketoanalogue group.[9] A meta-analysis showed a significant delay in CKD progression (p=0.008), especially in patients with an eGFR > 18 mL/min/1.73 m².[8][8][9]
End-Stage Kidney Disease (ESKD) Marginally lower risk of ESKD in non-diabetic participants.[9][9]
Urea Nitrogen Significantly decreased levels.[9][9]
Serum Phosphorus Significantly decreased levels.[8][9][8][9]
Serum Calcium Significantly increased levels.[8][9][8][9]
Parathyroid Hormone (PTH) Significantly decreased levels in patients with eGFR < 18 mL/min/1.73 m².[8][8]
Nutritional Status (Serum Albumin) No significant difference, indicating nutritional safety.[8][9][8][9]

Experimental Protocols

Detailed experimental protocols for clinical trials involving ketoanalogues are often not fully published. However, based on the methodologies described in several studies and clinical trial registries, a generalized protocol for a randomized controlled trial can be outlined.

Objective: To evaluate the efficacy and safety of a ketoanalogue-supplemented low-protein diet compared to a low-protein diet alone in patients with chronic kidney disease.

Study Design: A prospective, randomized, controlled, parallel-group trial.

Inclusion Criteria:

  • Adult patients (e.g., 18-75 years) with a diagnosis of CKD (e.g., stage 3-5, not on dialysis).

  • Stable estimated Glomerular Filtration Rate (eGFR) for a defined period (e.g., 3 months) prior to enrollment.

  • Willingness and ability to adhere to a low-protein diet.

  • Informed consent obtained.

Exclusion Criteria:

  • Presence of acute kidney injury.

  • Nephrotic syndrome with massive proteinuria.

  • Severe malnutrition.

  • Active malignancy or severe inflammatory disease.

  • Pregnancy or lactation.

Intervention:

  • Treatment Group: Low-protein diet (e.g., 0.6 g/kg/day) supplemented with a standard dose of a mixed ketoanalogue formulation (containing this compound).

  • Control Group: Low-protein diet (e.g., 0.6 g/kg/day) with a placebo.

Duration: A follow-up period of at least 12 months is common in such trials.

Outcome Measures:

  • Primary Outcome: Change in eGFR from baseline to the end of the study.

  • Secondary Outcomes:

    • Time to initiation of dialysis or a >50% reduction in eGFR.

    • Changes in serum levels of urea, creatinine, phosphorus, calcium, and parathyroid hormone.

    • Changes in nutritional markers (e.g., serum albumin, prealbumin, body mass index).

    • Assessment of patient-reported outcomes (e.g., quality of life questionnaires).

    • Incidence of adverse events.

Data Collection: Clinical and laboratory data are typically collected at baseline and at regular intervals (e.g., every 3 months) throughout the study.

cluster_1 Experimental Workflow for a Ketoanalogue Clinical Trial Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Group Treatment Group Randomization->Treatment Group Ketoanalogue + LPD Control Group Control Group Randomization->Control Group Placebo + LPD Follow-up Assessments Follow-up Assessments Treatment Group->Follow-up Assessments Control Group->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis

Caption: A generalized workflow for a randomized controlled trial of ketoanalogues.

The Challenge of Comparing Individual Ketoanalogues

The current body of scientific literature does not provide sufficient evidence to directly compare the clinical efficacy of this compound against other individual ketoanalogues in the treatment of CKD. Clinical studies have consistently evaluated ketoanalogues as a fixed-combination therapy.

From a biochemical standpoint, the branched-chain keto-acids (BCKAs), including the ketoanalogues of isoleucine, leucine, and valine, are known to influence cellular signaling pathways such as the mammalian target of rapamycin (mTOR) pathway, which plays a role in protein synthesis and cell growth.[10] Dysregulation of BCAA metabolism has been implicated in the pathophysiology of kidney disease.[11][12] However, further research is needed to elucidate the specific contribution of each BCKA to the overall therapeutic effect observed with ketoanalogue mixtures in CKD.

Conclusion and Future Directions

Supplementation of low-protein diets with a mixture of ketoanalogues, which includes this compound, is an effective and safe therapeutic strategy for slowing the progression of chronic kidney disease and managing its metabolic complications. The primary mechanism of action is the reduction of nitrogenous waste burden through transamination to essential amino acids.

While the benefits of the combined ketoanalogue formulation are well-documented, there is a clear gap in the understanding of the individual contributions of each component. Future research, potentially utilizing advanced metabolomic and proteomic approaches, is warranted to investigate the specific effects of this compound and other individual ketoanalogues. Such studies could pave the way for the development of more targeted and potentially more effective nutritional therapies for patients with chronic kidney disease.

References

A Comparative Guide to the Reproducibility of Metabolic Flux Studies: (S)-3-methyl-2-oxovalerate vs. Established Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reproducibility of metabolic flux analysis (MFA) studies, with a specific focus on the use of labeled (S)-3-methyl-2-oxovalerate as a tracer. Due to a lack of published research on the use of labeled (S)-3-methyl-2-oxovalerate in 13C-Metabolic Flux Analysis (13C-MFA), this guide will first establish the principles of reproducibility in 13C-MFA using well-established tracers like 13C-glucose and 13C-glutamine. It will then contextualize the potential application and limitations of labeled (S)-3-methyl-2-oxovalerate based on its known metabolic pathway.

Executive Summary

Reproducibility in 13C-MFA is paramount for generating reliable and comparable data. For established tracers such as 13C-glucose and 13C-glutamine, high reproducibility, with standard deviations of metabolic fluxes as low as ≤2%, has been demonstrated in numerous studies. This high level of precision is achieved through meticulous experimental design, the use of parallel labeling experiments, robust analytical techniques, and sophisticated computational modeling.

Currently, there are no published 13C-MFA studies that utilize labeled (S)-3-methyl-2-oxovalerate as a tracer. This compound is primarily known as a biomarker for Maple Syrup Urine Disease and is a key intermediate in the degradation pathway of the branched-chain amino acid, isoleucine. While it could theoretically be used to trace the flux through this specific pathway, its utility for broader metabolic flux analysis is unknown and likely limited. Consequently, no quantitative data on the reproducibility of MFA studies using this tracer is available.

This guide will provide a detailed comparison based on the available scientific literature, offering insights into the established reproducibility of conventional 13C-MFA and the theoretical considerations for using novel tracers like (S)-3-methyl-2-oxovalerate.

Principles of Reproducibility in 13C-Metabolic Flux Analysis

The reproducibility of 13C-MFA studies is influenced by several key factors:

  • Experimental Design: The choice of isotopic tracer(s), labeling strategy (e.g., uniformly labeled, position-specific labeling), and the design of parallel labeling experiments are critical for resolving specific fluxes with high precision.

  • Cell Culture Conditions: Maintaining consistent and well-controlled cell culture conditions (e.g., media composition, growth phase, cell density) is essential to ensure metabolic steady-state and reduce biological variability between experiments.

  • Analytical Measurements: The accuracy and precision of analytical techniques, typically gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for measuring mass isotopomer distributions in metabolites are fundamental to the reliability of the flux calculations.

  • Computational Modeling and Statistical Analysis: The metabolic network model used for flux calculations must be accurate and comprehensive. Robust statistical methods are required to estimate flux values, determine confidence intervals, and assess the goodness-of-fit of the model to the experimental data.

Well-conducted 13C-MFA studies that carefully control for these factors can achieve a high degree of reproducibility, enabling meaningful comparisons of metabolic phenotypes across different conditions or cell types.

Comparison of Tracers for Metabolic Flux Analysis

The choice of isotopic tracer is a critical determinant of the information that can be obtained from a 13C-MFA study.

  • (S)-3-methyl-2-oxovalerate: As an intermediate in isoleucine catabolism, a labeled form of this keto acid could potentially be used to specifically trace the flux through the branched-chain amino acid degradation pathway. However, its downstream metabolites are limited, which would restrict its utility in resolving fluxes in central carbon metabolism (e.g., glycolysis, TCA cycle, pentose phosphate pathway). There is currently no literature on its use as a tracer in MFA studies, and therefore no data on the reproducibility of such studies.

  • 13C-Glucose: This is the most common tracer for 13C-MFA. Different isotopomers of labeled glucose (e.g., [U-13C6]glucose, [1,2-13C2]glucose) are powerful tools for elucidating fluxes in glycolysis, the pentose phosphate pathway, and the TCA cycle. The reproducibility of glucose-based MFA has been extensively documented.

  • 13C-Glutamine: Labeled glutamine is frequently used, often in parallel with labeled glucose, to probe the metabolism of the TCA cycle, anaplerosis, and amino acid metabolism. It is particularly useful in cancer metabolism research where "glutamine addiction" is a common phenotype.

Quantitative Data Comparison

The following tables summarize representative quantitative data from 13C-MFA studies using established tracers in cancer cell lines. This data serves as a benchmark for the level of precision and reproducibility that can be expected from well-designed MFA experiments.

Table 1: Central Carbon Metabolism Fluxes in A549 Lung Carcinoma Cells using 13C-Glucose Tracers

Metabolic FluxAbbreviationRelative Flux (mol/100 mol Glucose Uptake)Standard Deviation
Glucose UptakeGLCuptake100-
Glycolysis (Glucose -> G6P)HEX100-
Pentose Phosphate Pathway (G6P -> R5P)PENT15.31.2
Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA)PDH45.23.5
Lactate SecretionLACout85.15.1
TCA Cycle (Citrate -> a-KG)CIT30.52.8

Data adapted from representative values found in the literature for illustrative purposes.

Table 2: TCA Cycle Fluxes in Glioblastoma Cells using [U-13C5]Glutamine Tracer

Metabolic FluxAbbreviationRelative Flux (mol/100 mol Glutamine Uptake)Standard Deviation
Glutamine UptakeGLNut100-
Glutaminolysis (Glutamine -> Glutamate)GLNase100-
Anaplerosis (Glutamate -> a-KG)GDH/TA95.27.6
Reductive Carboxylation (a-KG -> Citrate)IDH (rev)12.41.8
Oxidative TCA (a-KG -> Succinate)KGD82.86.5

Data adapted from representative values found in the literature for illustrative purposes.

Table 3: Comparison of Labeled (S)-3-methyl-2-oxovalerate with Established Tracers

FeatureLabeled (S)-3-methyl-2-oxovalerateLabeled GlucoseLabeled Glutamine
Primary Metabolic Pathways Traced Branched-chain amino acid (isoleucine) degradationGlycolysis, Pentose Phosphate Pathway, TCA CycleTCA Cycle, Anaplerosis, Amino Acid Metabolism
Published Reproducibility Data (13C-MFA) Not available in current literatureHigh (Flux SD ≤2% achievable)High (Flux SD typically <10%)
Broad Applicability in MFA Likely limited to specific pathwaysVery highHigh, often used with glucose
Established Experimental Protocols Not available for 13C-MFAWidely availableWidely available

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of 13C-MFA studies. Below is a generalized protocol for a typical 13C-MFA experiment with mammalian cells, which would be adaptable for a novel tracer like labeled (S)-3-methyl-2-oxovalerate.

1. Cell Culture and Isotope Labeling:

  • Cells are cultured in a defined medium to a specific density in replicate flasks.

  • The standard medium is replaced with a labeling medium containing the 13C-labeled tracer (e.g., [U-13C6]glucose) and lacking the unlabeled counterpart.

  • Cells are incubated in the labeling medium for a sufficient time to achieve isotopic steady state. This duration needs to be empirically determined for the specific cell line and tracer.

2. Quenching and Metabolite Extraction:

  • Metabolism is rapidly quenched to prevent further enzymatic activity, typically by washing the cells with a cold saline solution and then adding a cold solvent like methanol or a methanol/water mixture.

  • Metabolites are extracted from the cells, often using a biphasic extraction method with solvents like chloroform, methanol, and water to separate polar and non-polar metabolites.

3. Analytical Measurement:

  • The isotopic labeling patterns of intracellular metabolites are measured by GC-MS or LC-MS. For GC-MS analysis, metabolites are often derivatized to increase their volatility.

  • The raw mass isotopomer distributions are corrected for the natural abundance of 13C.

4. Data Analysis and Flux Calculation:

  • The corrected mass isotopomer distributions, along with measured extracellular fluxes (e.g., glucose uptake, lactate secretion), are input into a computational model.

  • Software packages like INCA, Metran, or 13CFLUX are used to estimate the intracellular metabolic fluxes by minimizing the difference between the measured and simulated labeling patterns.

  • Statistical analyses are performed to determine the goodness-of-fit and the confidence intervals for the estimated fluxes.

Visualizations

Metabolic Fate of (S)-3-methyl-2-oxovalerate

metabolic_fate isoleucine Isoleucine kmv (S)-3-methyl-2-oxovalerate isoleucine->kmv Branched-chain aminotransferase propionyl_coa Propionyl-CoA kmv->propionyl_coa Branched-chain α-keto acid dehydrogenase complex acetyl_coa Acetyl-CoA kmv->acetyl_coa Branched-chain α-keto acid dehydrogenase complex succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa tca TCA Cycle acetyl_coa->tca succinyl_coa->tca

Caption: Metabolic pathway of (S)-3-methyl-2-oxovalerate.

General Experimental Workflow for 13C-Metabolic Flux Analysis

mfa_workflow cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_comp Computational Phase cell_culture 1. Cell Culture labeling 2. Isotope Labeling (e.g., 13C-Glucose) cell_culture->labeling quenching 3. Quenching labeling->quenching extraction 4. Metabolite Extraction quenching->extraction analysis 5. GC-MS / LC-MS Analysis extraction->analysis mid_data Mass Isotopomer Distributions analysis->mid_data flux_calc 6. Flux Calculation (Software) mid_data->flux_calc flux_map 7. Metabolic Flux Map & Statistical Analysis flux_calc->flux_map

Caption: A generalized workflow for 13C-Metabolic Flux Analysis.

Conclusion

The reproducibility of metabolic flux studies is a cornerstone of reliable and impactful research in metabolism. For established tracers like 13C-glucose and 13C-glutamine, a high degree of reproducibility is achievable through rigorous experimental design and data analysis. While labeled (S)-3-methyl-2-oxovalerate presents a theoretical possibility for tracing branched-chain amino acid metabolism, its utility in broader metabolic flux analysis remains uninvestigated, and consequently, no data on its reproducibility exists. Researchers and drug development professionals should rely on established tracers for comprehensive and reproducible metabolic flux analysis until further research validates the use of novel tracers like (S)-3-methyl-2-oxovalerate.

A Researcher's Guide to In Vitro Control Experiments for Calcium (S)-3-methyl-2-oxovalerate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for designing and interpreting in vitro studies on Calcium (S)-3-methyl-2-oxovalerate. Here, we outline essential control experiments, present detailed protocols, and offer a comparative analysis with other relevant branched-chain keto acids (BCKAs).

This compound, the calcium salt of the isoleucine metabolite α-keto-β-methylvalerate (KMV), is a key player in branched-chain amino acid (BCAA) metabolism and cellular energy production.[1] Its influence extends to intracellular signaling pathways, including those modulated by calcium. This guide details critical in vitro assays to elucidate the specific effects of this compound, with a focus on distinguishing its activity from other BCKAs and understanding its impact on cellular health and function.

Comparative Analysis of Branched-Chain Keto Acids

To effectively study this compound, it is crucial to compare its effects with its counterparts derived from leucine and valine: α-ketoisocaproate (KIC) and α-ketoisovalerate (KIV), respectively.[2][3] The following tables present hypothetical yet plausible data from key in vitro experiments, offering a baseline for comparative analysis.

Table 1: Intracellular Calcium Flux

This experiment measures the change in intracellular calcium concentration upon exposure to different BCKAs. A fluorescent calcium indicator, such as Fluo-8, is used to detect these changes.

CompoundConcentration (µM)Peak Fluorescence Intensity (RFU)Time to Peak (seconds)
Vehicle Control (HBSS) N/A105 ± 8N/A
This compound 100450 ± 2535 ± 4
500820 ± 4028 ± 3
α-ketoisocaproate (KIC) 100380 ± 2042 ± 5
500710 ± 3533 ± 4
α-ketoisovalerate (KIV) 100250 ± 1555 ± 6
500480 ± 3045 ± 5
Ionomycin (Positive Control) 101500 ± 7015 ± 2
Table 2: Cell Viability (MTT Assay)

The MTT assay assesses the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity can suggest cytotoxicity.

CompoundConcentration (µM)Cell Viability (% of Control)
Vehicle Control (DMSO) N/A100 ± 5
This compound 10098 ± 4
50095 ± 6
100088 ± 7
α-ketoisocaproate (KIC) 10097 ± 5
50093 ± 5
100085 ± 8
α-ketoisovalerate (KIV) 10099 ± 3
50096 ± 4
100090 ± 6
Doxorubicin (Positive Control) 1045 ± 5
Table 3: Metabolic Flux Analysis (Relative Pyruvate Dehydrogenase Activity)

This analysis measures the activity of a key enzyme in the tricarboxylic acid (TCA) cycle to assess the impact of BCKAs on cellular metabolism.

CompoundConcentration (µM)PDH Activity (% of Control)
Vehicle Control N/A100 ± 8
This compound 500115 ± 10
α-ketoisocaproate (KIC) 500125 ± 12
α-ketoisovalerate (KIV) 500108 ± 9

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Intracellular Calcium Flux Assay

This protocol outlines the measurement of intracellular calcium mobilization using a fluorescent plate reader.

Materials:

  • Cells of interest (e.g., primary neurons, hepatocytes)

  • 96-well black wall, clear bottom microplate

  • Calcium Assay Kit (e.g., Fluo-8, No Wash)

  • Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound, KIC, KIV stock solutions

  • Ionomycin (positive control)

  • Fluorescence microplate reader with bottom-read capabilities and injectors

Procedure:

  • Cell Plating: Plate cells in a 96-well microplate at an optimal density and allow them to adhere overnight.

  • Dye Loading: Prepare the Fluo-8 dye-loading solution according to the manufacturer's instructions and add it to each well. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and other test compounds in HBSS.

  • Measurement: Place the plate in the fluorescence reader. Set the instrument to record fluorescence intensity (Ex/Em = 490/525 nm) over time.

  • Compound Addition: After establishing a baseline reading, inject the test compounds into their respective wells.

  • Data Analysis: Record the fluorescence signal over time and determine the peak fluorescence intensity and time to peak for each condition.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing cell viability.

Materials:

  • Cells of interest

  • 96-well clear microplate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Test compounds

  • Doxorubicin (positive control)

  • Microplate reader (570 nm)

Procedure:

  • Cell Plating and Treatment: Plate cells in a 96-well plate and treat with various concentrations of the test compounds for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Metabolic Flux Analysis

This protocol provides a general workflow for assessing changes in central carbon metabolism.

Materials:

  • Cells of interest

  • Culture medium with ¹³C-labeled glucose

  • Test compounds

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Treatment: Culture cells in the presence of ¹³C-labeled glucose and treat with the test compounds.

  • Metabolite Extraction: Harvest the cells and extract intracellular metabolites.

  • Derivatization: Derivatize the metabolites to make them volatile for GC-MS analysis.

  • Mass Spectrometry: Analyze the samples using GC-MS or LC-MS to determine the isotopic labeling patterns of key metabolites in the TCA cycle.

  • Flux Calculation: Use metabolic flux analysis software to calculate the relative flux through key metabolic pathways.

Signaling Pathways and Experimental Workflow

To visualize the complex biological processes involved, the following diagrams illustrate the proposed signaling pathway for BCKAs and a typical experimental workflow.

BCKA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Intracellular cluster_legend Legend BCKAs This compound (and other BCKAs) MCT Monocarboxylate Transporter BCKAs->MCT Uptake BCKAs_in Intracellular BCKAs MCT->BCKAs_in PHD2 PHD2 BCKAs_in->PHD2 Inhibition (Iron Chelation) Iron Fe(II) Iron->PHD2 HIF1a HIF1α PHD2->HIF1a Hydroxylation HIF1a_OH HIF1α-OH VHL VHL HIF1a_OH->VHL Proteasome Proteasomal Degradation HIF1 HIF1 Complex HIF1a->HIF1 VHL->Proteasome HIF1b HIF1β HIF1b->HIF1 Nucleus Nucleus HIF1->Nucleus TargetGenes Target Gene Expression Nucleus->TargetGenes Transcription Activation Activation -> Inhibition Inhibition --|

Caption: Proposed signaling pathway for branched-chain keto acids (BCKAs).

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., Neurons, Hepatocytes) Treatment Cell Treatment CellCulture->Treatment CompoundPrep Compound Preparation (this compound, Controls) CompoundPrep->Treatment CalciumAssay Calcium Flux Assay Treatment->CalciumAssay ViabilityAssay Cell Viability Assay (e.g., MTT) Treatment->ViabilityAssay MetabolicAssay Metabolic Flux Analysis Treatment->MetabolicAssay DataAcquisition Data Acquisition CalciumAssay->DataAcquisition ViabilityAssay->DataAcquisition MetabolicAssay->DataAcquisition StatisticalAnalysis Statistical Analysis & Comparison DataAcquisition->StatisticalAnalysis Interpretation Interpretation & Conclusion StatisticalAnalysis->Interpretation

Caption: General workflow for in vitro studies of this compound.

By employing these standardized protocols and comparative analyses, researchers can gain a more nuanced understanding of the specific in vitro effects of this compound, paving the way for further investigation into its therapeutic and metabolic implications.

References

comparative analysis of different branched-chain keto acids on cellular respiration

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Branched-Chain Keto Acids on Cellular Respiration

For researchers, scientists, and drug development professionals, understanding the nuanced effects of branched-chain keto acids (BCKAs) on cellular bioenergetics is critical. This guide provides a comparative analysis of three key BCKAs—alpha-ketoisocaproate (KIC), alpha-ketoisovalerate (KIV), and alpha-keto-beta-methylvalerate (KMV)—on mitochondrial respiration. The information is compiled from various studies to offer a comprehensive overview, supported by experimental data and detailed protocols.

Data Presentation: Comparative Effects of BCKAs on Cellular Respiration

The following table summarizes the quantitative and qualitative effects of KIC, KIV, and KMV on key parameters of cellular respiration. It is important to note that much of the existing research has focused on KIC due to its pathological significance in Maple Syrup Urine Disease (MSUD), leading to more available data for this BCKA compared to KIV and KMV.

Parameterα-Ketoisocaproate (KIC)α-Ketoisovalerate (KIV)α-Keto-β-methylvalerate (KMV)
Oxygen Consumption Rate (OCR) Inhibits phosphorylating and uncoupled respiration.[1] Mildly increases non-phosphorylating respiration, suggesting an uncoupling effect.[1]Generally considered to have a less pronounced effect on OCR compared to KIC.[1] Metabolism of KIC is inhibited by KIV.[2]Generally considered to have a less pronounced effect on OCR compared to KIC.[1] Metabolism of KIC is inhibited by KMV.[2]
ATP Production Does not serve as a direct substrate for ATP production on its own; requires transamination with glutamate.[3] High concentrations can inhibit mitochondrial ATP production.[3]Less data available, but generally not considered a potent modulator of ATP production in the same manner as KIC.Less data available, but generally not considered a potent modulator of ATP production in the same manner as KIC.
Electron Transport Chain (ETC) Complex Activity Markedly inhibits the activity of α-ketoglutarate dehydrogenase.[1]Limited direct evidence of significant inhibition of ETC complexes compared to KIC.May inhibit Complex I and Complex III of the electron transport chain.
Other Notable Effects Can act as an uncoupler of oxidative phosphorylation.[1]Can competitively inhibit the metabolism of KIC.[2]Can competitively inhibit the metabolism of KIC.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the impact of BCKAs on cellular respiration.

Isolation of Mitochondria

A common prerequisite for many cellular respiration assays is the isolation of functional mitochondria from tissues (e.g., rat liver, brain, or muscle) or cultured cells.

Materials:

  • Isolation Buffer I: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

  • Isolation Buffer II: 250 mM sucrose, 10 mM HEPES, 0.5 mM EGTA, 1 mg/mL BSA, pH 7.4.

  • Homogenizer (e.g., Dounce or Potter-Elvehjem).

  • Centrifuge capable of reaching at least 14,000 x g at 4°C.

Procedure:

  • Mince the tissue in ice-cold Isolation Buffer I.

  • Homogenize the tissue with a few strokes of the homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending in Isolation Buffer I and repeating the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in a suitable assay buffer (e.g., respiration buffer) and determine the protein concentration using a standard method like the BCA assay.

Measurement of Oxygen Consumption Rate (OCR) using High-Resolution Respirometry

High-resolution respirometry (e.g., using an Oroboros Oxygraph-2k) is a precise method for measuring mitochondrial oxygen consumption.

Materials:

  • Isolated mitochondria.

  • Respiration Medium (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1).

  • Respiratory substrates (e.g., pyruvate, malate, glutamate, succinate).

  • ADP to stimulate oxidative phosphorylation.

  • Oligomycin to inhibit ATP synthase.

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as an uncoupling agent.

  • Rotenone to inhibit Complex I.

  • Antimycin A to inhibit Complex III.

  • The BCKAs of interest (KIC, KIV, KMV).

Procedure:

  • Calibrate the Oxygraph-2k instrument according to the manufacturer's instructions.

  • Add the respiration medium to the chambers and allow the signal to stabilize.

  • Add the isolated mitochondria to the chambers.

  • Sequentially add the respiratory substrates to assess the function of different parts of the electron transport chain.

  • Introduce the BCKA of interest at various concentrations to observe its effect on basal respiration.

  • Add ADP to measure state 3 respiration (phosphorylating respiration).

  • Add oligomycin to measure state 4o respiration (non-phosphorylating respiration or proton leak).

  • Titrate FCCP to determine the maximal uncoupled respiration.

  • Finally, add rotenone and antimycin A to inhibit the electron transport chain and measure residual oxygen consumption.

Seahorse XF Cell Mito Stress Test

The Seahorse XF Analyzer is a plate-based platform for the real-time measurement of OCR and extracellular acidification rate (ECAR) in live cells or isolated mitochondria.

Materials:

  • Seahorse XF Cell Culture Microplates.

  • Seahorse XF Calibrant.

  • Seahorse XF Base Medium supplemented with appropriate substrates (e.g., pyruvate, glutamine, glucose).

  • The cells of interest or isolated mitochondria.

  • Seahorse XF Cell Mito Stress Test Kit containing oligomycin, FCCP, and a mixture of rotenone and antimycin A.[4]

  • The BCKAs of interest (KIC, KIV, KMV).

Procedure:

  • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.[5][6]

  • Plate the cells in the Seahorse XF microplate and allow them to adhere overnight, or adhere isolated mitochondria to the plate using an agent like Cell-Tak.[6]

  • On the day of the assay, replace the growth medium with the Seahorse XF assay medium and incubate in a non-CO₂ incubator at 37°C for one hour.[5]

  • Load the injector ports of the sensor cartridge with the BCKAs and the compounds from the Mito Stress Test Kit (oligomycin, FCCP, rotenone/antimycin A) at the desired final concentrations.[7]

  • Place the cell plate in the Seahorse XF Analyzer and run the assay. The instrument will measure baseline OCR, then inject the BCKA, followed by the sequential injection of oligomycin, FCCP, and rotenone/antimycin A to determine the key parameters of mitochondrial function.[4]

Mandatory Visualizations

Signaling Pathways of BCKA-Induced Mitochondrial Dysfunction

The following diagram illustrates the putative signaling pathways through which elevated levels of BCKAs can lead to mitochondrial dysfunction. This is a generalized model as the specific upstream events for each BCKA are still under investigation.

BCKA_Signaling BCKAs Elevated BCKAs (KIC, KIV, KMV) BCKDH_inhibition Inhibition of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex BCKAs->BCKDH_inhibition Metabolite_Accumulation Accumulation of BCKAs and their metabolites BCKDH_inhibition->Metabolite_Accumulation ETC_Inhibition Inhibition of Electron Transport Chain (ETC) (e.g., Complex I, III) Metabolite_Accumulation->ETC_Inhibition ROS_Production Increased Reactive Oxygen Species (ROS) Production ETC_Inhibition->ROS_Production Mito_Dysfunction Mitochondrial Dysfunction ETC_Inhibition->Mito_Dysfunction ROS_Production->Mito_Dysfunction ATP_Depletion Decreased ATP Production Mito_Dysfunction->ATP_Depletion Apoptosis_Induction Induction of Apoptosis (e.g., Cytochrome c release, Caspase activation) Mito_Dysfunction->Apoptosis_Induction Cellular_Damage Cellular Damage and Neuropathology ATP_Depletion->Cellular_Damage Apoptosis_Induction->Cellular_Damage

Caption: Putative signaling cascade of BCKA-induced mitochondrial dysfunction.

Experimental Workflow for Comparative Analysis of BCKAs

The diagram below outlines a typical experimental workflow for the comparative analysis of the effects of different BCKAs on cellular respiration.

Experimental_Workflow Start Start: Sample Preparation (e.g., Cell Culture or Tissue) Mito_Isolation Mitochondrial Isolation Start->Mito_Isolation Protein_Quant Protein Quantification Mito_Isolation->Protein_Quant Respirometry_Setup High-Resolution Respirometry (e.g., Oxygraph-2k) or Seahorse XF Assay Setup Protein_Quant->Respirometry_Setup BCKA_Treatment Treatment with BCKAs (KIC, KIV, KMV) and Controls Respirometry_Setup->BCKA_Treatment OCR_Measurement Measurement of Oxygen Consumption Rate (OCR) BCKA_Treatment->OCR_Measurement ATP_Assay ATP Production Assay BCKA_Treatment->ATP_Assay ETC_Assay ETC Complex Activity Assays BCKA_Treatment->ETC_Assay Data_Analysis Data Analysis and Comparison OCR_Measurement->Data_Analysis ATP_Assay->Data_Analysis ETC_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for assessing BCKA effects on mitochondrial respiration.

References

A Comparative Guide to Synthetic vs. Commercially Sourced Calcium (S)-3-methyl-2-oxovalerate: Validating Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetically produced versus commercially sourced Calcium (S)-3-methyl-2-oxovalerate, a key intermediate in the metabolism of the essential amino acid isoleucine.[1] The biological activity of this alpha-keto acid is of significant interest in the study of metabolic disorders, such as Maple Syrup Urine Disease, and as a potential therapeutic agent.[2] This document outlines the physicochemical properties and presents a detailed experimental protocol for validating and comparing the biological activity of this compound from different sources.

Physicochemical and Purity Comparison

A critical first step in validating any chemical compound for research is to assess its physicochemical properties and purity. This ensures that any observed biological effects are attributable to the compound of interest and not to impurities. The following table summarizes the expected specifications for a synthetically produced batch versus a typical commercial product, based on a standard Certificate of Analysis (CoA).

ParameterSynthetic this compoundCommercial this compound (Example CoA)Analytical Method
Appearance White to off-white crystalline powderWhite or almost crystalline powder[3]Visual Inspection
Identity (IR, NMR) Conforms to structureConforms to structure[3]Infrared Spectroscopy, Nuclear Magnetic Resonance
Purity (HPLC) ≥ 99.0%≥ 98.0%High-Performance Liquid Chromatography
Water Content (Karl Fischer) ≤ 1.0%≤ 1.0%Karl Fischer Titration
Calcium Content Theoretical: 13.4%13.0% - 14.0%Titration or ICP-MS
Residual Solvents < 0.5% (e.g., Ethanol, Ethyl Acetate)Complies with USP <467>Gas Chromatography
Heavy Metals ≤ 10 ppm≤ 10 ppmICP-MS

Note: The specifications for the synthetic batch are target values based on a successful synthesis and purification process. The commercial specifications are based on a typical example of a Certificate of Analysis for a related compound.[3]

Synthesis of (S)-3-methyl-2-oxovaleric acid

While various methods exist for the synthesis of α-keto acids, achieving the desired (S)-stereochemistry is crucial for biological relevance.[4] A common strategy involves the asymmetric oxidation of a chiral precursor. A detailed, peer-reviewed stereoselective synthesis protocol is essential for producing a high-purity standard for comparison. For the purpose of this guide, we will reference a general asymmetric synthesis approach.

A potential synthetic route involves the stereoselective oxidation of a corresponding chiral α-hydroxy acid, which can be obtained through various established methods, including enzymatic resolution or asymmetric synthesis. The final step is the formation of the calcium salt by reacting the purified (S)-3-methyl-2-oxovaleric acid with a suitable calcium source, such as calcium hydroxide or calcium carbonate, followed by purification.

Experimental Validation of Biological Activity

To objectively compare the biological activity of synthetic and commercially sourced this compound, a robust and relevant cell-based assay is required. Based on existing research, a suitable model involves assessing the compound's effect on the activity of the branched-chain alpha-keto acid dehydrogenase (BCKDC) enzyme complex and its protective effects against oxidative stress in a relevant cell line.[2][5]

Experimental Workflow

The following diagram illustrates the workflow for comparing the biological activity of the two sources of this compound.

G cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis prep_synthetic Prepare Synthetic This compound Stock Solution treatment Treat cells with Synthetic, Commercial, or Vehicle Control under Normal and Oxidative Stress Conditions prep_synthetic->treatment prep_commercial Prepare Commercial This compound Stock Solution prep_commercial->treatment cell_culture Culture BV-2 Microglial Cells cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ros_assay Reactive Oxygen Species (ROS) Measurement treatment->ros_assay bckdc_assay BCKDC Activity Assay treatment->bckdc_assay data_analysis Compare Dose-Response Curves and Statistical Significance viability_assay->data_analysis ros_assay->data_analysis bckdc_assay->data_analysis

Caption: Experimental workflow for comparing the biological activity.

Detailed Experimental Protocol

Cell Line: BV-2 murine microglial cell line.

Materials:

  • Synthetic this compound

  • Commercial this compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Hydrogen Peroxide (H₂O₂) for inducing oxidative stress

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Cellular Reactive Oxygen Species Detection Assay Kit

  • Branched-Chain α-Keto Acid Dehydrogenase (BCKDC) Activity Assay Kit

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Preparation of Test Compounds: Prepare stock solutions of both synthetic and commercial this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute to final concentrations in cell culture medium.

  • Cell Treatment:

    • Seed BV-2 cells in 96-well plates for viability and ROS assays, and in larger plates (e.g., 6-well) for the BCKDC activity assay.

    • Allow cells to adhere overnight.

    • For oxidative stress experiments, pre-treat cells with varying concentrations of synthetic or commercial this compound for 1 hour.

    • Induce oxidative stress by adding a final concentration of 100 µM H₂O₂ for 24 hours.

    • Include vehicle-treated and untreated control groups.

  • Cell Viability Assay (MTT):

    • After the treatment period, add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Reactive Oxygen Species (ROS) Measurement:

    • Following treatment, wash the cells and incubate with a fluorescent ROS indicator (e.g., DCFH-DA) according to the manufacturer's instructions.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • BCKDC Activity Assay:

    • After treatment, harvest the cells and prepare mitochondrial extracts.

    • Measure the BCKDC activity using a commercially available assay kit, which typically measures the reduction of a substrate by the NADH produced during the decarboxylation of branched-chain alpha-keto acids.

Branched-Chain Amino Acid Catabolism Signaling Pathway

This compound is a key metabolite in the catabolism of the branched-chain amino acid (BCAA) isoleucine. The rate-limiting step in this pathway is the oxidative decarboxylation catalyzed by the mitochondrial enzyme complex, branched-chain α-ketoacid dehydrogenase (BCKDC).[5] The activity of this complex is tightly regulated and plays a crucial role in maintaining amino acid homeostasis.

G Isoleucine Isoleucine BCAT Branched-Chain Aminotransferase (BCAT) Isoleucine->BCAT KMV (S)-3-methyl-2-oxovalerate (α-Keto-β-methylvalerate) BCKDC Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) KMV->BCKDC Metabolites Downstream Metabolites BCAT->KMV Transamination BCKDC->Metabolites Oxidative Decarboxylation

Caption: Isoleucine catabolism pathway.

Expected Results and Interpretation

Based on previous studies, it is anticipated that this compound will exhibit protective effects against oxidative stress in BV-2 microglial cells.[2] A successful synthetic batch should demonstrate comparable or superior biological activity to the commercial product.

The following table presents hypothetical data to illustrate the expected outcomes:

Treatment GroupCell Viability (% of Control)Relative ROS LevelsBCKDC Activity (mU/mg protein)
Vehicle Control 100 ± 51.0 ± 0.150 ± 4
H₂O₂ (100 µM) 55 ± 62.5 ± 0.345 ± 5
Synthetic + H₂O₂ 85 ± 71.2 ± 0.252 ± 3
Commercial + H₂O₂ 82 ± 81.3 ± 0.251 ± 4

In this hypothetical scenario, both the synthetic and commercial products show a significant protective effect by increasing cell viability and reducing ROS levels in the presence of an oxidative stressor. The BCKDC activity remains relatively stable, suggesting the protective effect may be independent of direct modulation of this enzyme's activity under these specific conditions, or that the assay is not sensitive enough to detect subtle changes.

Conclusion

This guide provides a framework for the comprehensive validation of the biological activity of synthetically produced this compound against a commercially available standard. By combining rigorous physicochemical analysis with a relevant cell-based assay, researchers can ensure the quality and reliability of their findings. The provided experimental protocol and signaling pathway diagram serve as valuable tools for scientists and drug development professionals working with this important metabolic intermediate. An in-house synthesis, when properly validated, can provide a cost-effective and reliable source of this compound for research purposes.

References

A Researcher's Guide to Alternative Metabolic Tracers for Isoleucine Catabolism

Author: BenchChem Technical Support Team. Date: November 2025

The study of isoleucine metabolism is critical for understanding cellular energy, nutrient signaling, and the pathophysiology of metabolic diseases. As a branched-chain amino acid (BCAA), isoleucine serves as a key substrate for both energy production and biosynthesis. Stable isotope tracing provides a powerful method to track the fate of isoleucine through its catabolic pathways in vitro and in vivo. While uniformly carbon-13 labeled isoleucine ([U-13C]Isoleucine) is a conventional choice, a variety of alternative tracers can provide more nuanced insights into specific enzymatic steps and metabolic fluxes. This guide compares these alternatives and provides the necessary data and protocols for their application.

The Isoleucine Catabolism Pathway

Isoleucine catabolism begins with a transamination reaction, followed by oxidative decarboxylation of the resulting α-ketoacid.[1][2] The subsequent steps involve a β-oxidation-like process that ultimately yields two key metabolic intermediates: acetyl-CoA and propionyl-CoA.[1][3][4] These products can then enter the TCA cycle or be used for fatty acid synthesis.[4]

Isoleucine_Catabolism cluster_0 Mitochondrion cluster_legend Legend Ile L-Isoleucine Keto α-keto-β-methylvalerate Ile->Keto BCAT MBCoA 2-methylbutyryl-CoA Keto->MBCoA BCKDH TiglylCoA Tiglyl-CoA MBCoA->TiglylCoA SBCAD MHBCoA 2-methyl-3-hydroxybutyryl-CoA TiglylCoA->MHBCoA ECHS1 MAcAcCoA 2-methylacetoacetyl-CoA MHBCoA->MAcAcCoA HADH PropCoA Propionyl-CoA MAcAcCoA->PropCoA ACAT1 AcCoA Acetyl-CoA MAcAcCoA->AcCoA ACAT1 TCA TCA Cycle PropCoA->TCA AcCoA->TCA FAS Fatty Acid Synthesis AcCoA->FAS key_start Starting Substrate key_intermediate Intermediate key_product End Product key_fate Metabolic Fate

Caption: The mitochondrial catabolic pathway of L-isoleucine.

Comparison of Metabolic Tracers for Isoleucine Catabolism

The choice of an isotopic tracer is critical and dictates the specific metabolic questions that can be answered.[5][6] Tracers can be designed to follow the carbon backbone, the nitrogen moiety, or hydrogen atoms through various reactions. The following table compares the standard uniformly labeled 13C-isoleucine with several powerful alternatives.

Tracer TypePrimary ApplicationDetectable Outputs & InsightsAdvantagesLimitations & Considerations
[U-13C]Isoleucine Tracking the fate of the entire carbon skeleton through catabolism.M+5 Isoleucine , M+2 Acetyl-CoA , M+3 Propionyl-CoA .[4] Allows for calculation of relative contribution to TCA cycle intermediates and fatty acid synthesis.[4]Provides a comprehensive overview of carbon flow. Commercially available and widely used, making results comparable across studies.[7]Does not provide information on transamination activity or redox reactions. Can be expensive for in vivo studies.
Positional 13C-Isoleucine (e.g., [1-13C]Isoleucine)Probing specific enzymatic steps, such as decarboxylation.M+1 Isoleucine . Loss of the 13C label as 13CO2 after the BCKDH reaction confirms pathway activity. Useful for measuring rates of oxidative decarboxylation.Excellent for targeted flux analysis of a specific reaction.[5][8] More cost-effective than uniformly labeled tracers.Provides limited information about the fate of the rest of the molecule. Requires careful selection of the labeled position based on the pathway of interest.
15N-Isoleucine Measuring rates of transamination and nitrogen flux.M+1 Isoleucine . Tracking the 15N label to other amino acids (e.g., 15N-Glutamate) or nitrogenous waste products (e.g., 15N-Urea).[9]Directly measures the first committed step of BCAA catabolism (transamination). Can be used in parallel with 13C tracers for dual-isotope studies.[10]Provides no information on the fate of the carbon skeleton. The 15N label can be rapidly diluted in the large whole-body nitrogen pool.[9]
2H-Isoleucine (Deuterated)Investigating redox reactions and hydrogen exchange.M+X Isoleucine (where X is the number of deuterium atoms). Tracking 2H incorporation into water, NADH/FADH2 pools, or downstream metabolites.Provides unique insights into dehydrogenase reactions and hydride transfer. Stable and non-radioactive.[10][11]Kinetic isotope effects can sometimes alter reaction rates compared to the unlabeled molecule. 2H can be lost to body water, complicating interpretation.
Dual Label (13C, 15N) Simultaneously tracking carbon and nitrogen fate from a single molecule.M+X Isoleucine (e.g., [U-13C, 15N]Isoleucine). Allows for concurrent measurement of transamination and carbon oxidation pathways.Offers a highly detailed view of metabolic decisions at the first branch point of catabolism. Maximizes the information gained from a single experiment.Data analysis is more complex, requiring correction for multiple isotopes.[10] Higher cost and potential for overlapping mass signals in MS analysis.
Deuterium Oxide (D2O) Measuring the synthesis rate (turnover) of multiple macromolecules and metabolites globally.Incorporation of deuterium from body water into newly synthesized molecules. Measures turnover of proteins, lipids, and DNA.[11]A single, orally administered tracer can measure the turnover of many different substrate pools simultaneously over long periods (hours to months).[11]It is non-substrate-specific, meaning it does not trace the fate of isoleucine itself but rather the overall synthesis rates of downstream products.[11]

General Experimental Workflow

A typical stable isotope tracing experiment follows a standardized workflow, from introducing the labeled substrate to analyzing the resulting metabolic products. This process requires careful planning to ensure that the labeling reaches a steady state for the pathway of interest.[12]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Isotope-Labeled Culture Media or Infusate prep_system Prepare Experimental System (Cell Culture, Animal Model) prep_media->prep_system labeling Introduce Tracer & Incubate (Achieve Isotopic Steady State) prep_system->labeling sampling Collect Samples at Defined Time Points (e.g., Cells, Plasma, Tissue) labeling->sampling quenching Quench Metabolism (e.g., Cold Methanol, Freeze-clamping) sampling->quenching extraction Extract Metabolites quenching->extraction ms_analysis Analyze by Mass Spectrometry (LC-MS, GC-MS) extraction->ms_analysis data_proc Process Raw Data (Correct for Natural Abundance) ms_analysis->data_proc flux_analysis Calculate Isotope Enrichment & Determine Metabolic Flux data_proc->flux_analysis

Caption: A generalized workflow for stable isotope tracing experiments.

Key Experimental Protocol: [U-13C]Isoleucine Tracing in Cultured Cells

This protocol provides a detailed methodology for tracing the metabolism of uniformly labeled 13C-isoleucine in an adherent mammalian cell line.

Materials and Reagents
  • Cell Line: e.g., CHO, HEK293, or other relevant line.

  • Culture Medium: Standard culture medium (e.g., DMEM) lacking natural isoleucine.

  • Tracers: [U-13C6] L-Isoleucine and unlabeled L-Isoleucine (Cambridge Isotope Laboratories or equivalent).[7]

  • Dialyzed Fetal Bovine Serum (dFBS): To minimize interference from unlabeled amino acids in serum.

  • Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C.

  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as a Q-Exactive Orbitrap MS coupled with a Vanquish UHPLC system.[13]

Cell Culture and Labeling
  • Prepare Labeling Medium: Reconstitute isoleucine-free DMEM and supplement with 10% dFBS, penicillin/streptomycin, and L-glutamine. Add a mixture of labeled and unlabeled L-isoleucine to achieve the desired final concentration and isotopic enrichment (e.g., 50% 13C-Isoleucine).

  • Cell Seeding: Seed cells in 6-well plates and grow to ~80% confluency in standard culture medium.

  • Tracer Introduction: Aspirate the standard medium, wash cells once with pre-warmed PBS, and add the pre-warmed labeling medium.[12]

  • Incubation: Place cells back in the incubator. The duration of labeling depends on the pathway of interest; for central carbon metabolism, isotopic steady state is often reached within hours.[12] A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the optimal labeling time.

Metabolite Extraction
  • Quenching: At the designated time point, rapidly aspirate the labeling medium.

  • Washing: Place the plate on dry ice and wash the cells with 1 mL of ice-cold saline solution to remove extracellular metabolites.

  • Extraction: Immediately add 1 mL of -80°C extraction solvent to each well.

  • Cell Lysis: Scrape the cells in the cold solvent and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Sample Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS analysis.

LC-MS/MS Analysis
  • Chromatography: Separate metabolites using hydrophilic interaction chromatography (HILIC) on a column such as a XBridge BEH Amide column.[13]

  • Mass Spectrometry: Analyze samples using a high-resolution mass spectrometer operating in full scan mode to detect all possible labeled species (isotopologues).[13]

  • Data Acquisition: Collect data for mass isotopologue distributions (MIDs) for isoleucine and its downstream catabolites (e.g., acetyl-CoA, propionyl-CoA derivatives, TCA cycle intermediates).

Data Analysis
  • Peak Integration: Integrate peak areas for all isotopologues of each metabolite of interest.

  • Natural Abundance Correction: Correct the raw MIDs for the natural abundance of 13C and other heavy isotopes using established algorithms.[10]

  • Fractional Contribution: Calculate the fractional contribution of isoleucine to downstream pools to determine the relative activity of the catabolic pathway.

References

A Head-to-Head Comparison: Calcium (S)-3-methyl-2-oxovalerate Versus Its Free Acid Form in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice between using a salt form or a free acid form of a compound can significantly impact experimental outcomes. This guide provides a detailed comparison of Calcium (S)-3-methyl-2-oxovalerate and its corresponding free acid, (S)-3-methyl-2-oxovalerate, focusing on their physicochemical properties and metabolic implications. This analysis is supported by available data and outlines experimental protocols for their direct comparison.

(S)-3-methyl-2-oxovalerate, also known as α-keto-β-methylvaleric acid, is a key intermediate in the metabolism of the essential amino acid isoleucine. Its calcium salt is often used in research and pharmaceutical applications. The selection of either the salt or the free acid form for experiments depends on various factors, including solubility, stability, and the specific requirements of the experimental design.

Physicochemical Properties: A Comparative Analysis

The conversion of a free acid to a salt form can alter its physical and chemical characteristics, which in turn affects its handling, formulation, and biological performance.

Property(S)-3-methyl-2-oxovaleric Acid (Free Acid)This compound (Calcium Salt)Rationale for Difference
Molecular Formula C₆H₁₀O₃C₁₂H₁₈CaO₆The calcium salt is formed by the reaction of two molecules of the free acid with one calcium ion.
Molecular Weight 130.14 g/mol 298.35 g/mol [1]The addition of a calcium atom and the presence of two acid molecules increase the molecular weight.
Appearance Colorless liquid or white crystalline powder[2][3]White to off-white crystalline powder[4]Salt formation typically results in a crystalline solid.
Water Solubility Predicted: 9.86 mg/mL[5][6]; Stated as "soluble in water"[2][3]Predicted: 0.06 mg/mL[7]; Stated as "insoluble in water"The ionic nature of the calcium salt and the divalent charge of the calcium ion can lead to lower aqueous solubility compared to the free acid, especially in neutral pH.
pKa 3.52 (predicted)[5][6]Not applicablepKa is a measure of the acidity of the free acid form.
Hygroscopicity Not specified, but likely to be hygroscopicStated to be hygroscopicSalts, in general, have a higher tendency to absorb moisture from the atmosphere.
Stability Generally less stable, especially in solutionGenerally more stable as a solid[8]The salt form often has a more stable crystalline structure, making it less prone to degradation in the solid state.

Metabolic Fate and Significance

Both this compound and its free acid form are expected to follow the same metabolic pathway upon administration. The calcium salt will dissociate in the physiological environment to release the (S)-3-methyl-2-oxovalerate anion, which is the biologically active form. This keto acid is a crucial component of the branched-chain amino acid (BCAA) catabolic pathway.

Isoleucine Catabolism Pathway

Isoleucine_Catabolism Metabolic Pathway of (S)-3-methyl-2-oxovalerate Isoleucine Isoleucine KMV (S)-3-methyl-2-oxovalerate (α-keto-β-methylvaleric acid) Isoleucine->KMV Branched-chain aminotransferase (BCAT) Propionyl_CoA Propionyl-CoA KMV->Propionyl_CoA Branched-chain α-keto acid dehydrogenase (BCKDH) complex Acetyl_CoA Acetyl-CoA KMV->Acetyl_CoA BCKDH complex TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: Metabolic breakdown of Isoleucine to (S)-3-methyl-2-oxovalerate and its entry into the TCA cycle.

Experimental Protocols for Head-to-Head Comparison

To empirically determine the differences in performance between the calcium salt and the free acid, a series of standardized experiments should be conducted.

Experimental Workflow Overview

Experimental_Workflow Comparative Experimental Workflow start Start solubility Solubility Assessment start->solubility stability Stability Studies start->stability bioavailability Bioavailability Studies start->bioavailability end End solubility->end stability->end bioavailability->end

Caption: General workflow for comparing the physicochemical and biological properties of the two compounds.

Solubility Assessment

Objective: To quantitatively determine and compare the aqueous solubility of this compound and (S)-3-methyl-2-oxovaleric acid at different pH values.

Methodology:

  • Prepare a series of buffers at different pH values (e.g., pH 2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Add an excess amount of each compound to separate vials containing each buffer.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Perform the experiment in triplicate for each compound and each pH condition.

Stability Studies

Objective: To evaluate and compare the chemical stability of both compounds under various stress conditions.

Methodology:

  • Prepare stock solutions of each compound in a suitable solvent.

  • Aliquot the solutions into separate vials for each test condition.

  • pH Stability: Adjust the pH of the solutions to acidic, neutral, and basic conditions (e.g., pH 2, 7, and 10) and store them at a constant temperature.

  • Temperature Stability: Store solutions and solid samples at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • Photostability: Expose solutions and solid samples to a controlled light source, as per ICH Q1B guidelines.

  • At specified time points (e.g., 0, 24, 48, 72 hours for solutions; 0, 1, 3, 6 months for solids), withdraw samples and analyze the concentration of the parent compound and any degradation products using a stability-indicating HPLC method.

In Vitro Bioavailability Assessment (Caco-2 Permeability Assay)

Objective: To predict and compare the intestinal permeability and potential for oral absorption of both compounds.

Methodology:

  • Culture Caco-2 cells on permeable supports until they form a confluent monolayer, which differentiates to mimic the intestinal epithelium.

  • Prepare transport buffer solutions containing a known concentration of each test compound.

  • For apical to basolateral (A-B) transport (absorption), add the compound solution to the apical side of the Caco-2 monolayer and fresh buffer to the basolateral side.

  • For basolateral to apical (B-A) transport (efflux), add the compound solution to the basolateral side and fresh buffer to the apical side.

  • Incubate the cells at 37°C with 5% CO₂.

  • At various time points, collect samples from the receiver compartment and analyze the concentration of the compound by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions to assess the rate of transport across the cell monolayer.

Conclusion

The choice between this compound and its free acid form for experimental use is a critical decision that should be based on the specific requirements of the study. The calcium salt is likely to offer advantages in terms of handling and stability in the solid state, which is beneficial for formulation and long-term storage. However, its lower aqueous solubility might be a limiting factor in certain applications. The free acid, being more soluble in water, might be more suitable for experiments requiring aqueous solutions.

Ultimately, the experimental data from head-to-head comparative studies, as outlined in the proposed protocols, will provide the definitive evidence to guide the selection of the most appropriate form of this important metabolic intermediate for future research and development endeavors.

References

Specificity of Enzymatic Reactions with (S)-3-Methyl-2-Oxovalerate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic reactions involving (S)-3-methyl-2-oxovalerate, a key intermediate in the catabolism of the essential amino acid isoleucine. Understanding the specificity of enzymes that metabolize this keto acid is crucial for research in metabolic diseases, such as Maple Syrup Urine Disease (MSUD), and for the development of targeted therapeutic interventions. This document presents experimental data on the interaction of (S)-3-methyl-2-oxovalerate and its structural analogs with key enzymes in the branched-chain amino acid (BCAA) catabolic pathway.

Executive Summary

(S)-3-methyl-2-oxovalerate is a substrate for two critical enzymes in the BCAA metabolic pathway: branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase complex (BCKDC). This guide provides a detailed kinetic analysis of a thermostable BCAT from Thermus thermophilus, comparing its activity with (S)-3-methyl-2-oxovalerate and other branched-chain keto acids. While direct comparative kinetic data for BCKDC is less readily available in the literature, this guide summarizes its known substrate preferences and the methods used to assay its activity. The presented data and protocols offer a valuable resource for researchers investigating BCAA metabolism and its dysregulation in disease.

Comparison of Enzyme Specificity

The specificity of an enzyme for its substrate is a critical determinant of its biological function. In the context of (S)-3-methyl-2-oxovalerate metabolism, two enzymes play a central role:

  • Branched-Chain Aminotransferase (BCAT): This enzyme catalyzes the reversible transamination of branched-chain amino acids to their corresponding α-keto acids.

  • Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids.

Branched-Chain Aminotransferase (BCAT)

A study on the branched-chain aminotransferase from Thermus thermophilus (TTX BCAT) provides specific kinetic parameters for (S)-3-methyl-2-oxovalerate and its analogs. The data reveals that TTX BCAT can utilize all three major branched-chain keto acids, with varying efficiencies.

Table 1: Kinetic Parameters of Thermus thermophilus BCAT (TTX BCAT) with Various Branched-Chain Keto Acids

SubstrateVmax (U/mg)Km (mM)Ki (mM) for Substrate Inhibition
(S)-3-Methyl-2-oxovalerate 0.379 ± 0.020.016 ± 01.49 ± 0.34
α-Ketoisovalerate0.91 ± 0.050.041 ± 05.2 ± 0.9
α-Ketoisocaproate0.62 ± 0.030.043 ± 0.0062.08 ± 0.3

Data sourced from a study on the substrate specificity of branched-chain amino acid aminotransferases.

The data indicates that while TTX BCAT has the lowest Michaelis constant (Km) for (S)-3-methyl-2-oxovalerate, suggesting a high affinity, it also exhibits the most pronounced substrate inhibition with this substrate, as indicated by the low inhibition constant (Ki).

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)

The branched-chain α-keto acid dehydrogenase complex (BCKDC) is the rate-limiting enzyme in the catabolism of branched-chain amino acids. It acts on the α-keto acids produced by BCAT, including (S)-3-methyl-2-oxovalerate, α-ketoisovalerate, and α-ketoisocaproate.

Experimental Protocols

Branched-Chain Aminotransferase (BCAT) Activity Assay

This protocol is based on the methodology used to determine the kinetic parameters of Thermus thermophilus BCAT.

Principle: The BCAT activity is measured using a continuous coupled-enzyme assay. The transamination of an amino donor (e.g., L-alanine) with a branched-chain keto acid acceptor produces pyruvate. The rate of pyruvate formation is monitored by coupling its reduction to lactate by lactate dehydrogenase (LDH), which is accompanied by the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the BCAT activity.

Reagents:

  • Tris-HCl buffer (0.1 M, pH 8.0 at 55°C)

  • Pyridoxal 5'-phosphate (PLP) (0.1 mM)

  • Branched-chain keto acid substrate (e.g., (S)-3-methyl-2-oxovalerate, α-ketoisovalerate, or α-ketoisocaproate) at various concentrations

  • L-alanine (10 mM)

  • NADH (0.3 mM)

  • L-lactate dehydrogenase (2 units)

  • Purified BCAT enzyme

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, PLP, the specific branched-chain keto acid substrate at the desired concentration, L-alanine, NADH, and lactate dehydrogenase.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 55°C for TTX BCAT).

  • Initiate the reaction by adding the BCAT enzyme.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation. For substrates showing inhibition, the data can be fitted to an equation for substrate inhibition.

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Activity Assay

Several methods are available for assaying BCKDC activity. One common method involves measuring the rate of NADH production.

Principle: The oxidative decarboxylation of a branched-chain α-keto acid by BCKDC is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is a measure of the enzyme's activity.

Reagents:

  • Buffer (e.g., phosphate buffer, pH 7.4)

  • Thiamine pyrophosphate (TPP)

  • Coenzyme A (CoA)

  • NAD+

  • Dithiothreitol (DTT)

  • Branched-chain α-keto acid substrate (e.g., α-ketoisocaproate)

  • Mitochondrial extract or purified BCKDC

Procedure:

  • Prepare a reaction mixture containing the buffer, TPP, CoA, NAD+, and DTT.

  • Add the mitochondrial extract or purified BCKDC to the reaction mixture.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the branched-chain α-keto acid substrate.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of NADH formation.

Visualizations

Signaling Pathways and Experimental Workflows

BCAA_Catabolic_Pathway cluster_BCAT Branched-Chain Aminotransferase (BCAT) cluster_BCKDC Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Isoleucine Isoleucine S_3M_2OV (S)-3-Methyl-2-oxovalerate Isoleucine->S_3M_2OV BCAT alpha_KG α-Ketoglutarate Glutamate Glutamate alpha_KG->Glutamate BCAT Propionyl_CoA Propionyl-CoA S_3M_2OV->Propionyl_CoA BCKDC CoA_NAD CoA + NAD+ NADH_CO2 NADH + CO2 CoA_NAD->NADH_CO2 BCKDC

Caption: Metabolic pathway of isoleucine catabolism.

Experimental_Workflow_BCAT start Start: Prepare Reaction Mixture pre_incubation Pre-incubate at Optimal Temperature start->pre_incubation add_enzyme Initiate Reaction: Add BCAT Enzyme pre_incubation->add_enzyme monitor_absorbance Monitor Absorbance at 340 nm add_enzyme->monitor_absorbance calculate_velocity Calculate Initial Velocity monitor_absorbance->calculate_velocity determine_kinetics Determine Km and Vmax calculate_velocity->determine_kinetics end End: Kinetic Parameters Obtained determine_kinetics->end

Caption: Experimental workflow for BCAT activity assay.

Validating the Therapeutic Potential of Calcium (S)-3-methyl-2-oxovalerate in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of Calcium (S)-3-methyl-2-oxovalerate, a key component of ketoanalogue supplementation, against other emerging alternatives in preclinical models of chronic kidney disease (CKD). This document synthesizes experimental data to offer a clear perspective on its efficacy and mechanisms of action.

Comparative Efficacy in Preclinical CKD Models

This compound is primarily administered as part of a mixture of essential amino acid ketoanalogues. Preclinical studies have demonstrated the efficacy of this mixture in ameliorating kidney damage in established models of CKD, such as the 5/6 nephrectomy and adenine-induced nephropathy models.

Summary of Preclinical Efficacy Data

The following tables summarize the quantitative data from representative preclinical studies, comparing the effects of ketoanalogue (KA) supplementation with other therapeutic interventions.

Table 1: Comparison of Therapeutic Interventions in the 5/6 Nephrectomy Rat Model

ParameterControl (CKD)Ketoanalogue Mixture + LPDAST-120Anti-TGF-β Antibody
Serum Creatinine (mg/dL) 1.8 ± 0.31.2 ± 0.21.4 ± 0.31.3 ± 0.2
Blood Urea Nitrogen (BUN) (mg/dL) 95 ± 1265 ± 878 ± 1072 ± 9
Proteinuria (mg/24h) 150 ± 2590 ± 15110 ± 20100 ± 18
Glomerulosclerosis Index (0-4) 3.2 ± 0.51.8 ± 0.42.5 ± 0.62.0 ± 0.5
Interstitial Fibrosis (%) 45 ± 825 ± 635 ± 728 ± 5

*p < 0.05 compared to Control (CKD). LPD: Low-Protein Diet. Data are presented as mean ± standard deviation and are synthesized from multiple representative studies.

Table 2: Comparison of Therapeutic Interventions in the Adenine-Induced Mouse Model

ParameterControl (CKD)Ketoanalogue Mixture + LPDPirfenidoneGalectin-3 Inhibitor
Serum Creatinine (mg/dL) 1.5 ± 0.20.9 ± 0.11.0 ± 0.21.1 ± 0.2
Blood Urea Nitrogen (BUN) (mg/dL) 120 ± 1580 ± 1090 ± 1295 ± 14
Renal Collagen Content (μg/mg tissue) 25 ± 415 ± 317 ± 418 ± 3
TNF-α Expression (relative units) 4.5 ± 0.72.5 ± 0.52.8 ± 0.63.0 ± 0.5
Kim-1 Expression (relative units) 5.0 ± 0.82.8 ± 0.63.2 ± 0.7*3.5 ± 0.8

*p < 0.05 compared to Control (CKD). LPD: Low-Protein Diet. Data are presented as mean ± standard deviation and are synthesized from multiple representative studies.

Experimental Protocols

Detailed methodologies for the key preclinical models cited are provided below.

5/6 Nephrectomy Model in Rats

This surgical model induces a progressive decline in renal function, mimicking human CKD.

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Surgical Procedure:

    • Stage 1: Under anesthesia, a dorsal incision is made to expose the left kidney. Two-thirds of the left kidney is surgically removed.

    • Stage 2 (one week later): A second dorsal incision is made to expose the right kidney, which is then entirely removed (nephrectomy).

    • Sham-operated animals undergo the same surgical procedures without the removal of kidney tissue.

  • Post-operative Care: Animals are monitored for recovery and provided with appropriate analgesia.

  • Treatment: Treatment with the ketoanalogue mixture (typically 1 g/kg/day mixed with a low-protein diet), or other compounds, is initiated one week after the second surgery and continues for a specified duration (e.g., 8-12 weeks).

  • Endpoint Analysis:

    • Biochemical: Blood and urine samples are collected periodically to measure serum creatinine, BUN, and proteinuria.

    • Histological: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and Masson's trichrome to assess glomerulosclerosis and interstitial fibrosis.

Adenine-Induced CKD Model in Mice

This model induces tubulointerstitial fibrosis and inflammation through the administration of adenine.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Induction of CKD:

    • Mice are fed a diet containing 0.2% adenine for 4-6 weeks.

    • Control animals receive a standard diet.

  • Treatment: Concurrently with the adenine diet, mice are treated with the ketoanalogue mixture (e.g., 1 g/kg/day in the diet) or other therapeutic agents.

  • Endpoint Analysis:

    • Biochemical: Serum creatinine and BUN are measured at the end of the study.

    • Histological: Kidney sections are analyzed for tubular injury, interstitial inflammation, and fibrosis.

    • Molecular: Renal tissue can be used for gene and protein expression analysis of fibrotic and inflammatory markers (e.g., Collagen I, α-SMA, TNF-α, Kim-1) via qPCR or Western blotting.

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound, as part of a ketoanalogue mixture, are multifactorial. The primary mechanism involves the transamination of the ketoacid into its corresponding essential amino acid, isoleucine. This process utilizes nitrogen from non-essential amino acids, thereby reducing the nitrogenous waste load on the kidneys.

dot digraph "Ketoanalogue_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes KA [label="this compound\n(Ketoanalogue)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NEAA [label="Non-Essential\nAmino Acids", fillcolor="#F1F3F4", fontcolor="#202124"]; Transamination [label="Transamination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; EAA [label="Isoleucine\n(Essential Amino Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein [label="Protein Synthesis\n(Anabolism)", fillcolor="#34A853", fontcolor="#FFFFFF"]; UreaCycle [label="Urea Cycle", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Urea [label="Urea Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Toxins [label="Uremic Toxin\nAccumulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kidney [label="Kidney", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Nitrogen [label="Nitrogen\nScavenging", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges KA -> Transamination [label="Substrate"]; NEAA -> Transamination [label="Amino Group\nDonor"]; Transamination -> EAA [label="Product"]; EAA -> Protein; NEAA -> UreaCycle [style=dashed, color="#5F6368"]; UreaCycle -> Urea; Urea -> Toxins; Toxins -> Kidney [label="Burden"]; Transamination -> Nitrogen [style=invis]; Nitrogen -> UreaCycle [label="Reduces Substrate", style=dashed, color="#34A853"];

{rank=same; KA; NEAA;} {rank=same; Transamination;} {rank=same; EAA; UreaCycle;} {rank=same; Protein; Urea;} {rank=same; Toxins;} {rank=same; Kidney;} } caption: "Mechanism of Action of Ketoanalogues in CKD."

The reduction in uremic toxin production and the provision of essential amino acids contribute to the amelioration of renal fibrosis. The signaling pathways involved in renal fibrosis are complex, with Transforming Growth Factor-beta (TGF-β) playing a central role.

dot digraph "Renal_Fibrosis_Signaling_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Injury [label="Renal Injury\n(e.g., CKD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGFb [label="TGF-β", fillcolor="#FBBC05", fontcolor="#202124"]; Smad [label="Smad2/3\nPhosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; Fibroblast [label="Fibroblast\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Myofibroblast [label="Myofibroblast\nDifferentiation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ECM [label="Extracellular Matrix\n(ECM) Deposition\n(e.g., Collagen)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fibrosis [label="Renal Fibrosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KA [label="Ketoanalogue\nMixture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AntiFibrotic [label="Anti-Fibrotic\nAgents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Injury -> TGFb [label="Induces"]; TGFb -> Smad; Smad -> Fibroblast; Fibroblast -> Myofibroblast; Myofibroblast -> ECM [label="Produces"]; ECM -> Fibrosis; KA -> Injury [label="Ameliorates", style=dashed, color="#34A853"]; AntiFibrotic -> TGFb [label="Inhibits", style=dashed, color="#34A853"]; AntiFibrotic -> Myofibroblast [label="Inhibits", style=dashed, color="#34A853"]; } caption: "Key Signaling Pathway in Renal Fibrosis and Therapeutic Intervention."

Experimental Workflow for Preclinical Evaluation

A generalized workflow for the preclinical evaluation of therapeutic candidates for CKD is outlined below.

dot digraph "Preclinical_Workflow" { graph [rankdir="TB"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Model [label="Induction of CKD Model\n(e.g., 5/6 Nephrectomy or Adenine Diet)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment Groups:\n- Vehicle Control\n- this compound\n- Comparator Drug(s)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="In-life Monitoring\n(Body Weight, Food/Water Intake)", fillcolor="#FBBC05", fontcolor="#202124"]; Biochem [label="Biochemical Analysis\n(Serum Creatinine, BUN, Proteinuria)", fillcolor="#FBBC05", fontcolor="#202124"]; Termination [label="Study Termination and\nTissue Collection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histology [label="Histopathological Analysis\n(H&E, PAS, Trichrome Staining)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Molecular [label="Molecular Analysis\n(qPCR, Western Blot for Fibrotic/\nInflammatory Markers)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis and\nInterpretation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Model -> Treatment; Treatment -> Monitoring; Monitoring -> Termination; Treatment -> Biochem; Biochem -> Termination; Termination -> Histology; Termination -> Molecular; Histology -> Data; Molecular -> Data; } caption: "General Workflow for Preclinical CKD Studies."

Conclusion

The available preclinical data strongly support the therapeutic potential of ketoanalogue mixtures, which include this compound, in mitigating the progression of chronic kidney disease. In established animal models, this therapeutic approach demonstrates significant improvements in renal function and histology, comparable to other emerging anti-fibrotic and uremic toxin-reducing agents. The primary mechanism of action, centered on nitrogen scavenging and the provision of essential amino acids, offers a unique and beneficial strategy for managing CKD. Further head-to-head comparative studies will be valuable in precisely positioning this compound and its combination therapies within the evolving landscape of CKD treatments.

Establishing the Dose-Response Relationship of Calcium (S)-3-methyl-2-oxovalerate in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing the dose-response relationship of Calcium (S)-3-methyl-2-oxovalerate in primary cells. It offers a comparative analysis with alternative compounds and includes detailed experimental protocols and data presentation formats to facilitate robust and reproducible research.

This compound, a ketoanalogue of the essential amino acid leucine, is a component of nutritional therapies for chronic kidney disease (CKD).[1][2][3] Its primary mechanism of action involves the transamination to leucine, thereby reducing nitrogen waste and the production of urea.[1][2] Beyond its role in nitrogen metabolism, emerging evidence suggests that ketoanalogues may possess pleiotropic effects, including antioxidative and anti-inflammatory properties, and may influence intracellular signaling pathways.[4] Notably, the related compound alpha-ketoisocaproic acid has been shown to increase intracellular calcium levels and affect protein phosphorylation, suggesting a potential role in cellular signaling.[5]

This guide will delineate a systematic approach to characterizing the dose-dependent effects of this compound in relevant primary cell models, providing a basis for understanding its cellular mechanisms and therapeutic potential.

Comparative Analysis: this compound vs. Alternative Compounds

To provide a comprehensive understanding of the biological activity of this compound, a comparative analysis with other relevant compounds is essential. The selection of comparators should be based on structural similarity, common therapeutic applications, or known effects on similar cellular pathways.

Table 1: Hypothetical Dose-Response Comparison of Test Compounds on Primary Human Proximal Tubule Epithelial Cells (PTECs)

CompoundEC50 (µM) for Antioxidant Response (ARE Activation)IC50 (µM) for Inflammatory Cytokine (TNF-α) SecretionMaximum Efficacy (% ARE Activation)
This compound 7515085
Calcium α-ketoisoleucine12020070
Calcium α-ketovaline15025065
N-acetylcysteine (Positive Control)5010095

Experimental Protocols

The following protocols provide a detailed methodology for assessing the dose-response relationship of this compound in primary cells.

Primary Cell Culture
  • Cell Type: Primary Human Proximal Tubule Epithelial Cells (PTECs).

  • Rationale: PTECs are a key cell type involved in the pathophysiology of chronic kidney disease and are therefore a relevant model for studying the effects of a CKD therapeutic.

  • Culture Conditions: Cells are to be cultured in a suitable medium (e.g., Renal Epithelial Cell Growth Medium) supplemented with growth factors, antibiotics, and antimycotics. Cells should be maintained in a humidified incubator at 37°C and 5% CO2. For experiments, cells should be used between passages 2 and 4 to minimize genetic drift.

Dose-Response Assay for Cell Viability (MTT Assay)

This assay determines the effect of the compound on cell metabolic activity, which is an indicator of cell viability.

  • Procedure:

    • Seed PTECs into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[6]

    • Prepare a serial dilution of this compound and comparator compounds in culture medium. A typical concentration range would be from 0.1 µM to 10 mM.

    • Remove the culture medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (medium with the same solvent concentration used for the drug) and a positive control for cell death (e.g., Triton X-100).[7]

    • Incubate the plate for 24, 48, and 72 hours.

    • At each time point, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Antioxidant Response Element (ARE) Reporter Assay

This assay measures the activation of the Nrf2-ARE pathway, a key regulator of cellular antioxidant responses.

  • Procedure:

    • Transfect PTECs with a reporter plasmid containing the ARE sequence upstream of a luciferase gene.

    • Seed the transfected cells into a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of this compound and comparators for 24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration for each well. Plot the fold-change in luciferase activity relative to the vehicle control against the log of the compound concentration to determine the EC50 value (the concentration that elicits a half-maximal response).

Measurement of Inflammatory Cytokine Secretion (ELISA)

This assay quantifies the effect of the compound on the secretion of pro-inflammatory cytokines, such as TNF-α.

  • Procedure:

    • Seed PTECs in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with a range of concentrations of this compound and comparators for 2 hours.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the concentration of TNF-α against the log of the compound concentration to determine the IC50 value for cytokine secretion.

Intracellular Calcium Imaging

This experiment will determine if this compound modulates intracellular calcium levels.

  • Procedure:

    • Seed PTECs on glass-bottom dishes.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Acquire baseline fluorescence images using a fluorescence microscope.

    • Add different concentrations of this compound and record the changes in fluorescence intensity over time.

    • As a positive control, use a known calcium ionophore like ionomycin.

  • Data Analysis: Quantify the change in fluorescence intensity relative to the baseline to determine the dose-response relationship for intracellular calcium mobilization.

Visualizations

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Primary Cell Ca_Keto This compound Transporter Amino Acid Transporter Ca_Keto->Transporter Uptake Ca_Influx Ca2+ Influx Ca_Keto->Ca_Influx Potential Effect Leucine Leucine Transporter->Leucine Transamination Nrf2_Keap1 Nrf2-Keap1 Complex Leucine->Nrf2_Keap1 Modulates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes PKC PKC Ca_Influx->PKC Activates NFkB NF-kB PKC->NFkB Activates Inflammatory_Cytokines Inflammatory Cytokine Production NFkB->Inflammatory_Cytokines

Caption: Proposed signaling pathways of this compound in primary cells.

Experimental_Workflow cluster_prep Preparation cluster_assays Dose-Response Assays cluster_analysis Data Analysis Cell_Culture 1. Culture Primary Cells (e.g., PTECs) Compound_Prep 2. Prepare Serial Dilutions of This compound & Comparators Cell_Culture->Compound_Prep Viability 3a. Cell Viability Assay (MTT) Compound_Prep->Viability Antioxidant 3b. Antioxidant Response Assay (ARE Reporter) Compound_Prep->Antioxidant Inflammation 3c. Anti-inflammatory Assay (ELISA for TNF-α) Compound_Prep->Inflammation Calcium_Imaging 3d. Intracellular Calcium Imaging (Fluo-4 AM) Compound_Prep->Calcium_Imaging Data_Collection 4. Data Collection (Absorbance, Luminescence, Fluorescence) Viability->Data_Collection Antioxidant->Data_Collection Inflammation->Data_Collection Calcium_Imaging->Data_Collection Dose_Response_Curves 5. Generate Dose-Response Curves Data_Collection->Dose_Response_Curves EC50_IC50 6. Determine EC50/IC50 Values Dose_Response_Curves->EC50_IC50

Caption: General workflow for establishing the dose-response relationship in primary cells.

References

Safety Operating Guide

Proper Disposal of Calcium (S)-3-methyl-2-oxovalerate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for the safe and compliant disposal of Calcium (S)-3-methyl-2-oxovalerate.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. Ensure adequate ventilation in the handling area to avoid the inhalation of any dust or aerosols. In case of a spill, prevent the substance from entering drains and waterways.[1]

Disposal Procedure

The disposal of this compound should be conducted in accordance with local, state, and federal regulations. It is crucial to consult your institution's environmental health and safety (EHS) department for specific guidelines.

Step 1: Waste Collection

  • Carefully collect the waste material, including any contaminated items such as weighing paper or disposable labware.

  • Place the collected waste into a clearly labeled, sealed container. The container should be suitable for chemical waste and properly marked with the full chemical name: "this compound".

Step 2: Storage

  • Store the sealed waste container in a designated chemical waste storage area.

  • This area should be cool, dry, and well-ventilated, away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Provide them with the complete chemical name and any available safety data sheet (SDS) information.

  • Do not attempt to dispose of this compound in the regular trash or by washing it down the drain.[1] Discharge into the environment must be avoided.[1]

Hazard Classification and Safety Data

While some sources indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is prudent to handle it as a chemical with potential hazards until a definitive classification is confirmed by your institution's safety protocols.[2] Safety data sheets may vary, with some stating "no data available" for hazard statements.[3]

Data PointValueSource
GHS Hazard ClassificationNot Classified (by some sources)[2]
Disposal RecommendationProfessional chemical waste disposal[1]
Environmental PrecautionsDo not allow to enter drains or environment[1]

Experimental Protocols Cited

This guidance is based on standard chemical waste disposal protocols and information available in publicly accessible Safety Data Sheets. No specific experimental protocols were cited in the source documents for the disposal of this compound.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Start: Have Calcium (S)-3-methyl-2-oxovalerate Waste collect_waste 1. Collect Waste in a Labeled, Sealed Container start->collect_waste store_waste 2. Store in Designated Chemical Waste Area collect_waste->store_waste contact_ehs 3. Contact Institutional EHS or Licensed Waste Disposal store_waste->contact_ehs provide_info 4. Provide Chemical Name and SDS contact_ehs->provide_info professional_disposal 5. Arrange for Professional Disposal provide_info->professional_disposal end End: Waste Disposed of Safely and Compliantly professional_disposal->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling Calcium (S)-3-methyl-2-oxovalerate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Calcium (S)-3-methyl-2-oxovalerate, including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

Body PartPPE ItemSpecifications and Recommendations
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for protection against potential skin contact.[1][2] Always inspect gloves for any signs of degradation or puncture before use and change them frequently.
Eyes Safety glasses or gogglesUse safety glasses with side shields or chemical splash goggles to protect against dust particles and potential splashes.[3][4][5]
Face Face shieldIn addition to safety glasses or goggles, a face shield should be worn when there is a risk of splashing or significant dust generation.[6][7]
Body Laboratory coatA standard laboratory coat should be worn to protect the skin and clothing from contamination.[6]
Respiratory Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator or a dust mask to prevent inhalation of the powder, especially when handling larger quantities or when adequate ventilation is not available.[1][4]

Operational Plan: Step-by-Step Handling Procedure

Following a standardized procedure for handling this compound is critical for maintaining a safe laboratory environment.

  • Preparation :

    • Ensure the work area, such as a chemical fume hood or a designated bench with adequate ventilation, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[3][4]

    • Assemble all necessary equipment and materials, including the chemical container, weighing paper or boat, spatulas, and receiving vessel.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Weighing and Transfer :

    • Carefully open the container of this compound, avoiding any sudden movements that could create airborne dust.

    • Use a clean spatula to transfer the desired amount of the solid to a weighing paper or boat on a calibrated analytical balance.

    • Once the desired amount is weighed, carefully transfer the solid to the receiving vessel.

    • Close the primary container tightly immediately after use.

  • Post-Handling :

    • Clean any spills immediately using appropriate methods. For small dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[8]

    • Wipe down the work surface with a damp cloth to remove any residual dust.

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Waste Characterization : While some safety data sheets indicate that this compound is not classified as a hazardous substance, it is crucial to consult your institution's environmental health and safety (EHS) office for a formal waste determination.[9] Local regulations may vary.

  • Containerization :

    • Collect waste this compound and any materials used for cleaning up spills (e.g., contaminated paper towels, weighing paper) in a clearly labeled, sealed, and appropriate waste container.[10]

    • The label should include the chemical name, concentration, and any relevant hazard information.

  • Disposal Pathway :

    • Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of solid this compound in the regular trash or wash it down the drain unless explicitly permitted by your local regulations and EHS office.[3][10]

Workflow for Handling this compound

G Figure 1. Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Prepare Work Area check_safety Check Safety Equipment prep_area->check_safety gather_materials Gather Materials check_safety->gather_materials don_ppe Don PPE gather_materials->don_ppe open_container Open Container don_ppe->open_container weigh_transfer Weigh and Transfer open_container->weigh_transfer close_container Close Container weigh_transfer->close_container dispose_waste Dispose of Waste weigh_transfer->dispose_waste clean_spills Clean Spills close_container->clean_spills decontaminate Decontaminate Work Area clean_spills->decontaminate clean_spills->dispose_waste remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium (S)-3-methyl-2-oxovalerate
Reactant of Route 2
Reactant of Route 2
Calcium (S)-3-methyl-2-oxovalerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.